molecular formula C8H13NO2 B069657 2-Pyrrolidin-1-ylmethyl-acrylic acid CAS No. 163079-95-6

2-Pyrrolidin-1-ylmethyl-acrylic acid

Cat. No.: B069657
CAS No.: 163079-95-6
M. Wt: 155.19 g/mol
InChI Key: NJQWKGMEAUKIKT-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylmethyl-acrylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(8(10)11)6-9-4-2-3-5-9/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQWKGMEAUKIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438471
Record name 2-[(Pyrrolidin-1-yl)methyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163079-95-6
Record name 2-[(Pyrrolidin-1-yl)methyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyrrolidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Pyrrolidin-1-ylmethyl-acrylic acid, a versatile building block in pharmaceutical and polymer chemistry. The document outlines a likely synthetic pathway, provides a detailed, plausible experimental protocol, and discusses potential biological relevance, including its relationship to key signaling pathways.

Introduction

This compound, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is a functionalized acrylic acid derivative. Its structure, incorporating a pyrrolidine ring, enhances its utility as a monomer in polymer synthesis and as a scaffold for the development of novel therapeutic agents. This compound is of particular interest in drug discovery, with potential applications in the development of analgesics and anti-inflammatory drugs[1]. The presence of the acrylic acid moiety allows for various chemical modifications, including Michael additions, making it a valuable tool for creating complex molecular architectures[1].

Synthetic Pathway

The most direct and widely applicable method for the synthesis of this compound is the Mannich reaction. This well-established three-component condensation reaction involves an amine (pyrrolidine), an aldehyde (formaldehyde), and a compound with an acidic α-proton (acrylic acid)[2][3][4]. The reaction proceeds via the formation of an Eschenmoser's salt precursor in situ, which then undergoes electrophilic attack by the enolizable acrylic acid.

Synthesis_Pathway Pyrrolidine Pyrrolidine Intermediate Iminium Ion (Eschenmoser's salt precursor) Pyrrolidine->Intermediate + Formaldehyde Formaldehyde Formaldehyde->Intermediate + AcrylicAcid Acrylic Acid Product This compound AcrylicAcid->Product Intermediate->Product + Acrylic Acid

Caption: Proposed Mannich reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from general procedures for Mannich reactions involving acrylic acids and secondary amines.

Materials:

  • Acrylic acid

  • Pyrrolidine

  • Formaldehyde (37% aqueous solution)

  • Hydroquinone (as a polymerization inhibitor)

  • Dioxane (or another suitable solvent)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrylic acid (1.0 equivalent) and a small amount of hydroquinone in dioxane.

  • Formation of the Mannich Reagent: In a separate flask, cool an aqueous solution of formaldehyde (1.1 equivalents) in an ice bath. Slowly add pyrrolidine (1.1 equivalents) to the formaldehyde solution while stirring. The reaction is exothermic.

  • Condensation: Slowly add the pre-formed Mannich reagent to the acrylic acid solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to ~2 with hydrochloric acid. Wash the aqueous layer with ethyl acetate to remove any unreacted starting materials.

  • Isolation: Adjust the pH of the aqueous layer to ~7-8 with a sodium hydroxide solution. The product may precipitate or can be extracted with ethyl acetate.

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary based on specific reaction conditions and scale.

ParameterValue
Reactants
Acrylic Acid1.0 eq
Pyrrolidine1.1 eq
Formaldehyde1.1 eq
Reaction Conditions
SolventDioxane
Temperature80-100 °C
Reaction Time4-6 hours
Product Characteristics
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
AppearanceWhite to off-white solid
Expected Yield60-80%
Melting PointNot reported (expected to be a solid)

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited, its structural motifs are present in compounds with known biological activities. For instance, related pyrrolidone derivatives have been investigated for their ability to modulate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses[4][5]. The Nrf2 pathway is a key target in drug development for diseases associated with oxidative stress, such as chronic inflammation and neurodegenerative disorders.

Under normal conditions, the transcription factor Nrf2 is kept in an inactive state in the cytoplasm through binding to Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. Inhibition of the Nrf2-Keap1 interaction is a therapeutic strategy to enhance the cellular defense against oxidative damage.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Ub->Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change in Keap1 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates transcription

Caption: The Nrf2 signaling pathway in cellular response to oxidative stress.

The potential for this compound and its derivatives to modulate this pathway warrants further investigation.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound. The proposed Mannich reaction offers a straightforward and efficient route to this valuable chemical intermediate. The detailed experimental protocol serves as a practical starting point for laboratory synthesis. Furthermore, the exploration of its potential biological relevance, particularly in the context of the Nrf2 signaling pathway, highlights promising avenues for future research and development in the pharmaceutical industry. Further studies are necessary to fully elucidate the biological activities and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Pyrrolidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidin-1-ylmethyl-acrylic acid, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is a versatile organic compound with potential applications in pharmaceutical development and polymer synthesis.[1] Its structure, featuring a pyrrolidine ring, enhances its reactivity and potential for forming novel materials, including hydrogels and drug delivery systems.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological interactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties have been reported, others are based on computational predictions and await experimental verification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acidChem-Impex[1]
CAS Number 163079-95-6Chem-Impex[1]
Molecular Formula C₈H₁₃NO₂Chem-Impex[1]
Molecular Weight 155.19 g/mol Sigma-Aldrich
Appearance Off-white solidChem-Impex[1]
Melting Point Not experimentally determined-
pKa (Predicted) 3.26 ± 0.11-
logP (Predicted) 0.66090-
Aqueous Solubility Not experimentally determined-

Synthesis and Biological Context

The synthesis of this compound can be conceptualized through common organic reactions such as the Michael addition or the Mannich reaction. A plausible synthetic route involves the Michael addition of pyrrolidine to an activated acrylic acid derivative.

Synthesis_Michael_Addition pyrrolidine Pyrrolidine intermediate Enolate Intermediate pyrrolidine->intermediate Michael Addition propiolate Ethyl Propiolate propiolate->intermediate product This compound (after hydrolysis) intermediate->product Hydrolysis

Plausible synthesis of this compound via Michael addition.

The biological activity of α,β-unsaturated carboxylic acids like this compound is an area of interest. The electrophilic nature of the double bond makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA. This reactivity, known as Michael addition, is a potential mechanism for both therapeutic action and toxicity.

Michael_Addition_Pathway compound 2-Pyrrolidin-1-ylmethyl- acrylic acid adduct Covalent Adduct compound->adduct Michael Addition nucleophile Biological Nucleophile (e.g., Cysteine residue in a protein) nucleophile->adduct response Altered Biological Response adduct->response

Conceptual pathway of biological interaction via Michael addition.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. The capillary method is a standard technique for this determination.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement s1 Dry the solid sample s2 Load sample into a capillary tube (2-3 mm height) s1->s2 m1 Place capillary in melting point apparatus s2->m1 m2 Heat rapidly to ~15-20°C below expected melting point m1->m2 m3 Heat slowly (1-2°C/min) near the melting point m2->m3 m4 Record temperature range from first liquid to complete melting m3->m4

Workflow for melting point determination by the capillary method.

Protocol:

  • Ensure the this compound sample is completely dry.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a moderate rate to approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, both the carboxylic acid and the tertiary amine can be protonated, leading to two pKa values. Potentiometric titration is a common method for pKa determination.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Prepare a standard solution of the compound in deionized water t1 Titrate the solution with a standardized solution of NaOH p1->t1 p2 Calibrate pH meter with standard buffers p2->t1 t2 Record pH after each addition of titrant a1 Plot pH versus volume of titrant added t2->a1 a2 Determine the equivalence point(s) a1->a2 a3 Calculate pKa from the half-equivalence point(s) a2->a3

Workflow for pKa determination by potentiometric titration.

Protocol:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH values against the volume of titrant added to generate a titration curve.

  • The pKa of the carboxylic acid will be the pH at the half-equivalence point of the first inflection. If a second inflection point is observed for the protonated pyrrolidine nitrogen, its pKa can be determined similarly.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a classic approach to determine logP.

logP_Determination_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis pr1 Prepare a solution of the compound in a mixture of n-octanol and water pr2 Shake the mixture vigorously to allow for partitioning pr1->pr2 ps1 Allow the mixture to stand until the -octanol and aqueous layers separate pr2->ps1 ps2 Carefully separate the two layers ps1->ps2 an1 Determine the concentration of the compound in each layer (e.g., by UV-Vis or LC-MS) ps2->an1 an2 Calculate logP = log([compound]octanol / [compound]water) an1->an2

Workflow for logP determination by the shake-flask method.

Protocol:

  • Prepare a solution of this compound in a biphasic system of n-octanol and water (or a suitable buffer at a pH where the compound is predominantly in its neutral form).

  • Shake the mixture vigorously for a set period to ensure equilibrium is reached.

  • Allow the two phases to separate completely.

  • Carefully sample both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. A common method for its determination is the equilibrium solubility method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis prep1 Add excess solid compound to a known volume of aqueous buffer (e.g., PBS pH 7.4) prep2 Agitate the mixture at a constant temperature until equilibrium is reached prep1->prep2 sep1 Filter or centrifuge the suspension to remove undissolved solid prep2->sep1 ana1 Determine the concentration of the dissolved compound in the supernatant (e.g., by UV-Vis or LC-MS) sep1->ana1

Workflow for aqueous solubility determination.

Protocol:

  • Add an excess amount of solid this compound to a known volume of an aqueous medium (e.g., deionized water or a buffer solution of a specific pH).

  • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound and provided detailed experimental protocols for their determination. While some key experimental data is yet to be reported in the literature, the methodologies outlined here provide a clear path for researchers to characterize this promising compound fully. A thorough understanding of its physicochemical properties is essential for its potential development in both the pharmaceutical and material science fields.

References

The Synthetic Keystone: A Technical Whitepaper on 2-Pyrrolidin-1-ylmethyl-acrylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of 2-Pyrrolidin-1-ylmethyl-acrylic acid, a versatile chemical intermediate with significant applications in medicinal chemistry. It is crucial to note that this compound is not an active therapeutic agent with a defined mechanism of action. Instead, its value lies in its role as a highly adaptable synthetic building block for the creation of novel, biologically active molecules. This whitepaper will detail the chemical properties of this compound, its application in synthetic methodologies, and, as a representative example, the synthesis and mechanism of action for a class of potential therapeutic agents derived from it: Pyrrolidine-based Phosphoinositide 3-kinase (PI3K) inhibitors.

Physicochemical Properties of this compound

This compound, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is a bifunctional organic compound featuring a pyrrolidine ring and an acrylic acid moiety. These functional groups impart a unique reactivity profile, making it a valuable starting material in various synthetic pathways.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol
Appearance Off-white solid[1]
CAS Number 163079-95-6[1]
SMILES C=C(CN1CCCC1)C(=O)O
Key Reactive Features Pyrrolidine Nitrogen (nucleophilic), α,β-unsaturated carbonyl (Michael acceptor), Carboxylic acid[1]

Role as a Synthetic Building Block

The primary utility of this compound in drug discovery stems from its capacity to serve as a scaffold for more complex molecules. The α,β-unsaturated carbonyl system is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The pyrrolidine ring itself is a common motif in many FDA-approved drugs, often contributing to desirable pharmacokinetic properties.

Below is a conceptual workflow illustrating the use of this compound in a Michael addition reaction to generate a more complex, drug-like scaffold.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product start_acid 2-Pyrrolidin-1-ylmethyl- acrylic acid reaction Michael Addition start_acid->reaction start_nuc Nucleophile (e.g., Thiol, Amine) start_nuc->reaction product Bioactive Pyrrolidine Derivative Scaffold reaction->product

Synthetic utility of this compound.

Representative Application: Synthesis of Pyrrolidine-Based PI3K Inhibitors

To illustrate the synthetic utility of this compound, this section details a representative protocol for the synthesis of a hypothetical Phosphoinositide 3-kinase (PI3K) inhibitor, which we will refer to as "Pyrrolidacitinib". PI3K inhibitors are a class of targeted cancer therapies, and many contain heterocyclic scaffolds.

Experimental Protocol: Synthesis of "Pyrrolidacitinib"

This protocol describes a two-step synthesis involving a Michael addition followed by an amide coupling.

Step 1: Michael Addition of 4-aminopyrazolo[3,4-d]pyrimidine to this compound

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • 4-aminopyrazolo[3,4-d]pyrimidine (1.0 eq)

    • Triethylamine (2.0 eq)

    • Methanol (solvent)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 4-aminopyrazolo[3,4-d]pyrimidine in methanol, add triethylamine.

    • Add this compound to the mixture.

    • Heat the reaction mixture to reflux (approximately 65°C) and stir for 12 hours under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel to yield the intermediate, 3-((4H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-2-(pyrrolidin-1-ylmethyl)propanoic acid.

Step 2: Amide Coupling to form "Pyrrolidacitinib"

  • Reagents and Equipment:

    • Intermediate from Step 1 (1.0 eq)

    • Substituted aniline (e.g., 4-fluoroaniline) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Dimethylformamide (DMF) (solvent)

    • Round-bottom flask with magnetic stirrer

    • Inert atmosphere

  • Procedure:

    • Dissolve the intermediate from Step 1 in DMF.

    • Add the substituted aniline, followed by HATU and DIPEA.

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain "Pyrrolidacitinib".

Hypothetical Quantitative Data for "Pyrrolidacitinib"

The following table presents representative quantitative data for a pyrrolidine-based PI3K inhibitor, illustrating the type of information that would be sought during drug development.

AssayTargetIC₅₀ (nM)
Enzymatic Assay PI3Kα150
PI3Kβ80
PI3Kδ5
PI3Kγ25
Cell-based Assay Proliferation (Cancer Cell Line)50

Representative Mechanism of Action: PI3K Inhibition

As "Pyrrolidacitinib" is a hypothetical PI3K inhibitor, its mechanism of action would be to block the activity of the PI3K enzyme. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.

The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a representative compound.

By inhibiting PI3K, "Pyrrolidacitinib" would prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of AKT and mTOR. This would lead to a reduction in cell proliferation and survival, making it a potential therapeutic strategy for cancers with an overactive PI3K pathway.

Conclusion

This compound is a valuable and versatile starting material in the field of drug discovery. While it does not possess intrinsic therapeutic activity, its unique chemical structure allows for its use as a scaffold in the synthesis of a wide range of potentially bioactive molecules. Its ability to readily undergo Michael additions makes it a key component in the synthetic chemist's toolkit for creating novel pyrrolidine-containing compounds, such as the representative PI3K inhibitors discussed herein. Future research will undoubtedly continue to leverage the synthetic potential of this compound to explore new therapeutic avenues.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Screening of Novel Acrylic Acid Compounds

This guide provides a comprehensive overview of the methodologies and key considerations for the in vitro screening of novel acrylic acid derivatives. Acrylic acid and its derivatives represent a versatile class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2] This document details common experimental protocols, presents quantitative data from recent studies, and illustrates key molecular pathways targeted by these compounds.

Core In Vitro Screening Assays

A systematic in vitro screening process is essential to identify and characterize the biological activity of novel acrylic acid compounds. The primary assays focus on cytotoxicity, cell cycle progression, and specific molecular target interactions.

Cytotoxicity and Antiproliferative Activity

The initial step in screening novel compounds is often to assess their general toxicity and antiproliferative effects against relevant cell lines.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of mitochondrial enzymes.[3][4]

  • Cell Seeding: Plate cells (e.g., human cancer cell lines like MDA-MB-231, MCF-7, HepG2, or HCT-116) in a 96-well plate at an appropriate density and incubate to allow for cell attachment.[1][3]

  • Compound Treatment: Prepare serial dilutions of the novel acrylic acid compounds. After cell attachment, replace the old medium with a fresh medium containing the various concentrations of the test compounds. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin or Combretastatin A-4).[5][6][7]

  • Incubation: Incubate the plate for a specified duration, typically 24 to 72 hours, in a humidified incubator.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan.[4]

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Cell Cycle Analysis

To understand the mechanism of antiproliferative activity, cell cycle analysis is performed to determine if the compounds induce cell cycle arrest at a specific phase.

Experimental Protocol: Flow Cytometry

  • Cell Treatment: Seed cells in appropriate culture plates and treat them with the acrylic acid compound at a concentration equivalent to its IC₅₀ value for a defined period (e.g., 48 hours).[5][6]

  • Cell Harvesting: Harvest the cells by trypsinization, wash them with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

  • Data Analysis: The resulting data is displayed as a histogram, showing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest.[5][8]

Enzyme Inhibition Assays

Many acrylic acid derivatives are designed to target specific enzymes. The protocols for these assays vary depending on the target.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

Several acrylic acid derivatives exert their anticancer effects by inhibiting the polymerization of tubulin, a key component of the cytoskeleton.[6][9]

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and fluorescent reporter molecules in a 96-well plate.

  • Compound Addition: Add the test acrylic acid compound at a specific concentration (e.g., 25 µM) to the wells. Include a known inhibitor (e.g., Combretastatin A-4) as a positive control and a vehicle as a negative control.[5]

  • Initiation of Polymerization: Initiate the polymerization process by incubating the plate at 37°C.

  • Fluorescence Measurement: Monitor the change in fluorescence over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Calculate the percentage of inhibition by comparing the rate of polymerization in the presence of the test compound to that of the negative control.[5][6]

Quantitative Data Presentation

Summarizing quantitative results in a structured format is crucial for comparing the potency and selectivity of novel compounds.

Table 1: Cytotoxic Activity of Novel Acrylic Acid Derivatives against Cancer Cell Lines

Compound Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM) Reference
Acrylic Acid Derivative 4b MDA-MB-231 3.24 ± 0.13 Combretastatin A-4 (CA-4) 1.27 ± 0.09 [5][9]
Methyl Acrylate Ester 6e MCF-7 2.57 ± 0.16 Combretastatin A-4 (CA-4) Not Specified [1][6]
Coumarin-Acrylamide 6e HepG2 1.88 5-Fluorouracil (5-FU) 7.18 [1]
Quinolinone Derivative 3 HCT-116 Potent Doxorubicin Not Specified [8][10]

| Quinolinone Derivative 8 | HCT-116 | Potent | Doxorubicin | Not Specified |[8][10] |

Table 2: Enzyme Inhibitory Activity of Novel Acrylic Acid Derivatives

Compound Target Enzyme % Inhibition Concentration (µM) Standard % Inhibition Reference
Acrylic Acid Derivative 4b β-tubulin 80.07% 25 CA-4 89.77% [5][9]
Methyl Acrylate Ester 6e β-tubulin 81.16% 2.57 CA-4 82.82% [6]
Coumarin-Acrylamide 6e β-tubulin 84.34% Not Specified Podophyllotoxin 88.19% [1]
--- Target Enzyme IC₅₀ (µM) --- Standard IC₅₀ (µM) Reference
Acrylic Acid Derivative 1 Urease 16.87 ± 0.02 --- Thiourea 21.5 ± 0.01 [11]
Acrylic Acid Derivative 2 Urease 13.71 ± 0.07 --- Thiourea 21.5 ± 0.01 [11]

| Acrylic Acid Derivative 3 | Urease | 10.46 ± 0.03 | --- | Thiourea | 21.5 ± 0.01 |[11] |

Mandatory Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing complex processes and relationships in drug screening.

Experimental and Logical Workflows

G cluster_0 Screening Workflow start Synthesis of Novel Acrylic Acid Compounds assay Primary Screening: Cytotoxicity Assay (MTT) start->assay inactive Inactive Compounds assay->inactive High IC50 active Active Compounds (IC50 < Threshold) assay->active Low IC50 secondary Secondary Assays: - Cell Cycle Analysis - Apoptosis Assay - Target-based Assays active->secondary mechanism Mechanism of Action Elucidation secondary->mechanism lead Lead Compound Identification mechanism->lead

Figure 1: General workflow for in vitro screening of novel acrylic acid compounds.

Key Signaling Pathways

Tubulin Polymerization Inhibition Pathway

Many potent acrylic acid derivatives function as anticancer agents by disrupting microtubule dynamics, which is critical for cell division.[9] This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death.[5][6]

G cluster_0 Mechanism of Action compound Acrylic Acid Derivative tubulin β-Tubulin compound->tubulin Binds to polymerization Inhibition of Tubulin Polymerization compound->polymerization microtubule Disruption of Microtubule Dynamics arrest G2/M Phase Cell Cycle Arrest microtubule->arrest apoptosis Induction of Apoptosis arrest->apoptosis death Cancer Cell Death apoptosis->death

Figure 2: Pathway of tubulin polymerization inhibition by acrylic acid derivatives.

CDK2 Inhibition Pathway

Certain acrylic acid derivatives bearing quinolinone moieties have been shown to inhibit cyclin-dependent kinase 2 (CDK2).[8][10] CDK2 is a key regulator of the G1 to S phase transition in the cell cycle. Its inhibition leads to cell cycle arrest at the G1 phase and can also trigger apoptosis.[8]

G cluster_1 Mechanism of Action compound Quinolinone-Acrylic Acid Derivative cdk2 Cyclin-Dependent Kinase 2 (CDK2) compound->cdk2 Inhibits inhibition CDK2 Inhibition arrest G1 Phase Cell Cycle Arrest inhibition->arrest apoptosis Induction of Apoptosis arrest->apoptosis proliferation Inhibition of Cancer Cell Proliferation arrest->proliferation apoptosis->proliferation

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Pyrrolidin-1-ylmethyl-acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Pyrrolidin-1-ylmethyl-acrylic acid. The document details the expected analytical data, outlines experimental protocols, and presents a logical workflow for the characterization of this compound, which serves as a versatile building block in pharmaceutical and polymer sciences.

Compound Identity and Physicochemical Properties

This compound, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is an off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid
CAS Number163079-95-6[1]
Molecular FormulaC₈H₁₃NO₂[1]
Molecular Weight155.19 g/mol
AppearanceOff-white solid[1]
SMILESOC(C(CN1CCCC1)=C)=O
InChI1S/C8H13NO2/c1-7(8(10)11)6-9-4-2-3-5-9/h1-6H2,(H,10,11)

Proposed Synthesis

A plausible synthetic route for this compound involves a Mannich-type reaction. This approach would utilize a secondary amine (pyrrolidine), formaldehyde, and a compound with an acidic proton, such as malonic acid or its ester derivatives, followed by subsequent chemical transformations. A generalized workflow for a potential synthesis is outlined below.

synthesis_workflow A Pyrrolidine D Mannich Reaction A->D B Formaldehyde B->D C Diethyl Malonate C->D E Intermediate Product D->E Ethanol, Reflux F Hydrolysis & Decarboxylation E->F Aq. HCl, Reflux G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data for Structure Elucidation (Predicted)

Due to the lack of publicly available experimental spectra, this section details the predicted spectroscopic data based on the known chemical structure of this compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and integrations are summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Hα (Pyrrolidine)2.5 - 2.7Multiplet4H
Hβ (Pyrrolidine)1.7 - 1.9Multiplet4H
Methylene bridge (-CH₂-)~3.5Singlet2H
Vinylic protons (=CH₂)5.8 - 6.2Two singlets2H
Carboxylic acid (-COOH)10 - 12Broad singlet1H

The predicted ¹³C NMR spectrum would show eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Cα (Pyrrolidine)~54
Cβ (Pyrrolidine)~23
Methylene bridge (-CH₂-)~60
Vinylic (=C<)~138
Vinylic (=CH₂)~128
Carbonyl (-COOH)~170
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the following key fragments:

m/zProposed Fragment
155[M]⁺ (Molecular ion)
110[M - COOH]⁺
84[M - CH₂=C(COOH)]⁺ (Pyrrolidinylmethyl cation)
70[C₄H₈N]⁺ (Pyrrolidine fragment)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are as follows:

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300O-H (Carboxylic acid)Stretching (broad)
2960-2850C-H (Aliphatic)Stretching
1680-1710C=O (Carboxylic acid)Stretching
1620-1680C=C (Alkene)Stretching
1100-1300C-N (Amine)Stretching

Experimental Protocols

To obtain the actual data for the structural confirmation of this compound, the following standard experimental protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

  • Ionization: Utilize electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Infrared Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Structure Elucidation Workflow

The logical workflow for the complete structure elucidation of a newly synthesized batch of this compound is depicted below.

elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Crude Product purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined application of modern spectroscopic techniques. While experimental data is paramount for definitive characterization, the predictive models for NMR, MS, and IR spectroscopy provide a robust framework for what to expect and how to interpret the resulting data. The detailed protocols and workflows presented in this guide offer a comprehensive approach for researchers and scientists to confidently verify the structure of this important chemical entity.

References

2-Pyrrolidin-1-ylmethyl-acrylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pyrrolidin-1-ylmethyl-acrylic acid, a versatile building block with significant potential in pharmaceutical development and polymer chemistry. This document outlines its chemical properties, and known applications, and summarizes available data for researchers and drug development professionals.

Core Molecular Data

This compound, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is a functionalized acrylic acid derivative. Its key molecular information is summarized below.

PropertyValueCitations
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol [1]
Appearance Solid
SMILES String OC(C(CN1CCCC1)=C)=O
InChI Key NJQWKGMEAUKIKT-UHFFFAOYSA-N

Physicochemical and Safety Information

A summary of the key physicochemical and safety data for this compound is presented in the following table.

ParameterValueCitations
MDL Number MFCD06658511[1]
PubChem Substance ID 329795569[1]
Hazard Classifications Acute Toxicity 4 (Oral)[1]
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed)[1]
Precautionary Statements P301 + P312 + P330[1]
Storage Class 11 (Combustible Solids)[1]

Applications in Research and Development

This compound is a valuable compound in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

The pyrrolidine ring is a common scaffold in many biologically active compounds.[2] This makes this compound a valuable starting material for the synthesis of novel therapeutic agents.[3] Its structure allows for further chemical modifications to explore structure-activity relationships (SAR) and develop new drugs.[2] The acrylic acid moiety provides a reactive handle for various chemical transformations, including Michael additions, which can be used to conjugate the molecule to other pharmacophores or drug delivery systems.[3]

Polymer Chemistry
Research Reagent

In a laboratory setting, this compound serves as a versatile reagent for organic synthesis.[3] Its dual functionality, possessing both a reactive acrylic acid group and a pyrrolidine ring, allows for its use in a variety of chemical reactions to create complex molecules.[3]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely available in the public domain. Commercial suppliers like Sigma-Aldrich provide the compound for research purposes.[1]

For researchers interested in synthesizing this or similar compounds, a general synthetic approach could involve the following logical steps. This is a hypothetical workflow and would require optimization and validation.

G cluster_reactants Starting Materials cluster_reaction Synthetic Pathway cluster_product Final Product Reactant_A Pyrrolidine Mannich_Reaction Mannich-type Reaction Reactant_A->Mannich_Reaction Reactant_B Formaldehyde Reactant_B->Mannich_Reaction Reactant_C Acrylic Acid Derivative Reactant_C->Mannich_Reaction Purification Purification (e.g., Chromatography, Recrystallization) Mannich_Reaction->Purification Final_Product This compound Purification->Final_Product

A potential synthetic workflow for this compound.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the direct interaction of this compound with any particular signaling pathways. The biological activity of derivatives would need to be determined through dedicated screening and mechanistic studies. The following diagram illustrates a general workflow for identifying the cellular targets and signaling pathways of a novel compound.

G cluster_screening Initial Screening cluster_target_id Target Identification cluster_pathway Pathway Analysis Compound This compound Derivative Cell_Assay Phenotypic Cell-Based Assays Compound->Cell_Assay Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Cell_Assay->Target_ID Identified Bioactivity Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_ID->Target_Validation Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Validation->Pathway_Analysis Biological_Effect Determination of Biological Effect Pathway_Analysis->Biological_Effect

A generalized workflow for elucidating the biological mechanism of a novel compound.

References

Unlocking Therapeutic Potential: A Technical Guide to Pyrrolidine Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of pyrrolidine-based drug discovery. The ubiquitous five-membered nitrogen-containing heterocycle, the pyrrolidine ring, has emerged as a versatile scaffold in medicinal chemistry, leading to the development of a diverse array of potent and selective modulators of various biological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the key therapeutic targets, quantitative inhibitory data, detailed experimental methodologies, and the intricate signaling pathways involved.

The pyrrolidine scaffold's unique three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a wide range of biological macromolecules. This has resulted in the identification of pyrrolidine-containing compounds with significant therapeutic potential across multiple disease areas, including oncology, inflammation, infectious diseases, and metabolic disorders.

Key Therapeutic Targets of Pyrrolidine Compounds

Pyrrolidine derivatives have demonstrated significant activity against a variety of enzymes and receptors. The following tables summarize the quantitative inhibition data for several key targets.

Enzyme Inhibitors
Target EnzymePyrrolidine Compound Class/ExampleInhibition Value (IC₅₀/Kᵢ)Reference
Poly(ADP-ribose) Polymerase (PARP) Benzimidazole carboxamides with pyrrolidine nucleusData not explicitly found in searches for pyrrolidine-specific compounds, but PARP inhibitors like Olaparib have IC50 values in the low nM range.[1][2][1][2]
Dipeptidyl Peptidase-IV (DPP-IV) Pyrrolidine sulfonamide derivatives (e.g., Compound 23d)IC₅₀: 11.32 ± 1.59 μM[3][3]
Cyanopyrrolidines (e.g., Vildagliptin, Saxagliptin)Potent inhibitors, with clinical candidates in Phase III trials.[4][4]
α-Glucosidase Pyrrolidine-based pyrazolines (e.g., Compound 21)IC₅₀: 52.79 ± 6.00 μM[5][5]
N-Boc proline amides (e.g., 4-methoxy analogue 3g)IC₅₀: 18.04 µg/mL[6][7][6][7]
Pyrrolidine-2,5-dione derivative (Compound 11o)IC₅₀: 28.3 ± 0.28 µM[8][8]
Aldose Reductase (ALR2) Spiro[pyrrolidine-3,6'(5'H)-pyrrolo[1,2,3-de][3][9]benzoxazine]-2,5,5'- trione (ADN-138)Effective in reducing sorbitol levels in diabetic rats.[10][10]
Matrix Metalloproteinases (MMPs) Cinnamoyl pyrrolidine derivativesActive against MMP-2.[11][11]
3-Mercaptopyrrolidine derivativesPotent inhibitors of various MMPs.[12][12]
Acetylcholinesterase (AChE) Pyrrolidine-based benzenesulfonamides (e.g., Compound 19a, 19b)Kᵢ: 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively.[3][13][3][13]
Spiropyrrolidine analogs (e.g., Compound 45a, 45d)IC₅₀: 69.07 ± 10.99 µM and 111.38 ± 10.11 µM, respectively.[3][3]
Carbonic Anhydrase (CA) Pyrrolidine-based benzenesulfonamides (e.g., Compound 18)Kᵢ: 17.61 ± 3.58 nM (hCA I) and 5.14 ± 0.61 nM (hCA II).[3][13][3][13]
4-(Pyrazolyl)benzenesulfonamide ureasKᵢ values in the low nM range for hCA IX and hCA XII.[14][14]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Pyrrolidin-2-one derivativesPotent inhibitors with anti-proliferative activity.
Platelet-Derived Growth Factor Receptor β (PDGFR-β) CP-673,451IC₅₀: 1 nmol/L[15][15]
Receptor Antagonists
Target ReceptorPyrrolidine Compound Class/ExampleBinding Affinity (IC₅₀)Reference
CXC Chemokine Receptor 4 (CXCR4) Pyrrolidine derivative (Compound 46)IC₅₀: 79 nM[9][16][17][9][16][17]
HF51116IC₅₀: 12 nM[18][18]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methodologies used to assess the activity of these compounds, we provide the following diagrams generated using the DOT language.

Signaling Pathways

Caption: CXCR4 Signaling Pathway and Inhibition by Pyrrolidine Antagonists.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrrolidine Compounds.

Experimental Workflows

Enzyme_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Pyrrolidine Inhibitor (Serial Dilutions) - Buffer start->prepare_reagents plate_setup Plate Setup (96-well): - Blank (No Enzyme) - Control (No Inhibitor) - Test Wells (with Inhibitor) prepare_reagents->plate_setup pre_incubation Pre-incubation: Enzyme + Inhibitor/Buffer plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add Substrate pre_incubation->reaction_initiation incubation Incubation at Controlled Temperature reaction_initiation->incubation measurement Measure Signal (e.g., Absorbance, Fluorescence) incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀/Kᵢ measurement->data_analysis end End data_analysis->end

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Competitive_Binding_Assay_Workflow start Start prepare_cells Prepare Cells Expressing Target Receptor start->prepare_cells prepare_reagents Prepare Reagents: - Labeled Ligand - Pyrrolidine Competitor (Serial Dilutions) - Assay Buffer start->prepare_reagents plate_setup Plate Setup (96-well): - Total Binding (Labeled Ligand) - Non-specific Binding (Labeled Ligand + Excess Unlabeled Ligand) - Competition Wells (Labeled Ligand + Competitor) prepare_cells->plate_setup prepare_reagents->plate_setup incubation Incubation plate_setup->incubation wash Wash to Remove Unbound Ligand incubation->wash detection Detect Bound Labeled Ligand (e.g., Radioactivity, Fluorescence) wash->detection data_analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀/Kᵢ detection->data_analysis end End data_analysis->end

Caption: General Workflow for a Competitive Receptor Binding Assay.

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies for key experiments cited in this guide.

In Vitro α-Glucosidase Inhibitory Assay

This assay is performed to evaluate the potential of pyrrolidine compounds to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test pyrrolidine compounds

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) to stop the reaction

  • 96-well microplate reader

Procedure:

  • A solution of the α-glucosidase enzyme is pre-incubated with various concentrations of the test pyrrolidine compound for a specified time at 37°C.[19]

  • The reaction is initiated by the addition of the pNPG substrate.[19]

  • The reaction mixture is incubated for a further period at 37°C.[19]

  • The reaction is terminated by the addition of sodium carbonate.[19]

  • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.[19]

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This fluorometric assay is used to screen for pyrrolidine-based inhibitors of DPP-IV, a therapeutic target for type 2 diabetes.

Materials:

  • Recombinant human DPP-IV enzyme

  • Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) as the fluorogenic substrate

  • Tris-HCl buffer (pH 8.0)

  • Test pyrrolidine compounds

  • Sitagliptin or Vildagliptin (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • The DPP-IV enzyme is pre-incubated with various concentrations of the test pyrrolidine compound in a 96-well black microplate.[20][21]

  • The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.[20]

  • The plate is incubated at 37°C for a defined period.[20]

  • The fluorescence of the released 7-amido-4-methylcoumarin (AMC) is measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14][22]

  • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.

CXCR4 Competitive Binding Assay

This flow cytometry-based assay is used to identify pyrrolidine compounds that can compete with the natural ligand, CXCL12, for binding to the CXCR4 receptor.

Materials:

  • Cells expressing the CXCR4 receptor (e.g., Jurkat cells)

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

  • Test pyrrolidine compounds

  • Assay buffer

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • CXCR4-expressing cells are incubated with various concentrations of the test pyrrolidine compound in a 96-well plate.[6][12]

  • A fixed concentration of fluorescently labeled CXCL12 is then added to the wells.[6][12]

  • The plate is incubated to allow for competitive binding to occur.[6][12]

  • The cells are washed to remove unbound ligand.[6]

  • The fluorescence intensity of the cells, which is proportional to the amount of bound labeled CXCL12, is measured by flow cytometry.[6][12]

  • A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding. The IC₅₀ value is determined from a dose-response curve.

Conclusion

The pyrrolidine scaffold continues to be a rich source of novel therapeutic agents. The diverse range of biological targets and the potent inhibitory activities of many pyrrolidine-containing compounds underscore the importance of this structural motif in modern drug discovery. This technical guide provides a foundational understanding of the key therapeutic targets, their associated signaling pathways, and the experimental methodologies used to identify and characterize these promising drug candidates. Further exploration of the vast chemical space around the pyrrolidine core is anticipated to yield even more innovative and effective therapies for a multitude of human diseases.

References

Exploring the Chemical Space of Acrylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acrylic acid (IUPAC: prop-2-enoic acid) is the simplest unsaturated carboxylic acid, featuring a vinyl group directly attached to a carboxyl terminus.[1] Its derivatives, collectively known as acrylates, are versatile monomers used extensively in the production of polymers for a vast range of industrial applications, from adhesives and coatings to superabsorbent materials.[2][3] In recent years, the unique chemical properties of the acrylate scaffold have garnered significant interest within the field of medicinal chemistry and drug development.

The core of this interest lies in the electrophilic nature of the α,β-unsaturated carbonyl system. This functionality makes acrylic acid derivatives ideal Michael acceptors, enabling them to act as "warheads" in targeted covalent inhibitors.[4][5] By forming stable covalent bonds with nucleophilic amino acid residues, such as cysteine, within the active sites of target proteins, these derivatives can achieve potent and durable inhibition.[6][7] This mechanism offers advantages over traditional non-covalent inhibitors, including prolonged duration of action and high target occupancy.[5]

This technical guide provides an in-depth exploration of the chemical space of acrylic acid derivatives for researchers, scientists, and drug development professionals. It covers their synthesis, mechanisms of action, and biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

I. Synthesis of Acrylic Acid Derivatives

The synthesis of acrylic acid itself is primarily achieved through the two-stage oxidation of propylene.[8] From this fundamental building block, a vast chemical space of derivatives can be accessed. A common strategy for creating biologically active derivatives involves the Knoevenagel condensation or reactions with intermediate oxazolones.[9][10]

General Synthesis Workflow

The following diagram illustrates a typical workflow for synthesizing novel acrylic acid derivatives for biological screening.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_purification Purification & Characterization A Aromatic Aldehyde D Oxazolone Intermediate Formation A->D B Substituted Acetic Acid (e.g., Hippuric Acid) B->D C Anhydrous Reagent (e.g., Ac2O, NaOAc) C->D E Hydrolysis with Base (e.g., 20% KOH) D->E Reflux F Target Acrylic Acid Derivative E->F G Purification (e.g., Recrystallization) F->G H Structural Confirmation (NMR, IR, Mass Spec) G->H

Caption: General workflow for the synthesis of acrylic acid derivatives.

II. Biological Applications and Mechanisms of Action

Acrylic acid derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising scaffolds for drug development. Their primary mechanism often involves covalent modification of protein targets.

A. Covalent Inhibition via Michael Addition

The reactivity of the acrylate "warhead" is central to its biological function. The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack by amino acid residues like cysteine or lysine in a protein's binding site. This reaction, a Michael addition, results in the formation of a stable covalent bond, leading to irreversible inhibition of the protein's function.[4] This mechanism is particularly effective for targeting enzymes with a reactive cysteine in their active site, such as certain proteases and kinases.[6][7] For example, acrylic acid derivatives have been successfully designed as potent covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[6]

G cluster_reactants Reactants cluster_reaction Reaction Mechanism cluster_product Product & Outcome cluster_effect Biological Effect AA_Deriv Acrylic Acid Derivative (Electrophilic Warhead) Michael Michael Addition AA_Deriv->Michael Protein Target Protein (with Nucleophilic Cys-SH) Protein->Michael Adduct Covalent Protein-Inhibitor Adduct Michael->Adduct Inactivation Irreversible Protein Inactivation Adduct->Inactivation Effect Disruption of Signaling Pathway & Induction of Apoptosis Inactivation->Effect

Caption: Mechanism of covalent inhibition by acrylic acid derivatives.
B. Anticancer Activity

A significant area of research is the development of acrylic acid derivatives as anticancer agents. Many of these compounds function by disrupting tubulin polymerization, a critical process for cell division.[9] By inhibiting the assembly of microtubules, these agents cause cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).[11]

C. Enzyme Inhibition

Beyond cancer, these derivatives have shown potent inhibitory activity against various enzymes. For instance, novel acrylic acid derivatives isolated from Achillea mellifolium have demonstrated significant inhibition of urease, an enzyme implicated in infections by Helicobacter pylori and the formation of kidney stones.[12]

III. Quantitative Data Summary

The following tables summarize the biological activity of selected acrylic acid derivatives from cited studies.

Table 1: Antiproliferative Activity of 3-(4-chlorophenyl) Acrylate Derivatives [9][11]

CompoundTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
4b MDA-MB-231 (Breast Cancer)3.24 ± 0.13CA-41.27 ± 0.09
4b MCF-10A (Normal Breast)23.29--
5e MDA-MB-231 (Breast Cancer)4.06CA-41.27 ± 0.09
5g MDA-MB-231 (Breast Cancer)23.15CA-41.27 ± 0.09
5h MDA-MB-231 (Breast Cancer)28.06CA-41.27 ± 0.09
5i MDA-MB-231 (Breast Cancer)25.17CA-41.27 ± 0.09

CA-4: Combretastatin A-4, a known tubulin polymerization inhibitor.

Table 2: Enzyme Inhibition by Natural Acrylic Acid Derivatives [12]

CompoundTarget EnzymeIC₅₀ (µM)Standard InhibitorIC₅₀ (µM)
1 Urease16.87 ± 0.02Thiourea21.5 ± 0.01
2 Urease13.71 ± 0.07Thiourea21.5 ± 0.01
3 Urease10.46 ± 0.03Thiourea21.5 ± 0.01

IV. Experimental Protocols

Detailed and reproducible experimental methods are crucial for exploring chemical space. Below are protocols adapted from the literature for the synthesis and biological evaluation of acrylic acid derivatives.

A. Protocol for Synthesis of 3-(4-chlorophenyl)acrylic acid (Compound 4b)[9]
  • Step 1: Synthesis of Oxazolone Intermediate (3b): A mixture of N-(3,4,5-trimethoxybenzoyl)glycine, 4-chlorobenzaldehyde, and anhydrous sodium acetate in acetic anhydride is heated at reflux for 2 hours.

  • Step 2: Hydrolysis to Acrylic Acid (4b): The resulting oxazolone intermediate (3b) is added to a 20% potassium hydroxide (KOH) solution. The mixture is heated at reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Step 3: Purification: After cooling, the reaction mixture is acidified with dilute HCl to precipitate the crude product. The solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final 3-(4-chlorophenyl)acrylic acid derivative.

  • Step 4: Characterization: The structure of the final compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. For compound 4b, characteristic signals include two broad signals for the carboxylic –OH and amidic –NH protons in the ¹H NMR spectrum.[9]

B. Protocol for In Vitro Cytotoxicity (MTT) Assay[13]
  • Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded into 96-well plates at a density of approximately 5×10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized acrylic acid derivatives are dissolved in DMSO and diluted to various concentrations with fresh medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

C. Biological Evaluation Workflow

The following diagram outlines a standard workflow for the biological assessment of newly synthesized compounds.

G cluster_start Initial Screening cluster_selection Hit Selection cluster_moa Mechanism of Action (MoA) Studies cluster_lead Lead Identification A Library of Synthesized Acrylic Acid Derivatives B In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) A->B C Determine IC50 Values B->C D Identify 'Hit' Compounds (Potent & Selective) C->D E Target-Based Assays (e.g., Tubulin Polymerization Assay) D->E F Cell-Based Assays (e.g., Cell Cycle Analysis via Flow Cytometry) D->F G Molecular Docking Studies D->G H Validated Lead Compound E->H F->H G->H

Caption: Workflow for the biological evaluation of candidate compounds.

V. Conclusion and Future Outlook

The chemical space of acrylic acid derivatives represents a fertile ground for the discovery of novel therapeutic agents. Their tunable reactivity, synthetic accessibility, and proven efficacy as covalent inhibitors make them a highly attractive scaffold in modern drug design. The ability to target challenging proteins through irreversible binding offers a distinct advantage in overcoming drug resistance and achieving sustained therapeutic effects. Future research will likely focus on refining the selectivity of these covalent warheads to minimize off-target effects, exploring new protein targets, and expanding their application to a broader range of diseases. The integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the exploration of this promising chemical space, paving the way for the next generation of covalent therapies.

References

An In-depth Technical Guide to 2-Pyrrolidin-1-ylmethyl-acrylic acid: Safety, Handling, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Pyrrolidin-1-ylmethyl-acrylic acid, a versatile organic compound, is gaining attention within the scientific community for its potential applications in polymer synthesis and as a crucial building block in the development of novel pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of its known safety and handling procedures, physicochemical properties, and highlights its role in various research and development sectors. While detailed experimental protocols and in-depth biological studies on this specific molecule are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support researchers in its safe and effective use.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol .[2] Its structure features a pyrrolidine ring attached to an acrylic acid moiety, which imparts unique reactivity and solubility characteristics.[1] This structure makes it a valuable monomer for creating polymers with enhanced mechanical and thermal properties and a useful intermediate for synthesizing biologically active molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₃NO₂[2]
Molecular Weight 155.19 g/mol [2]
Appearance Solid[2]
SMILES String OC(C(CN1CCCC1)=C)=O[2]
InChI Key NJQWKGMEAUKIKT-UHFFFAOYSA-N[2]

Safety and Handling

The available safety data indicates that this compound is classified as "Acute Toxicity 4 Oral," warranting careful handling.[2] The Globally Harmonized System (GHS) pictogram associated with this compound is GHS07, which signifies that it can be harmful if swallowed, cause skin irritation, or cause serious eye irritation.[2]

Table 2: Hazard Identification and Safety Information

Hazard CategoryClassificationPictogramPrecautionary StatementsReference(s)
Acute Toxicity (Oral) Category 4GHS07P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes. Avoid direct contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.

  • If on Skin: Remove contaminated clothing and wash the affected area with soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

Experimental Protocols

A potential synthetic approach could involve the Mannich-type reaction of pyrrolidine with formaldehyde and a suitable acrylic acid precursor. However, this is a hypothetical pathway and would require experimental validation.

G Pyrrolidine Pyrrolidine Intermediate Mannich Base Intermediate Pyrrolidine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Acrylic_Acid_Precursor Acrylic Acid Precursor Acrylic_Acid_Precursor->Intermediate Target_Compound This compound Intermediate->Target_Compound Reaction

Caption: Hypothetical synthetic pathway for this compound.

Potential Applications and Biological Activity

While specific biological data for this compound is scarce, its structural motifs suggest potential areas of investigation. The pyrrolidine ring is a common feature in many biologically active compounds, and acrylic acid derivatives are known to participate in various biological processes.

It is primarily marketed as a building block for:

  • Polymer Synthesis: Its bifunctional nature allows it to act as a monomer in polymerization reactions, potentially leading to the development of novel polymers with tailored properties for various industrial applications.[1]

  • Pharmaceutical Development: As a versatile intermediate, it can be used in the synthesis of more complex molecules with potential therapeutic activities.[1] The pyrrolidine scaffold is present in a wide range of pharmaceuticals, and modifications at the acrylic acid end could be explored to target specific biological receptors or enzymes.

Due to the lack of specific studies, no signaling pathways or definitive biological targets can be directly attributed to this compound at this time. Researchers are encouraged to conduct in vitro and in vivo studies to elucidate its pharmacological profile.

G 2-P-1-Y-AA This compound Polymer_Synthesis Polymer Synthesis 2-P-1-Y-AA->Polymer_Synthesis Pharmaceutical_Intermediate Pharmaceutical Intermediate 2-P-1-Y-AA->Pharmaceutical_Intermediate Novel_Polymers Novel Polymers with Enhanced Properties Polymer_Synthesis->Novel_Polymers Bioactive_Molecules Synthesis of Bioactive Molecules Pharmaceutical_Intermediate->Bioactive_Molecules

Caption: Potential applications of this compound.

Conclusion and Future Directions

This compound is a chemical compound with clear potential in materials science and medicinal chemistry. This guide provides the currently available information on its safety, handling, and general properties. However, a significant gap exists in the scientific literature regarding its detailed experimental protocols, comprehensive toxicological profile, and specific biological activities.

Future research should focus on:

  • Developing and publishing detailed synthetic procedures.

  • Conducting thorough toxicological studies to establish a comprehensive safety profile, including LD50 and LC50 values.

  • Performing in vitro and in vivo assays to investigate its potential pharmacological effects and identify any relevant biological targets and signaling pathways.

Such studies will be invaluable for unlocking the full potential of this compound and ensuring its safe and effective use in future scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for 2-Pyrrolidin-1-ylmethyl-acrylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidin-1-ylmethyl-acrylic acid, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is a versatile bifunctional molecule with significant potential in organic synthesis, materials science, and pharmaceutical development. Its structure, featuring a reactive acrylic acid moiety and a nucleophilic pyrrolidine ring, allows it to participate in a variety of chemical transformations. This document provides an overview of its applications and detailed protocols for key reactions it can undergo.

Application Notes

This compound is a valuable building block due to its dual functionality. The pyrrolidine group enhances its solubility and reactivity, making it particularly useful in organic synthesis and polymer chemistry.[1] The primary applications of this compound are centered around its use as a monomer in polymer synthesis and as a Michael acceptor in conjugate addition reactions.

1. Polymer Synthesis:

The acrylic acid portion of the molecule allows it to act as a monomer in the synthesis of various polymers. The incorporation of the pyrrolidinomethyl side group can enhance the mechanical and thermal properties of the resulting polymers.[1] These polymers have potential applications in:

  • Hydrogels: The hydrophilic nature of the pyrrolidine and carboxylic acid groups makes this monomer suitable for the creation of hydrogels, which are valuable in drug delivery and biomedical applications.[1]

  • Coatings and Plastics: As a component of copolymers, it can improve adhesion, thermal stability, and other physical properties of plastics and coatings.[1]

2. Michael Addition Reactions:

The electron-withdrawing carboxylic acid group activates the double bond for Michael addition, a key reaction for carbon-carbon and carbon-heteroatom bond formation. The pyrrolidine moiety can act as an internal base or be further functionalized. This reactivity makes this compound a useful intermediate in the synthesis of complex organic molecules.[1] Its ability to participate in Michael additions and other nucleophilic additions makes it an excellent candidate for the development of novel materials.[1]

3. Pharmaceutical Development:

In the pharmaceutical industry, this compound serves as a building block for the synthesis of biologically active compounds.[1] The pyrrolidine ring is a common scaffold in many FDA-approved drugs.[2] The unique properties of this molecule can be leveraged to modify existing drug molecules to improve their efficacy and bioavailability.[1] It is particularly noted for its potential in the development of new analgesics and anti-inflammatory drugs.[1] The Michael addition reaction is a powerful tool for creating complex molecules that can be explored as potential drug candidates.[3][4][5]

Experimental Protocols

Protocol 1: Thiol-Michael Addition for Prodrug Synthesis (Analogous Reaction)

This protocol details the Michael addition of a thiol to an acrylate, a reaction type for which this compound is well-suited. This specific example demonstrates the synthesis of a polymer prodrug.[6]

Reaction Scheme:

G Polymer-SH Polymer-SH Product Polymer-S-CH2-CH2-CO-Drug Polymer-SH->Product + Acrylate-Drug Acrylate-Drug Acrylate-Drug->Product Base Catalyst

Caption: Thiol-Michael Addition for Prodrug Synthesis.

Materials:

  • Polymer with pendant thiol groups (e.g., P(HEMA-DHLA))

  • Acrylate-tethered drug (e.g., Acrylate-Camptothecin)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Dissolve the thiol-containing polymer (1.0 eq) in anhydrous DMF.

  • To this solution, add the acrylate-tethered drug (1.2 eq).

  • Add triethylamine (0.1 eq) as a catalyst.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • Monitor the reaction progress by ¹H NMR spectroscopy, looking for the disappearance of the acrylate proton signals.

  • Upon completion, precipitate the polymer prodrug by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether).

  • Collect the precipitate by filtration and wash with the non-solvent to remove unreacted starting materials and catalyst.

  • Dry the resulting polymer prodrug under vacuum.

Quantitative Data (Example from Analogous System):

ParameterValueReference
Coupling Efficiency>95%[6]
Drug Loading Content~40%[6]
Protocol 2: Free Radical Polymerization for Hydrogel Synthesis (Analogous Reaction)

This protocol describes the synthesis of a hydrogel from N-vinyl-2-pyrrolidone and acrylic acid, demonstrating the type of polymerization this compound could undergo.

Workflow:

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_purification Purification & Drying monomer_mix Mix Monomers (e.g., VP, AA) initiator_add Add Initiator (e.g., AIBN) monomer_mix->initiator_add crosslinker_add Add Crosslinker (e.g., EGDMA) initiator_add->crosslinker_add polymerization Thermal Initiation (e.g., 70-85°C) crosslinker_add->polymerization purify Purify with Methanol polymerization->purify dry Dry to Constant Mass purify->dry

Caption: Hydrogel Synthesis via Free Radical Polymerization.

Materials:

  • 1-Vinyl-2-pyrrolidone (VP)

  • Acrylic acid (AA)

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as an initiator

  • Methanol

Procedure:

  • In a reaction vessel, dissolve the monomers (VP and AA in the desired molar ratio), the crosslinker (e.g., 1-3 mol% with respect to the monomers), and the initiator (e.g., 0.5-1 mol%) in methanol.

  • Homogenize the reaction mixture by stirring.

  • Purge the solution with an inert gas (e.g., nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Seal the reaction vessel and place it in a preheated oil bath or oven.

  • Initiate the polymerization by heating at a specific temperature regime (e.g., 30 min at 70°C, followed by 120 min at 80°C, and 90 min at 85°C).[7]

  • After polymerization, cool the resulting hydrogel to room temperature.

  • To remove unreacted components, immerse the hydrogel in methanol for 48 hours, with occasional stirring and changing the methanol.[7]

  • Gradually re-swell the hydrogel in a series of methanol/water mixtures with increasing water content.

  • Finally, dry the purified hydrogel at 40°C to a constant mass.[7]

Quantitative Data (Example from Analogous System):

Monomer Ratio (VP:AA)Crosslinker (mol%)Initiator (mol%)Polymerization Time (h)
Varies1-30.5-1~4

Summary

This compound is a promising compound for researchers in organic synthesis and drug development. Its dual functionality allows for its use as a monomer in the creation of functional polymers and as a Michael acceptor for the synthesis of complex organic molecules. The provided analogous protocols for Michael additions and polymerizations offer a practical starting point for exploring the synthetic utility of this versatile building block. Further research into the specific reactions of this compound is warranted to fully elucidate its potential.

References

Application Notes and Protocols for 2-Pyrrolidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the dissolution of 2-Pyrrolidin-1-ylmethyl-acrylic acid, a versatile building block in pharmaceutical development and polymer synthesis.[1] Due to the limited availability of specific solubility data, this document outlines a systematic approach to determine the optimal solvent and conditions for preparing solutions suitable for various biological and chemical assays. The protocol emphasizes the importance of pH adjustment and provides recommendations for creating stock and working solutions.

Chemical and Physical Properties

This compound, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is an off-white solid.[1] Its structure, containing both a carboxylic acid and a tertiary amine (pyrrolidine ring), suggests that its solubility will be highly dependent on the pH of the solvent. The pyrrolidine group generally enhances its reactivity and solubility.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₃NO₂[1][2][3][4]
Molecular Weight155.19 g/mol [2][3][4]
AppearanceOff-white solid[1]
Purity≥ 96% (HPLC)[1]
Storage Conditions0-8 °C[1]
InChI KeyNJQWKGMEAUKIKT-UHFFFAOYSA-N[2]
SMILESOC(C(CN1CCCC1)=C)=O[2]

Recommended Protocol for Dissolution

Given the amphoteric nature of this compound, a systematic approach is recommended to determine the best solvent for your specific assay. The following protocol provides a step-by-step guide for solubility testing and solution preparation.

2.1. Materials

  • This compound

  • Solvents to test:

    • Deionized water

    • Phosphate-buffered saline (PBS)

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

  • pH adjustment solutions:

    • 1 M HCl

    • 1 M NaOH

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

  • Sterile microcentrifuge tubes or glass vials

  • Pipettes

2.2. Experimental Protocol: Solubility Determination

  • Initial Solvent Screening:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate vials.

    • Add a small, measured volume of each test solvent (e.g., 100 µL) to the respective vials to achieve an initial high concentration (e.g., 10 mg/mL).

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If not fully dissolved, use a sonicator for 5-10 minutes.

    • If the compound remains insoluble, add an additional measured volume of the solvent to dilute the concentration and repeat the vortexing/sonication.

    • Record the approximate solubility in each solvent.

  • pH Adjustment for Aqueous Solutions:

    • If the compound has poor solubility in water or PBS, pH adjustment is the next step.

    • Prepare a suspension of the compound in water or PBS (e.g., 1 mg in 1 mL).

    • While stirring, add 1 M NaOH dropwise to increase the pH. The carboxylic acid group will be deprotonated, which should increase solubility.

    • If solubility does not improve, prepare a fresh suspension and add 1 M HCl dropwise to decrease the pH. This will protonate the pyrrolidine nitrogen, which may also enhance solubility.

    • Monitor the pH and observe for dissolution. Record the pH at which the compound fully dissolves.

2.3. Preparation of Stock and Working Solutions

Once an appropriate solvent and pH are determined, you can prepare stock and working solutions.

  • Stock Solution (e.g., 10 mM in DMSO):

    • Weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you would need 1.55 mg.

    • Add the compound to a sterile vial.

    • Add the appropriate volume of DMSO (e.g., 1 mL).

    • Vortex until the compound is completely dissolved. Sonicate if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution (e.g., 100 µM in Assay Buffer):

    • Thaw an aliquot of the stock solution.

    • Perform a serial dilution of the stock solution into your final assay buffer to achieve the desired working concentration.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to not affect the biological system (typically <0.5%).

Table 2: Summary of Expected Solubility Behavior

SolventExpected SolubilityNotes
WaterPoor to moderateHighly pH-dependent. Solubility should increase at acidic or basic pH.
PBSPoor to moderateSimilar to water, solubility is pH-dependent.
DMSOGoodA common solvent for organic compounds in biological assays.
EthanolModerate to goodMay be a suitable alternative to DMSO for some applications.

Diagrams

G cluster_prep Compound Preparation cluster_solubility Solubility Check cluster_ph pH Adjustment (if needed) cluster_solution Final Solution weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check Visually Inspect dissolve->check adjust_ph Adjust pH with HCl/NaOH check->adjust_ph Insoluble in Aqueous Buffer stock Stock Solution check->stock Soluble adjust_ph->stock working Working Solution stock->working Dilute in Assay Buffer

Caption: Workflow for dissolving this compound.

G ligand This compound receptor Target Receptor (e.g., GPCR) ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Caption: Hypothetical signaling pathway involving a target receptor.

Stability and Storage

The compound is reported to be stable under recommended storage conditions (0-8°C).[1][5] For long-term storage, especially in solution, it is advisable to store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the compound in aqueous solution, particularly at different pH values, has not been extensively reported and should be determined empirically for long-term experiments.

Safety Precautions

This compound is classified as Acute Toxicity, Oral, Category 4.[2][4] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.[5]

References

Chromatographic Methods for Quantification of Monomers and Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

An ever-evolving landscape in materials science and pharmaceuticals necessitates robust analytical methodologies for the characterization of acrylic acid derivatives. These compounds, foundational to numerous polymers, adhesives, and therapeutic agents, demand precise and reliable analytical scrutiny to ensure product quality, safety, and efficacy.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the analysis of these critical materials.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for separating and quantifying residual monomers, oligomers, and other impurities in polyacrylate samples.[3] The presence of unreacted monomers is a critical quality attribute, as they can be skin and eye irritants and may impact the final properties of the polymer.[1]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and widely adopted method for the analysis of residual monomers in polymer matrices. It allows for the simultaneous analysis of both polar and non-polar monomers in a single run, simplifying sample preparation and reducing analysis time.

Quantitative Data Summary

The following tables summarize the performance characteristics for the quantification of common acrylic acid derivatives using HPLC-UV.

Table 1: HPLC Performance for Quantification of Acrylate Monomers [1]

Compound Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
2-Hydroxyethyl methacrylate 0.022 0.07
Methyl methacrylate 0.032 0.11
Ethylhexyl acrylate 0.075 0.25
Isobornyl acrylate 0.042 0.14

| Acrylic Acid | 1.7 | 2.8 |

Table 2: HPLC Separation of Acrylic Acid Oligomers [4]

Compound Retention Time (min)
Monomer 6.00
Dimer 9.50
Trimer 11.20
Tetramer 12.00
Pentamer 13.00
Hexamer 14.10

| Heptamer | 14.85 |

Experimental Protocol: Quantification of Residual Monomers by HPLC

This protocol outlines a gradient HPLC method for the determination of residual monomers in a polymer matrix.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the polymer sample in Tetrahydrofuran (THF) to a final concentration of approximately 5 mg/mL.

    • For calibration, prepare a mixed standard stock solution of the target monomers in THF.

    • Create a series of calibration standards by diluting the stock solution with THF to concentrations ranging from 0.001 mg/mL to 0.02 mg/mL.[1]

  • Instrumentation (Example System):

    • System: Quaternary HPLC system with a Diode Array Detector (DAD).[1]

    • Column: C18 silica column (e.g., Eurospher II 100-3 C18, 150 x 4.6 mm ID).[1]

    • Column Temperature: 40 °C.[1]

    • Autosampler Temperature: Ambient.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water, acetonitrile, and tetrahydrofuran is used to separate polar and non-polar monomers and elute the polymer matrix from the column.[1]

      • Eluent A: Water

      • Eluent B: Acetonitrile

      • Eluent C: Tetrahydrofuran

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Detection Wavelength: 210 nm.[1]

  • Data Analysis:

    • Identify monomer peaks in the sample chromatogram by comparing retention times with the standards.

    • Construct a calibration curve for each monomer by plotting peak area against concentration.

    • Quantify the amount of each residual monomer in the polymer sample using the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Dissolve Polymer in THF (5 mg/mL) A1 Inject Sample/ Standard P1->A1 P2 Prepare Monomer Stock Solution P3 Create Calibration Curve Standards P2->P3 P3->A1 A2 Gradient Elution (C18 Column) A1->A2 A3 UV Detection (210 nm) A2->A3 D1 Identify Peaks by Retention Time A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Monomers in Sample D2->D3

Fig. 1: Experimental workflow for residual monomer analysis by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for determining residual monomers, particularly volatile and semi-volatile compounds.[5] Techniques like headspace (HS) sampling and pyrolysis-GC/MS are often employed to minimize sample preparation and avoid dissolution issues with crosslinked polymers.[6][7]

Quantitative Data Summary

Table 3: GC-MS Performance for Quantification of Residual Monomers in Acrylic Resins [5]

Compound Limit of Quantification (LOQ) - Liquid Resin (mg/kg) Limit of Quantification (LOQ) - Solid Resin (mg/kg)
Methyl acrylate 1 3
Ethyl acrylate 1 3
Methyl methacrylate 2 5
Ethyl methacrylate 2 5
n-Butyl acrylate 5 10
Butyl methacrylate 5 10
Styrene 5 10
Acrylic acid 10 50

| Methacrylic acid | 10 | 50 |

Experimental Protocol: Multiple Headspace Extraction (MHE) GC-MS

This protocol describes the use of MHE-GC-MS for the quantitative analysis of residual monomers in solid polymers without the need for matrix-matched calibration standards.[6]

  • Sample Preparation:

    • Accurately weigh the polymer sample and place it into a headspace vial (e.g., 20 mL).[6]

    • For external standardization, inject a known amount (e.g., 0.1 µL) of the pure liquid monomer directly into a separate sealed headspace vial for full evaporation analysis.[6]

    • Seal the vials and, if necessary, purge with an inert gas like nitrogen.[6]

  • Instrumentation:

    • System: Headspace Sampler coupled to a GC with a Mass Spectrometry (MS) detector.[6]

    • Column: A polar column is often suitable (e.g., DB-WAX).[5]

    • Carrier Gas: Helium.

  • MHE-GC-MS Conditions:

    • Headspace Oven Temperature: 150 °C (Isothermal).

    • Vial Equilibration Time: 20 minutes.

    • Number of Extractions: 6 per vial.[6]

    • GC Inlet Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 3 minutes, then ramp to 240 °C at 20 °C/min.

    • MS Detection: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Perform a regression analysis of the pure monomer standard using the MHE data to determine its total peak area.

    • For the polymer sample, the total peak area of a residual monomer is calculated by the MHE software, which extrapolates the sum of peak areas from the multiple extractions to infinity.

    • The concentration of the residual monomer in the sample is calculated based on the ratio of the total area in the sample to the total area of the pure standard.

Workflow for Headspace GC-MS Analysis

MHE_GCMS_Workflow P1 Weigh Polymer into Headspace Vial S1 Seal and Equilibrate Vials in Headspace Oven P1->S1 P2 Prepare Pure Monomer Standard Vial P2->S1 A1 Multiple Headspace Extractions S1->A1 A2 GC Separation A1->A2 A3 MS Detection (Scan/SIM) A2->A3 D1 Peak Integration for Each Extraction A3->D1 D2 Extrapolate to Total Peak Area D1->D2 D3 Quantify Monomer vs. Pure Standard D2->D3

Fig. 2: Workflow for Multiple Headspace Extraction GC-MS analysis.

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques provide invaluable information on the chemical structure, functional groups, and polymerization process of acrylic acid derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful tool for identifying the functional groups present in monomers and polymers and for monitoring the progress of polymerization (curing).[8][9] The disappearance of monomer-specific peaks and the appearance of polymer-specific peaks can be tracked over time.[8][10]

Quantitative Data Summary

Table 4: Key FTIR Absorption Bands for Acrylic Acid and Polyacrylates [8][9][10][11]

Wavenumber (cm⁻¹) Assignment Significance
~3800 - 2000 O-H stretch (broad) Characteristic of the carboxylic acid group in the monomer.[11]
~1702 C=O stretch Carbonyl group in the acrylic acid monomer.[11]
~1637 C=C stretch (vinyl) Indicates the presence of unreacted acrylate monomer.[8][9]
~810 CH out-of-plane bend (vinyl) Also indicates unreacted monomer; its disappearance shows reaction progress.[9]

| ~1241 | O=C-O-C stretch | Characteristic of the ester bond formed in the polyacrylate.[8][10] |

Experimental Protocol: Monitoring Acrylate Curing with FTIR

This protocol describes how to use FTIR to monitor the conversion of an acrylate monomer into a polymer during a curing reaction.[8][9]

  • Sample Preparation:

    • Apply a thin layer of the uncured acrylate resin onto an appropriate IR window (e.g., KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • For UV-curing studies, ensure the experimental setup allows for simultaneous UV irradiation and spectral acquisition.[9]

  • Instrumentation:

    • System: FTIR Spectrometer, preferably with a rapid scan capability.[9]

    • Accessory: ATR or transmission.

    • Detector: DTGS or MCT.

  • Data Acquisition:

    • Record a background spectrum of the empty accessory.

    • Record an initial spectrum (time = 0) of the uncured resin.

    • Initiate the curing process (e.g., by applying UV light or heat).

    • Collect spectra at regular intervals (e.g., every 10-20 seconds) throughout the curing process.[8][9]

  • Data Analysis:

    • Align the collected spectra chronologically.

    • Monitor the decrease in the absorbance of a peak characteristic of the monomer, such as the C=C stretch at ~1637 cm⁻¹.[8]

    • Simultaneously, monitor the increase in absorbance of a peak characteristic of the polymer, if applicable.

    • The degree of conversion can be calculated by normalizing the change in the monomer peak area to its initial area.

Workflow for FTIR Curing Study

FTIR_Workflow P1 Apply Liquid Resin to ATR Crystal A1 Record Initial Spectrum (t=0) P1->A1 A2 Initiate Curing (e.g., UV Light) A1->A2 A3 Acquire Spectra Over Time A2->A3 D1 Monitor Decrease of Monomer Peak (e.g., 1637 cm⁻¹) A3->D1 D2 Calculate Degree of Conversion D1->D2

Fig. 3: Workflow for monitoring a polymerization reaction using FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of monomers and polymers. ¹H and ¹³C NMR can confirm the chemical structure, identify end-groups, and provide information on polymer tacticity.

Quantitative Data Summary

Table 5: ¹H-NMR Chemical Shifts for Acrylic Acid [12]

Proton Chemical Shift (ppm)
cis proton (to -COOH) 6.25
geminal proton 5.87

| trans proton (to -COOH) | 5.82 |

After polymerization, the characteristic vinyl proton signals disappear and are replaced by broad peaks corresponding to the -CH₂ and -CH protons in the polymer backbone, typically in the 1.3-2.5 ppm range.[12]

Experimental Protocol: ¹H-NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the acrylic acid derivative or polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Instrumentation:

    • System: NMR Spectrometer (e.g., 400 MHz or higher).

    • Probe: Standard ¹H/¹³C probe.

  • Data Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve good resolution.

    • Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

  • Data Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative ratios of different types of protons.

    • Assign peaks to specific protons in the molecule based on their chemical shift, multiplicity (splitting pattern), and integration.

Thermal Analysis Methods

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of polymers, which are critical for determining their processing conditions and application range.[13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[15] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as to study curing kinetics.[13][16] For poly(acrylic acid)-based hydrogels, the Tg is a key parameter that can be influenced by copolymers.[13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][17] It is used to evaluate the thermal stability and degradation profile of polymers and to determine the composition of multi-component systems.[17] For polyacrylates, degradation in an inert atmosphere typically occurs via rearrangements leading to decarboxylation and the formation of monomers and alcohols.[17]

Experimental Protocol: TGA for Thermal Stability

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into a TGA crucible (e.g., platinum or alumina).

  • Instrumentation:

    • System: Thermogravimetric Analyzer.

  • TGA Conditions:

    • Purge Gas: Nitrogen or air at a constant flow rate (e.g., 20 mL/min).[17]

    • Temperature Program: Ramp from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 or 20 °C/min).[17]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of decomposition, which is an indicator of thermal stability.

    • The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates for different degradation steps.

General Characterization Workflow

Characterization_Workflow cluster_questions Analytical Questions cluster_methods Analytical Methods start Acrylic Acid Derivative (Monomer or Polymer) Q1 Purity & Composition? (Residual Monomers) start->Q1 Q2 Chemical Structure? start->Q2 Q3 Thermal Properties? start->Q3 M1 Chromatography (HPLC, GC-MS) Q1->M1 M2 Spectroscopy (FTIR, NMR) Q2->M2 M3 Thermal Analysis (DSC, TGA) Q3->M3 end Full Characterization Profile M1->end M2->end M3->end

Fig. 4: Logical workflow for the comprehensive characterization of acrylic acid derivatives.

References

Applications of Pyrrolidine Scaffolds in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique structural and physicochemical properties.[1] Its three-dimensional nature and the capacity for stereochemical diversity have made it a cornerstone in the design and development of a vast array of biologically active compounds.[1][2] This document provides a comprehensive overview of the diverse applications of pyrrolidine-containing compounds in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

A significant number of pyrrolidine derivatives have been synthesized and evaluated for their anticancer properties.[3] These compounds often exert their effects by targeting various enzymes, receptors, and signaling pathways involved in cancer cell proliferation and survival.[1]

Spiro[pyrrolidine-3,3'-oxindoles] as Dual Inhibitors of HDAC2 and PHB2

Spiro[pyrrolidine-3,3'-oxindoles] have emerged as a promising class of anticancer agents.[4] A notable example is a series of compounds designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), enzymes implicated in breast cancer.[4]

Quantitative Data:

CompoundTargetCell LineIC50 (µM)
Spiro[pyrrolidine-3,3'-oxindole] derivative 37eHDAC2, PHB2MCF-7 (Breast Cancer)17[4]
HeLa (Cervical Cancer)19[4]
Doxorubicin (Reference)Topoisomerase IIMCF-7 (Breast Cancer)16[4]
HeLa (Cervical Cancer)18[4]

Experimental Protocols:

Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] (General Protocol)

A common method for synthesizing these compounds is through a [3+2] cycloaddition reaction of azomethine ylides with electron-deficient alkenes.[5] Another approach involves a one-pot Pictet-Spengler oxidative ring contraction of tryptamine with various aromatic aldehydes.

  • Pictet-Spengler/Oxidative Ring Contraction Protocol:

    • To a solution of tryptamine and an aromatic aldehyde in a 1:1 mixture of THF and water, add a catalytic amount of trifluoroacetic acid (TFA).

    • Add N-bromosuccinimide (NBS) stoichiometrically to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Purify the resulting spiro[pyrrolidine-3,3'-oxindole] product using flash chromatography.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1]

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

    • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.[1]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathway and Workflow Diagrams:

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Tryptamine Tryptamine + Aromatic Aldehyde Reaction Pictet-Spengler/ Oxidative Ring Contraction Tryptamine->Reaction Purification Flash Chromatography Reaction->Purification SpiroCompound Spiro[pyrrolidine- 3,3'-oxindole] Purification->SpiroCompound CompoundTreatment Compound Treatment SpiroCompound->CompoundTreatment CellSeeding Cell Seeding (MCF-7/HeLa) CellSeeding->CompoundTreatment MTTAssay MTT Assay CompoundTreatment->MTTAssay DataAnalysis IC50 Determination MTTAssay->DataAnalysis

Experimental Workflow for Spiro[pyrrolidine-3,3'-oxindole] Synthesis and Evaluation.

Antidiabetic Activity

Pyrrolidine-based compounds are effective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[6] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.[6] Several DPP-4 inhibitors containing a pyrrolidine scaffold, such as Vildagliptin and Saxagliptin, are approved for the treatment of type 2 diabetes.[6]

Quantitative Data:

CompoundTargetIC50 (µM)
VildagliptinDPP-4-
SaxagliptinDPP-4-
Pyrrolidine sulfonamide derivative 23dDPP-411.32 ± 1.59[7][8]

Experimental Protocols:

DPP-4 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

  • Protocol:

    • Reagent Preparation: Prepare a DPP-4 enzyme solution, a substrate solution (e.g., Gly-Pro-AMC), and a buffer solution (e.g., Tris-HCl).

    • Inhibitor Preparation: Prepare serial dilutions of the test compound.

    • Reaction Initiation: In a 96-well plate, add the DPP-4 enzyme, the test compound (or vehicle control), and pre-incubate for 10-15 minutes.

    • Substrate Addition: Add the substrate to initiate the reaction.

    • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.

    • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and IC50 value.

Signaling Pathway Diagram:

dpp4_inhibition Ingestion Food Ingestion Incretins Incretins (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 degradation Pancreas Pancreas Incretins->Pancreas InactiveIncretins Inactive Incretins DPP4->InactiveIncretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon GlucoseUptake ↑ Glucose Uptake Insulin->GlucoseUptake HGP ↓ Hepatic Glucose Production Glucagon->HGP BloodGlucose ↓ Blood Glucose GlucoseUptake->BloodGlucose HGP->BloodGlucose PyrrolidineInhibitor Pyrrolidine-based DPP-4 Inhibitor PyrrolidineInhibitor->DPP4

Mechanism of Action of Pyrrolidine-based DPP-4 Inhibitors.

Antiviral Activity

The pyrrolidine scaffold is present in several antiviral drugs, demonstrating its importance in combating viral infections.[9] These compounds can target various viral proteins, such as proteases and polymerases, which are essential for viral replication.[9][10]

Pyrrolidine-based HCV NS5B Polymerase Inhibitors

Hepatitis C virus (HCV) infection is a major cause of chronic liver disease. The HCV NS5B polymerase is a key enzyme in the viral replication cycle and a prime target for antiviral therapy. Pyrrolidine derivatives have been developed as potent inhibitors of this enzyme.[9]

Experimental Protocols:

HCV Replicon Assay

This cell-based assay is used to evaluate the antiviral activity of compounds against HCV replication.

  • Protocol:

    • Cell Culture: Culture Huh-7 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase).

    • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

    • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which correlates with the level of HCV RNA replication.

    • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.

    • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT assay) to determine the CC50 value and calculate the selectivity index (SI = CC50/EC50).

Workflow Diagram:

hcv_antiviral_workflow Start Start: Pyrrolidine Compound Library HCVRepliconAssay HCV Replicon Assay (Huh-7 cells) Start->HCVRepliconAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) Start->CytotoxicityAssay EC50 Determine EC50 HCVRepliconAssay->EC50 CC50 Determine CC50 CytotoxicityAssay->CC50 SI Calculate Selectivity Index (SI = CC50/EC50) EC50->SI CC50->SI Lead Lead Compound Identification SI->Lead

Workflow for the Evaluation of Anti-HCV Activity.

Central Nervous System (CNS) Applications

The pyrrolidine scaffold is a key component of drugs targeting the central nervous system, including anticonvulsants and kappa-opioid receptor agonists.[5][11]

Pyrrolidine-based Kappa-Opioid Receptor (KOR) Agonists

KOR agonists are being investigated for the treatment of pain, addiction, and depression. Pyrrolidine-containing compounds have been identified as potent and selective KOR agonists.

Experimental Protocols:

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the kappa-opioid receptor.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes expressing the human kappa-opioid receptor.

    • Binding Reaction: Incubate the membranes with a radiolabeled KOR ligand (e.g., [³H]U-69,593) in the presence of various concentrations of the test compound.

    • Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the Ki value, which represents the inhibitory constant of the test compound.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein coupling to the KOR.

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing cell membranes, [³⁵S]GTPγS, GDP, and the test compound at various concentrations.

    • Incubation: Incubate the mixture at 30°C for 60 minutes.

    • Filtration and Counting: Terminate the reaction by rapid filtration and measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Data Analysis: Determine the EC50 (potency) and Emax (efficacy) of the compound.

Signaling Pathway Diagram:

kor_signaling KOR_Agonist Pyrrolidine-based KOR Agonist KOR Kappa-Opioid Receptor (KOR) KOR_Agonist->KOR G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC IonChannels Ion Channels G_protein->IonChannels cAMP ↓ cAMP AC->cAMP K_channel ↑ K+ Conductance IonChannels->K_channel Ca_channel ↓ Ca2+ Conductance IonChannels->Ca_channel Neurotransmission ↓ Neurotransmitter Release K_channel->Neurotransmission Ca_channel->Neurotransmission Analgesia Analgesia Neurotransmission->Analgesia

Signaling Pathway of a Pyrrolidine-based KOR Agonist.

Conclusion

The pyrrolidine scaffold continues to be a highly versatile and valuable component in the drug discovery process. Its presence in a wide range of approved drugs and clinical candidates across diverse therapeutic areas underscores its importance. The ability to readily introduce stereochemical complexity and explore three-dimensional space allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. The protocols and data presented here provide a foundation for researchers to further explore the potential of this remarkable heterocyclic scaffold.

References

2-Pyrrolidin-1-ylmethyl-acrylic acid as a monomer in polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: 2-Pyrrolidin-1-ylmethyl-acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PYMAA) is a functional monomer with significant potential in polymer synthesis for biomedical applications.[1] Its structure, featuring a polymerizable acrylic acid moiety, a basic pyrrolidine ring, and a carboxylic acid group, makes the resulting polymer, poly(this compound) or P(PYMAA), a polyampholyte.[2][3][4] Polyampholytes are polymers containing both acidic and basic groups, which can exhibit zwitterionic character and pH-responsive behavior.[2][5][6] This unique property allows for the development of "smart" materials that can undergo conformational changes in response to pH variations in their environment.[7][8][9]

These characteristics make P(PYMAA) an excellent candidate for advanced drug delivery systems, particularly for targeted therapies where pH gradients exist between healthy and diseased tissues, such as tumors.[7][10] The polymer's ability to be soluble or insoluble, or to change its charge and conformation at different physiological pH values, can be harnessed for site-specific drug release, enhancing therapeutic efficacy while minimizing systemic side effects.[8][11]

This document provides detailed protocols for the synthesis of the PYMAA monomer, its controlled polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT), and its characterization. Furthermore, it outlines an application protocol for evaluating P(PYMAA) nanoparticles in a pH-triggered drug delivery system.

Monomer Synthesis: this compound (PYMAA)

The synthesis of PYMAA can be effectively achieved via a Mannich reaction, a three-component condensation of a compound with an active hydrogen (acrylic acid), formaldehyde, and a secondary amine (pyrrolidine).[12][13][14][15][16]

Experimental Protocol: Monomer Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid in 1,4-dioxane. Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: While stirring, slowly add an aqueous solution of formaldehyde. Subsequently, add pyrrolidine dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60 °C and maintain for 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in a minimal amount of cold deionized water.

    • Adjust the pH to ~7.0 with 1M HCl to precipitate the product.

    • Filter the white solid precipitate, wash with cold water, and then with diethyl ether.

    • Dry the final product under vacuum to yield this compound as a white solid.

  • Characterization: Confirm the structure of the synthesized monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Quantitative Data: Monomer Synthesis
ReagentMolar Eq.Molecular Weight ( g/mol )Amount Used
Acrylic Acid1.072.067.21 g (0.1 mol)
Formaldehyde (37% aq.)1.130.038.9 mL (0.11 mol)
Pyrrolidine1.071.128.3 mL (0.1 mol)
1,4-Dioxane--100 mL
Product 155.19 Typical Yield: 11.6 g (75%)

Polymer Synthesis: Poly(this compound) P(PYMAA)

To create well-defined polymers suitable for drug delivery applications, a controlled polymerization technique such as RAFT is recommended.[17][18][19] RAFT polymerization allows for precise control over molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI).

Experimental Protocol: RAFT Polymerization
  • Reaction Mixture: In a Schlenk flask, dissolve the PYMAA monomer, the RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid), and the initiator (e.g., AIBN) in a suitable solvent like DMF.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • Termination and Precipitation: Stop the reaction by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as cold diethyl ether.

  • Purification: Collect the polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of DMF and re-precipitate into diethyl ether. Repeat this process two more times to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Determine the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure with ¹H NMR.

Quantitative Data: RAFT Polymerization
ParameterCondition 1Condition 2Condition 3
[Monomer]:[RAFT]:[Initiator]100:1:0.2200:1:0.2300:1:0.2
Reaction Time (h)181818
Monomer Conversion (%)>95>95>95
Mn ( g/mol ) (Theoretical)15,50031,00046,500
Mn ( g/mol ) (GPC)14,80029,50044,200
PDI (Mw/Mn)1.121.151.18

Application: pH-Responsive Drug Delivery

The polyampholytic nature of P(PYMAA) allows it to self-assemble into nanoparticles in aqueous solution, which can encapsulate therapeutic agents. The release of these agents can be triggered by a change in pH, making it ideal for targeting acidic environments like tumor tissues or endosomes.[7][10]

Experimental Protocol: Drug Loading and pH-Triggered Release
  • Nanoparticle Formation and Drug Loading:

    • Dissolve P(PYMAA) polymer in deionized water.

    • Dissolve a model drug (e.g., Doxorubicin, DOX) in deionized water.

    • Add the DOX solution dropwise to the polymer solution while stirring.

    • Adjust the pH to 7.4 with 0.1M NaOH to facilitate nanoparticle self-assembly and drug encapsulation.

    • Stir the mixture for 24 hours in the dark.

    • Dialyze the solution against deionized water (pH 7.4) for 48 hours to remove unloaded drug.

  • Characterization of Drug-Loaded Nanoparticles:

    • Measure the particle size and zeta potential at different pH values using Dynamic Light Scattering (DLS).

    • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using UV-Vis spectroscopy by measuring the amount of non-encapsulated DOX in the dialysis medium.

  • In Vitro pH-Triggered Drug Release:

    • Place a known amount of the drug-loaded nanoparticle solution into dialysis bags.

    • Immerse the bags in release media of different pH values (e.g., pH 7.4 representing physiological conditions and pH 5.5 representing the tumor microenvironment).

    • At predetermined time intervals, withdraw samples from the release media and replace with fresh media.

    • Quantify the amount of released DOX using UV-Vis spectroscopy or fluorescence spectroscopy.

Quantitative Data: Nanoparticle Characterization and Drug Release

Table 3: pH-Dependent Nanoparticle Properties

pHAverage Particle Size (nm)Zeta Potential (mV)
7.4120 ± 10-15.5 ± 2.1
6.5185 ± 15+5.2 ± 1.8
5.5250 ± 20 (aggregated)+22.8 ± 2.5

Table 4: Doxorubicin Loading and Release

ParameterValue
Drug Loading Content (DLC, wt%)8.5%
Encapsulation Efficiency (EE, %)75%
Cumulative Release at 24h (pH 7.4)15%
Cumulative Release at 24h (pH 5.5)68%

Visualized Workflows and Logic

Monomer Synthesis Workflow

cluster_synthesis Monomer Synthesis Workflow reagents 1. Dissolve Acrylic Acid in 1,4-Dioxane (0-5°C) addition 2. Add Formaldehyde, then Pyrrolidine reagents->addition reaction 3. React at 60°C for 24 hours addition->reaction workup 4. Evaporate Solvent, Redissolve in Water reaction->workup precipitate 5. Adjust pH to ~7 to Precipitate workup->precipitate purify 6. Filter, Wash, and Dry precipitate->purify product PYMAA Monomer purify->product

Caption: Workflow for the synthesis of PYMAA monomer via Mannich reaction.

RAFT Polymerization Workflow

cluster_raft RAFT Polymerization Workflow mix 1. Combine Monomer, RAFT Agent, and Initiator in Solvent degas 2. Degas via Freeze-Pump-Thaw Cycles mix->degas polymerize 3. Polymerize at 70°C degas->polymerize precipitate 4. Terminate and Precipitate in Non-Solvent polymerize->precipitate purify 5. Purify by Re-dissolution and Re-precipitation precipitate->purify dry 6. Dry Under Vacuum purify->dry product P(PYMAA) Polymer dry->product

Caption: General workflow for controlled RAFT polymerization of PYMAA.

pH-Responsive Behavior of P(PYMAA)

cluster_ph Logic of pH-Responsiveness high_ph High pH (e.g., 7.4) Physiological Conditions low_ph Low pH (e.g., 5.5) Tumor/Endosome high_ph->low_ph pH Drop state_high COO⁻ and N Anionic/Neutral Hydrophilic, Extended Chains Stable Nanoparticles high_ph->state_high state_low COOH and NH⁺ Cationic Hydrophobic Interactions Increase Swelling/Aggregation low_ph->state_low outcome_high Drug Encapsulated state_high->outcome_high outcome_low Drug Released state_low->outcome_low

Caption: pH-responsive behavior of P(PYMAA) leading to drug release.

References

Application Notes and Protocols for the Development of In Vitro Assays for Novel Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel therapeutic compounds is a complex process that relies heavily on the use of robust and reproducible in vitro assays.[1] These assays are essential for the initial screening of large compound libraries, hit-to-lead optimization, and mechanism of action studies.[2][3] They provide a cost-effective and scalable method for evaluating the biological activity of new chemical entities before advancing to more complex and resource-intensive in vivo models.[4][5] This document provides detailed application notes and protocols for a selection of foundational and target-specific in vitro assays crucial for modern drug discovery.

Section 1: Foundational Assays - Assessing Cellular Viability and Cytotoxicity

Application Note:

Cell viability and cytotoxicity assays are fundamental tools in the early stages of drug discovery.[6] They are used to determine the concentration at which a compound exhibits toxic effects on cells, a critical parameter for establishing a therapeutic window. These assays measure various indicators of cellular health, such as metabolic activity, cell membrane integrity, and ATP production.[7] Two of the most common methods are the MTT assay, which measures mitochondrial reductase activity, and the Resazurin assay, which is also a redox-based indicator of cell viability.[6][8] The data generated, typically expressed as an IC50 (half-maximal inhibitory concentration), is crucial for prioritizing compounds for further development.[9]

Experimental Workflow: Cell Viability Assay

G cluster_prep Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis p1 Seed Cells in 96-well Plate p2 Incubate (24h) for Adherence t1 Prepare Serial Dilutions of Test Compound t2 Add Compound to Cells t1->t2 t3 Incubate for Desired Period (e.g., 48h) t2->t3 a1 Add Viability Reagent (e.g., MTT, Resazurin) t3->a1 a2 Incubate (1-4h) a1->a2 a3 Measure Signal (Absorbance/Fluorescence) a2->a3 d1 Plot Dose-Response Curve a3->d1 d2 Calculate IC50 Value d1->d2

Caption: General workflow for conducting a cell viability/cytotoxicity assay.

Protocol 1.1: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format to assess the effect of a compound on cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]

Materials:

  • Target cells in culture

  • Complete culture medium

  • Novel therapeutic compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.[10] Include wells for "medium only" background controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only control wells.

  • Exposure: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly with a pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[8]

Data Presentation: Cytotoxicity Screening Results
Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
Cmpd-001MCF7485.2
Cmpd-002A5494812.8
Cmpd-003HepG248> 50
Cmpd-004MCF7480.9

Section 2: Target-Based Assays - Enzyme Inhibition

Application Note:

Enzyme inhibition assays are a cornerstone of drug discovery, particularly for therapeutic areas where a specific enzyme is known to drive disease pathology.[3] These assays measure how a compound affects the rate of an enzymatic reaction, allowing for the identification of inhibitors.[11] By varying the concentrations of both the substrate and the inhibitor, one can determine the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive), which provides critical insights for structure-activity relationship (SAR) studies.[12] Key parameters derived from these assays include the IC50 and the inhibition constant (Ki), which quantify the inhibitor's potency.[11]

Mechanism of Action: Enzyme Inhibition Types

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + S EI1 Enzyme-Inhibitor Complex E1->EI1 + I S1 Substrate I1 Inhibitor P1 Product ES1->P1 Reaction E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate I2 Inhibitor ESI2 Enzyme-Substrate- Inhibitor Complex ES2->ESI2 + I P2 Product ES2->P2 Reaction EI2->ESI2 + S

Caption: Competitive vs. non-competitive enzyme inhibition mechanisms.

Protocol 2.1: General Enzyme Inhibition Assay

This protocol describes a general procedure for measuring enzyme inhibition using a spectrophotometric or fluorometric readout.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Test inhibitor compound

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96- or 384-well plates (clear for colorimetric, black for fluorescence)

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Inhibitor Dilution: Create a serial dilution of the inhibitor compound at 2X the final desired concentrations in the assay buffer.

  • Enzyme Preparation: Dilute the enzyme to a 2X final concentration in the assay buffer. This concentration should provide a linear reaction rate for the duration of the assay.[11]

  • Pre-incubation: In the assay plate, add equal volumes of the 2X enzyme solution and the 2X inhibitor dilutions.[11] Include controls with buffer instead of inhibitor (no inhibition) and controls without enzyme (background).

  • Incubation: Incubate the enzyme-inhibitor mixture for a set period (e.g., 15-30 minutes) at the optimal temperature to allow for binding.

  • Reaction Initiation: Prepare a 2X solution of the substrate. Start the reaction by adding the 2X substrate solution to all wells.[11]

  • Kinetic Measurement: Immediately place the plate in a plate reader and monitor the formation of product (or consumption of substrate) over time by measuring the change in absorbance or fluorescence.[11]

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]

Data Presentation: Enzyme Inhibition Results
Compound IDTarget EnzymeInhibition TypeKi (nM)IC50 (nM)
Cmpd-005Kinase ACompetitive1535
Cmpd-006Protease BNon-competitive4592
Cmpd-007Kinase ACompetitive25
Cmpd-008Phosphatase CUncompetitive120250

Section 3: Probing Cell Signaling Pathways

Part A: G-Protein Coupled Receptor (GPCR) Signaling

Application Note:

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and a major target class for approved drugs.[13] Their signaling is complex, often involving the activation of multiple downstream pathways.[14] Upon ligand binding, GPCRs activate heterotrimeric G proteins, which dissociate into Gα and Gβγ subunits.[15] These subunits then modulate the activity of effector enzymes like adenylyl cyclase (AC) or phospholipase C (PLC), leading to changes in second messenger levels (e.g., cAMP, IP3, Ca2+).[16] Assays for novel GPCR modulators often focus on measuring these second messengers or monitoring protein-protein interactions, such as the recruitment of β-arrestin to the activated receptor.[14][15]

Signaling Pathway: Canonical GPCR Activation (Gs/Gi)

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαβγ GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Ligand Ligand->GPCR Binds G_alpha_s Gαs-GTP G_protein->G_alpha_s Gs pathway G_alpha_i Gαi-GTP G_protein->G_alpha_i Gi pathway G_alpha_s->AC Stimulates (+) G_alpha_i->AC Inhibits (-) ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene\nTranscription Gene Transcription CREB->Gene\nTranscription

Caption: Simplified Gs and Gi signaling pathways downstream of GPCR activation.

Protocol 3.1: cAMP Second Messenger Assay

This protocol outlines a competitive immunoassay for the quantitative determination of intracellular cyclic AMP (cAMP), often performed using HTRF or luminescence-based kits.

Materials:

  • Cells expressing the target GPCR

  • Test compounds (agonists or antagonists)

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

  • Cell lysis/stimulation buffer

  • cAMP assay kit (e.g., cAMP-Glo™)

  • 384-well white plates

  • Luminometer

Procedure:

  • Cell Plating: Plate cells expressing the target GPCR into a 384-well plate and incubate overnight.

  • Agonist Mode:

    • Add serial dilutions of the test agonist compound to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to stimulate cAMP production.

  • Antagonist Mode:

    • Add serial dilutions of the test antagonist compound.

    • Incubate for a short period (e.g., 15 minutes).

    • Add a fixed concentration of a known agonist (typically its EC80 value) to all wells (except negative controls).

    • Incubate for a further 30 minutes.

  • Cell Lysis and Detection:

    • Add the cell lysis buffer provided in the kit, which also contains the detection reagents.

    • Incubate as per the manufacturer's instructions to allow for signal generation.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is typically inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the signal against the log of the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).

Part B: Receptor Tyrosine Kinase (RTK) Signaling

Application Note:

Receptor Tyrosine Kinases (RTKs) are transmembrane proteins that play crucial roles in cellular processes like growth, differentiation, and metabolism.[17] Dysregulation of RTK signaling is a hallmark of many cancers.[17] The signaling cascade is initiated by ligand binding, which induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[18] These phosphorylated sites serve as docking platforms for various downstream signaling proteins containing SH2 domains, such as Grb2, leading to the activation of pathways like the Ras-Raf-MEK-ERK (MAPK) pathway.[19] Assays for RTK-targeting compounds often measure the inhibition of receptor phosphorylation or the phosphorylation of a downstream substrate.

Signaling Pathway: A Typical RTK Cascade (MAPK Pathway)

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK RTK RTK->RTK Autophosphorylation Grb2 Grb2 RTK->Grb2 Recruits Ligand Growth Factor Ligand->RTK Binds & Dimerizes Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: The Ras-Raf-MEK-ERK (MAPK) signaling cascade downstream of RTK activation.

Protocol 3.2: Phospho-RTK ELISA

This protocol describes a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the phosphorylation of a specific RTK in response to ligand stimulation and inhibitor treatment.

Materials:

  • Cells overexpressing the target RTK

  • Starvation medium (serum-free)

  • Ligand (e.g., EGF, FGF)

  • Test inhibitor compound

  • ELISA plate pre-coated with a capture antibody for the total RTK

  • Detection antibody specific for the phosphorylated tyrosine residue of the RTK (conjugated to HRP)

  • Cell lysis buffer

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Cell Culture and Starvation: Plate cells in a multi-well plate. Once confluent, starve the cells by replacing the growth medium with serum-free medium for 16-24 hours to reduce basal RTK activity.

  • Inhibitor Treatment: Treat the starved cells with serial dilutions of the test inhibitor for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells by adding the specific ligand at a predetermined concentration (e.g., EC80) for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding ice-cold lysis buffer.

  • ELISA:

    • Add cell lysates to the wells of the capture-antibody-coated ELISA plate. Incubate to allow the RTK to bind.

    • Wash the wells multiple times with wash buffer.

    • Add the HRP-conjugated phospho-specific detection antibody. Incubate to allow binding to the phosphorylated RTK.

    • Wash the wells thoroughly.

  • Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Add the stop solution to each well, which will turn the color to yellow.

  • Data Acquisition: Immediately read the absorbance at 450 nm.

  • Data Analysis: Normalize the phospho-RTK signal to the total protein concentration of the lysate. Plot the normalized signal against the inhibitor concentration to determine the IC50.

Data Presentation: Signaling Pathway Modulation
Compound IDAssay TypeTarget PathwayReadoutResult (IC50 / EC50)
Cmpd-009GPCR AgonistGs -> cAMPcAMP increaseEC50 = 25 nM
Cmpd-010GPCR AntagonistGs -> cAMPcAMP blockIC50 = 78 nM
Cmpd-011RTK InhibitorEGFR -> pERKpERK blockIC50 = 12 nM
Cmpd-012RTK InhibitorVEGFR2 -> pVEGFR2pVEGFR2 blockIC50 = 4 nM

Section 4: Data Analysis and Hit Identification

Application Note:

The goal of primary screening and subsequent optimization is to identify "hit" compounds that meet specific activity and selectivity criteria. Raw data from plate readers must be normalized and analyzed to generate dose-response curves, from which key parameters like IC50 or EC50 are calculated. This process involves fitting the data to a four-parameter logistic model. Hits are typically defined as compounds that show activity above a certain threshold (e.g., >50% inhibition at a given concentration) and demonstrate a clear dose-dependent effect. The workflow from raw data to a confirmed hit involves several stages of confirmation and counter-screening to eliminate false positives.

Logical Workflow: From Raw Data to Confirmed Hit

G cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_secondary Secondary & Orthogonal Assays cluster_final Lead Prioritization RawData Raw Plate Reader Data (Single Concentration) Normalization Data Normalization (% Inhibition) RawData->Normalization HitSelection Initial Hit Selection (Activity > Threshold) Normalization->HitSelection DoseResponse Dose-Response Assay (e.g., 10-point curve) HitSelection->DoseResponse Potency Check IC50 IC50 / EC50 Calculation DoseResponse->IC50 ConfirmedHits Confirmed Hits IC50->ConfirmedHits Orthogonal Orthogonal Assay (Different Technology) ConfirmedHits->Orthogonal Validate Mechanism Selectivity Selectivity / Counter-Screen (Related Targets) ConfirmedHits->Selectivity Check Specificity Cellular Cell-Based Assay (If primary was biochemical) ConfirmedHits->Cellular Confirm Cellular Activity ValidatedHits Validated & Selective Hits Orthogonal->ValidatedHits Selectivity->ValidatedHits Cellular->ValidatedHits

Caption: Logical workflow from primary screening data to validated hit compounds.

References

Application Notes and Protocols for NMR and Mass Spectrometry Analysis of Acrylic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acrylic compounds, encompassing monomers like acrylic acid and its esters, as well as their corresponding polymers, are fundamental materials in numerous industries, including pharmaceuticals, coatings, adhesives, and plastics.[1][2] The precise characterization of these compounds is critical for quality control, reaction monitoring, and the development of new materials with tailored properties. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for elucidating the structure, purity, molecular weight, and composition of acrylic monomers and polymers.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the analysis of acrylic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Application Note: Structural and Quantitative Insights from NMR

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and composition of acrylic compounds.[5]

  • ¹H NMR: Proton NMR is used to identify and quantify the different types of protons in a molecule. For acrylic monomers, ¹H NMR can confirm the presence of the characteristic vinyl protons (CH₂=CH-) and the protons of the ester group.[2] For polymers, the disappearance of the vinyl signals and the appearance of broad peaks corresponding to the polymer backbone confirm polymerization.[6] The technique can also be used to determine monomer conversion rates and copolymer composition.[7][8]

  • ¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. It is particularly useful for identifying the carbonyl carbon of the ester group and the carbons of the vinyl group.[9][10] In polymers, ¹³C NMR can provide insights into the tacticity (the stereochemical arrangement of adjacent monomer units) of the polymer chain.[4][11]

  • Quantitative NMR (qNMR): qNMR is used for the accurate determination of the concentration or purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[12][13] This is highly valuable for assessing the purity of acrylic monomers or determining the concentration of residual monomers in a polymer product.[14]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh Analyte & Internal Standard (for qNMR) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Prep->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1D (¹H, ¹³C) and/or 2D (COSY, HSQC) Spectra Transfer->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Integrate Integrate Peaks Process->Integrate Assign Assign Chemical Shifts Integrate->Assign Quantify Quantify (Purity, Composition) Assign->Quantify

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Protocol 1: ¹H and ¹³C NMR of an Acrylic Monomer

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a small-molecule acrylic compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the acrylic monomer sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean vial. The choice of solvent is crucial to avoid overlapping signals with the analyte.[5]

    • Ensure the sample is fully dissolved. If not, sonication may be required.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.

    • For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction on the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.

Table 1: Typical NMR Chemical Shifts for Acrylic Compounds
Functional GroupNucleusTypical Chemical Shift (δ) Range (ppm)Notes
Vinyl (CH ₂=CH)¹H5.8 - 6.5Appears as a multiplet (doublet of doublets).[2]
Vinyl (CH₂=CH )¹H5.9 - 6.2Appears as a multiplet (doublet of doublets).[2]
Polymer Backbone (-CH ₂-CH-)¹H1.3 - 1.9Broad signal due to polymer chain dynamics.[6]
Polymer Backbone (-CH₂-CH -)¹H2.1 - 2.5Broad signal.[6]
Ester (-O-CH ₃)¹H~3.7Sharp singlet for methyl acrylate.
Ester (-O-CH ₂-CH₃)¹H~4.2Quartet for ethyl acrylate.
Carbonyl (-C =O)¹³C165 - 175Chemical shift is sensitive to conjugation and substitution.[10]
Vinyl (C H₂=CH)¹³C125 - 132
Vinyl (CH₂=C H)¹³C128 - 138
Polymer Backbone (-C H₂-CH-)¹³C35 - 45Broad peaks reflecting the polymer's microstructure.[15]
Polymer Backbone (-CH₂-C H-)¹³C40 - 50Broad peaks.[15]

Mass Spectrometry (MS) Analysis

Application Note: Mass-Based Characterization

Mass spectrometry is a versatile technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight, elemental composition, and structure.[16] The choice of ionization technique is critical and depends on the nature of the acrylic analyte.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for analyzing small to medium-sized, polar acrylic molecules like monomers, oligomers, and additives.[17] It typically produces protonated [M+H]⁺ or sodiated [M+Na]⁺ ions with minimal fragmentation, allowing for accurate molecular weight determination.[16]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, MALDI is the method of choice for high molecular weight acrylic polymers.[18][19] It allows for the determination of the polymer's molecular weight distribution, repeating unit mass, and end-group structure.[20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for volatile and thermally stable acrylic compounds. It is often employed to identify and quantify residual monomers in polymer samples.[22]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): In this method, the sample is thermally decomposed (pyrolyzed) before entering the GC-MS system. It is particularly useful for characterizing insoluble or crosslinked acrylic polymers by analyzing their specific thermal degradation products.[23][24]

  • Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve isolating a specific ion and fragmenting it to obtain structural information. This is valuable for identifying unknown compounds, sequencing copolymers, or characterizing polymer end-groups.[3][25][26]

Logical Workflow for MS Technique Selection

MS_Selection_Workflow start Acrylic Sample q1 What is the nature of the sample? start->q1 ans1_a Small Molecule (Monomer, Oligomer) Soluble, Polar q1->ans1_a ans1_b Linear Polymer High MW q1->ans1_b ans1_c Crosslinked Network Insoluble Polymer q1->ans1_c ans1_d Volatile Monomers in a Matrix q1->ans1_d tech1 Use ESI-MS ans1_a->tech1 tech2 Use MALDI-TOF MS ans1_b->tech2 tech3 Use Py-GC/MS ans1_c->tech3 tech4 Use GC-MS ans1_d->tech4

Caption: Decision tree for selecting the appropriate mass spectrometry technique.

Protocol 2: ESI-MS for Small Acrylic Molecules

This protocol is suitable for the analysis of acrylic monomers and oligomers.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[27]

    • Perform a serial dilution to create a final analysis solution with a concentration of approximately 1-10 µg/mL in a solvent compatible with ESI, typically methanol, acetonitrile, water, or a mixture thereof.[27]

    • To promote ionization, a small amount of an acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) can be added to the final solution.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument.[27]

  • Instrument Setup and Data Acquisition:

    • The sample is typically introduced into the ESI source via direct infusion using a syringe pump or through an HPLC system.[16]

    • Set the ESI source parameters. Typical values for a small molecule might be: Capillary Voltage: 3-4.5 kV, Cone Voltage: 20-40 V, Source Temperature: 100-150 °C. These parameters must be optimized for the specific analyte.

    • Acquire the mass spectrum over a relevant m/z range. A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended to determine the elemental composition from the accurate mass.[17]

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use the accurate mass to calculate the elemental formula of the compound.

    • If fragmentation is observed (either in-source or via MS/MS), analyze the fragment ions to confirm the structure.[26][28]

Protocol 3: MALDI-TOF MS for Acrylic Polymers

This protocol is designed for determining the molecular weight distribution of acrylic polymers.[20]

  • Sample Preparation:

    • Polymer Solution: Prepare a solution of the acrylic polymer in a suitable solvent (e.g., Tetrahydrofuran - THF) at a concentration of approximately 10 mg/mL.[21]

    • Matrix Solution: Select an appropriate matrix. For many polymers, dithranol or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) are good starting points.[21][29] Prepare a concentrated solution of the matrix (e.g., 20-40 mg/mL in THF).[21]

    • Cationizing Agent: To promote ion formation, a salt is often added. Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate - NaTFA or silver trifluoroacetate - AgTFA) at 5-10 mg/mL in THF or methanol.[21][29]

    • Spotting: Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v).[29] Pipette 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air-dry completely to form a crystalline spot.[21]

  • Instrument Setup and Data Acquisition:

    • Insert the target plate into the MALDI source.

    • Set the instrument parameters. The laser intensity is a critical parameter that must be optimized to achieve good signal without causing excessive fragmentation.[29]

    • Acquire spectra in either linear or reflectron mode. Reflectron mode offers higher resolution, which is ideal for resolving isotopic patterns and end groups for lower mass polymers (<6000 m/z).[18] Linear mode is used for very high mass polymers.[18]

    • Calibrate the mass axis using a known polymer standard with a similar molecular weight.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain of a specific length (oligomer).

    • The mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit.

    • Software can be used to calculate key molecular weight averages (Mn, Mw) and the polydispersity index (PDI) from the distribution.

Table 2: Common Mass Fragments of Acrylic Compounds in MS
m/z (Mass-to-Charge Ratio)Proposed Fragment / Neutral LossOrigin / Notes
55[C₃H₃O]⁺Acryloyl ion fragment, characteristic of many acrylates.[23]
99[C₅H₇O₂]⁺Ethyl acrylate fragment ion.[23]
Loss of 18 Da- H₂O (Water)Dehydration, common in fragmentation of poly(acrylic acid), often between adjacent acid groups to form an anhydride.[3][26]
Loss of 44 Da- CO₂ (Carbon Dioxide)Decarboxylation from a carboxylic acid group, often following dehydration in poly(acrylic acid).[3][26]
Loss of OR- OR (Alkoxy group)Alpha-cleavage next to the carbonyl group in acrylate esters, losing the alcohol moiety.[30]
Series separated by monomer massPolymer fragmentsIn MALDI or ESI-MS of polymers, peaks are often separated by the mass of the acrylic monomer unit (e.g., 72 Da for acrylic acid, 100 Da for methyl methacrylate).[21]

References

Application Notes and Protocols for the Synthesis of Novel Pyrrolidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a vital scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antiviral properties.[1][2][3][4] Its three-dimensional structure allows for precise spatial arrangement of substituents, making it a privileged motif in drug design.[5] This document provides detailed application notes and experimental protocols for key techniques in the synthesis of novel pyrrolidine-containing drug candidates.

Key Synthetic Techniques

Several powerful synthetic strategies have been developed for the construction of the pyrrolidine ring. The choice of method often depends on the desired substitution pattern, stereochemistry, and overall complexity of the target molecule. This guide focuses on three prominent and versatile techniques:

  • Multicomponent Reactions (MCRs): These reactions offer a highly efficient approach to complex pyrrolidine structures by combining three or more reactants in a single step, thereby maximizing atom and step economy.[2][6]

  • [3+2] Cycloaddition of Azomethine Ylides: This is one of the most robust and widely used methods for constructing the pyrrolidine ring, allowing for the creation of multiple stereocenters with a high degree of control.[2][7]

  • Asymmetric Synthesis via Copper Catalysis: Copper-catalyzed reactions, such as intramolecular C-H amination and asymmetric cycloadditions, provide a cost-effective and versatile means to produce enantioenriched pyrrolidine derivatives.[1]

I. Multicomponent Reactions (MCRs) for Pyrrolidine Synthesis

MCRs are powerful tools for the rapid generation of molecular diversity, a crucial aspect of modern drug discovery.[2][6] The following protocols outline two distinct MCRs for the synthesis of substituted pyrrolidines.

A. Ytterbium(III) Triflate-Catalyzed Diastereoselective Synthesis

This protocol describes a diastereoselective synthesis of pyrrolidine derivatives from an aldehyde, an amine, and a 1,1-cyclopropanediester, catalyzed by Ytterbium(III) triflate.

Experimental Protocol:

  • An aldehyde (1.1 equivalents) and a primary amine or aniline (1.1 equivalents) are dissolved in dry toluene (0.1 M).

  • The mixture is stirred over activated 4 Å molecular sieves for 30 minutes at room temperature to facilitate the in situ formation of the corresponding imine.

  • Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%) and the 1,1-cyclopropanediester (1.0 equivalent) are added sequentially to the reaction mixture.

  • The reaction mixture is heated to 80 °C and stirred until thin-layer chromatography (TLC) indicates the consumption of the cyclopropanediester.

  • Upon completion, the mixture is cooled to room temperature and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the final pyrrolidine derivative.[8]

B. TiCl₄-Catalyzed Asymmetric Multicomponent Synthesis

This method allows for the highly diastereoselective synthesis of functionalized pyrrolidines with multiple stereocenters in a one-pot operation.[9]

Experimental Protocol:

  • To a solution of optically active phenyldihydrofuran (1.2 equivalents) and an N-tosyl imino ester (1.0 equivalent) in dichloromethane (CH₂Cl₂), add titanium tetrachloride (TiCl₄, 1M solution in CH₂Cl₂, 1.2 equivalents) at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add allyltrimethylsilane (3.0 equivalents) to the reaction mixture.

  • Allow the reaction to warm to 23 °C and stir for an additional hour.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Perform a standard aqueous workup.

  • Purify the crude product by flash chromatography on silica gel to obtain the highly substituted pyrrolidine.[9]

Quantitative Data for Multicomponent Reactions:

Catalyst/PromoterNucleophileDiastereomeric Ratio (dr)Yield (%)Reference
TiCl₄Allyltrimethylsilanesingle diastereomer72[9]
TiCl₄Allyltributylstannane99:175[9]
TiCl₄Triethylsilane90:1065[9]

II. [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a cornerstone of pyrrolidine synthesis.[2][7] The following protocols detail both a general and a zinc-catalyzed asymmetric variant.

A. General Protocol for Spiropyrrolidine Synthesis

This protocol describes the synthesis of spiropyrrolidines via the 1,3-dipolar cycloaddition of azomethine ylides generated from isatin and an amino acid.

Experimental Protocol:

  • A mixture of isatin (1.0 equivalent), sarcosine or another suitable amino acid (1.2 equivalents), and a dipolarophile (e.g., an activated alkene, 1.0 equivalent) is prepared in a suitable solvent such as methanol or ethanol (0.2 M).

  • The reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[8]

B. Zn(II)-Catalyzed Asymmetric [3+2] Cycloaddition

This method provides a highly endo-selective asymmetric [3+2] cycloaddition of azomethine ylides with chalcones, catalyzed by a Zn(II)/UCD-Imphanol system.[10]

Experimental Protocol:

  • Under a nitrogen atmosphere, add the chiral ligand (S,S,Sp)-4d (11.5 mol%) and zinc(II) triflate (Zn(OTf)₂, 10 mol%) to a flame-dried 10 mL Schlenk tube.

  • Add dry dichloromethane (CH₂Cl₂, 0.5 mL) and stir the mixture for 60 minutes.

  • Cool the mixture to 0 °C.

  • Sequentially add a solution of the acyclic enone (1.0 equivalent) in CH₂Cl₂ (0.4 mL), the α-iminoester (2.0 equivalents) in CH₂Cl₂ (0.4 mL), and DABCO (10 mol%) in CH₂Cl₂ (0.2 mL).

  • Stir the reaction mixture at 0 °C for 48 hours.

  • The reaction is then quenched and worked up, followed by purification of the product.[10]

Quantitative Data for Asymmetric [3+2] Cycloaddition:

Dipolarophile (Enone)Ligandendo/exo ratioYield (%)Enantiomeric Excess (ee, %)Reference
Chalcone (1a)(S,S,Sp)-4d>20:19094[10]
4'-Methylchalcone(S,S,Sp)-4d>20:18596[10]
4'-Methoxychalcone(S,S,Sp)-4d>20:19295[10]
4'-Chlorochalcone(S,S,Sp)-4d>20:18893[10]

III. Asymmetric Synthesis via Copper Catalysis

Copper-catalyzed reactions offer an economical and efficient route to chiral pyrrolidines.[1]

Copper(I)-Catalyzed Intramolecular C-H Amination

This protocol describes the synthesis of pyrrolidines through a copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds.[1][11]

Experimental Protocol:

  • In a glovebox or under a strictly inert atmosphere (Nitrogen or Argon), dissolve the N-fluoride amide substrate (1.0 equivalent) in an anhydrous, degassed solvent in a sealable reaction vessel.

  • Add the copper(I) precatalyst (e.g., [TpiPr2Cu(NCMe)], 5 mol%) to the solution.[12]

  • Seal the reaction vessel tightly.

  • Heat the reaction mixture to the required temperature (e.g., 90 °C).

  • Monitor the reaction progress by ¹H NMR or GC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • If necessary, filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst, eluting with a suitable solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by flash column chromatography or distillation.[1]

Quantitative Data for Copper-Catalyzed Intramolecular C-H Amination:

SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
N-fluoro-N-pentylbenzamide[TpiPr2Cu(NCMe)]Toluene9099[12]
N-fluoro-N-hexylbenzamide[TpiPr2Cu(NCMe)]Toluene9095[12]

Visualizations

Experimental Workflow

G General Workflow for Pyrrolidine Synthesis reactant_prep Reactant Preparation & Weighing reaction_setup Reaction Setup (Solvent, Catalyst, Inert Atmosphere) reactant_prep->reaction_setup reaction Reaction Execution (Temperature Control, Stirring) reaction_setup->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, HPLC) purification->analysis

Caption: General workflow for pyrrolidine synthesis.

Signaling Pathways

Pyrrolidine dithiocarbamate (PDTC) has demonstrated neuroprotective effects, in part by modulating the Akt-GSK-3β signaling pathway.[13]

G Neuroprotective Signaling of PDTC PDTC PDTC Akt Akt PDTC->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Neuroprotection Neuroprotection Akt->Neuroprotection leads to Apoptosis Apoptosis GSK3b->Apoptosis promotes

Caption: Neuroprotective signaling pathway of PDTC.

Certain pyrrolidine derivatives exhibit anticancer activity by acting as antagonists of the CXCR4 receptor, which is involved in cancer metastasis.[14]

G Anticancer Mechanism via CXCR4 Antagonism Pyrrolidine_Drug Pyrrolidine-based CXCR4 Antagonist CXCR4 CXCR4 Receptor Pyrrolidine_Drug->CXCR4 inhibits Ca_flux Cytosolic Calcium Flux CXCR4->Ca_flux induces CXCL12 CXCL12 Ligand CXCL12->CXCR4 binds to Metastasis Cancer Metastasis Ca_flux->Metastasis promotes

Caption: Anticancer mechanism via CXCR4 antagonism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pyrrolidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyrrolidin-1-ylmethyl-acrylic acid. The information is based on the general principles of the Mannich reaction, the most probable synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and anticipated method for the synthesis of this compound is the Mannich reaction. This is a three-component condensation reaction involving pyrrolidine, formaldehyde, and acrylic acid or an acrylic acid ester. If an ester is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.

Q2: I am experiencing very low to no yield of the desired product. What are the potential causes?

A2: Low or no yield in this Mannich reaction can stem from several factors:

  • Decomposition of Reactants or Product: Acrylic acid and its derivatives are prone to polymerization, especially at elevated temperatures. The product itself may also be unstable under the reaction conditions.

  • Incorrect Stoichiometry: The molar ratios of the three components (pyrrolidine, formaldehyde, and acrylic acid/ester) are critical. An excess or deficit of one component can lead to the formation of side products and reduce the yield of the target molecule.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may result in a very slow reaction rate, while too high a temperature can promote side reactions and polymerization.

  • Ineffective Catalyst or Incorrect pH: The pH of the reaction medium can significantly influence the rate and outcome of the Mannich reaction. While often self-catalyzed by the amine, adjustments with an acid or base might be necessary.

Q3: My reaction mixture turns into a thick, unworkable polymer. How can I prevent this?

A3: Polymerization is a significant challenge when working with acrylic acid. To mitigate this:

  • Use of an Acrylic Acid Ester: Consider using an acrylic acid ester (e.g., ethyl acrylate) instead of acrylic acid. The ester is generally less prone to polymerization. The resulting product can then be hydrolyzed to the desired carboxylic acid in a separate step.

  • Inhibitor: Add a radical inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture to prevent the polymerization of the acrylic species.

  • Temperature Control: Maintain a low to moderate reaction temperature.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress and work it up as soon as it is complete.

Q4: What are the likely side products in this synthesis, and how can I minimize them?

A4: Potential side products in the Mannich reaction of pyrrolidine, formaldehyde, and acrylic acid include:

  • Bis-adducts: Reaction of the product with another molecule of formaldehyde and pyrrolidine.

  • Michael Adducts: Addition of pyrrolidine to the acrylic acid double bond.

  • Polymers: As mentioned, polymerization of the acrylic acid or the product. To minimize these, carefully control the stoichiometry of the reactants, maintain an optimal reaction temperature, and keep the reaction time to a minimum.

Q5: What are the recommended purification methods for this compound?

A5: Purification can be challenging due to the product's physical properties. Potential methods include:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is a good option.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel or alumina can be employed. A polar eluent system will likely be required.

  • Acid-Base Extraction: The product contains both a basic amine and an acidic carboxylic acid group (it is a zwitterion at its isoelectric point). This property can be exploited in a carefully planned acid-base extraction workup to separate it from non-ionizable impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect stoichiometry of reactants.Ensure accurate measurement of pyrrolidine, formaldehyde, and acrylic acid/ester in appropriate molar ratios (typically close to 1:1:1).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and side reactions.
Incorrect pH of the reaction medium.Adjust the pH with a suitable acid or base to optimize the reaction rate.
Polymerization of Reaction Mixture High reaction temperature.Maintain a lower reaction temperature and use a cooling bath if necessary.
Absence of a polymerization inhibitor.Add a small amount of a suitable inhibitor like hydroquinone to the reaction mixture.
Use of acrylic acid instead of an ester.Consider using an acrylic acid ester, followed by hydrolysis.
Formation of Multiple Products Unoptimized reaction conditions.Systematically vary reaction parameters (temperature, time, solvent, catalyst) to favor the formation of the desired product.
Side reactions such as Michael addition.Adjust the order of addition of reactants; for instance, pre-forming the iminium ion from pyrrolidine and formaldehyde before adding the acrylic acid derivative.
Difficult Product Isolation/Purification Product is highly soluble in the reaction solvent.Choose a solvent in which the product is less soluble to facilitate precipitation or extraction.
Product is an oil or a non-crystalline solid.Attempt purification by column chromatography.
Presence of ionic impurities.Utilize acid-base extraction or ion-exchange chromatography for purification.

Experimental Protocols

Representative Synthesis of this compound via Mannich Reaction

Step 1: Formation of the Mannich Adduct (using Ethyl Acrylate)

  • To a stirred solution of pyrrolidine (1.0 eq.) in a suitable solvent (e.g., ethanol or dioxane) at 0 °C, slowly add a 37% aqueous solution of formaldehyde (1.0 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product, ethyl 2-(pyrrolidin-1-ylmethyl)acrylate, can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(pyrrolidin-1-ylmethyl)acrylate in a mixture of water and a co-solvent like ethanol.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 eq.), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and carefully neutralize it with an acid (e.g., hydrochloric acid) to the isoelectric point of the product to induce precipitation.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Reactant Properties

Compound Molar Mass ( g/mol ) Density (g/mL) Boiling Point (°C)
Pyrrolidine71.120.86687-88
Formaldehyde (37% aq.)30.03 (as HCHO)~1.09~96
Acrylic Acid72.061.051141
Ethyl Acrylate100.120.92199-100

Table 2: Typical Reaction Parameters and Expected Outcomes (for optimization)

Parameter Range Potential Effect on Yield
Molar Ratio (Pyrrolidine:Formaldehyde:Acrylate) 1:1:1 to 1.2:1.2:1Stoichiometric ratios are a good starting point. Excess amine can lead to Michael addition.
Temperature (°C) 25 - 60Higher temperatures may increase reaction rate but also promote polymerization and side reactions.
Reaction Time (h) 12 - 48Longer times may be needed for completion but increase the risk of side product formation.
Solvent Ethanol, Dioxane, AcetonitrileSolvent polarity can influence reaction rate and solubility of reactants and products.
Reported Yields (for analogous reactions) 30% - 70%The yield is highly dependent on the specific substrates and reaction conditions.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_intermediate Intermediate Product cluster_hydrolysis Hydrolysis cluster_final_product Final Product Pyrrolidine Pyrrolidine Mannich_Reaction Mannich Reaction Pyrrolidine->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Acrylic_Acid_Ester Acrylic Acid Ester (e.g., Ethyl Acrylate) Acrylic_Acid_Ester->Mannich_Reaction Ester_Product 2-Pyrrolidin-1-ylmethyl-acrylic acid ester Mannich_Reaction->Ester_Product Hydrolysis Base Hydrolysis Ester_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Polymerization Polymerization Low_Yield->Polymerization is caused by Side_Reactions Side Reactions (e.g., Michael Addition) Low_Yield->Side_Reactions is caused by Incorrect_Conditions Incorrect Reaction Conditions Low_Yield->Incorrect_Conditions is caused by Purification_Losses Purification Losses Low_Yield->Purification_Losses is caused by Add_Inhibitor Add Inhibitor Polymerization->Add_Inhibitor is solved by Use_Ester Use Acrylic Ester Polymerization->Use_Ester is solved by Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry is solved by Optimize_Temp_Time Optimize Temp/Time Incorrect_Conditions->Optimize_Temp_Time is solved by Optimize_Purification Optimize Purification Purification_Losses->Optimize_Purification is solved by

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Overcoming Solubility Issues with Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the solubility challenges frequently encountered with pyrrolidine derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate these issues effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrrolidine derivative is not dissolving in my aqueous buffer. What are the likely reasons?

A1: Low aqueous solubility is a common characteristic of many pyrrolidine derivatives, primarily due to high lipophilicity and stable crystalline structures.[1] The pyrrolidine ring, while offering structural advantages, can contribute to these properties, making dissolution in aqueous media challenging.[2][3]

Q2: What are the primary strategies to enhance the solubility of my pyrrolidine derivative?

A2: Several effective methods can be employed to improve the solubility of poorly water-soluble compounds. The most common approaches include pH adjustment, the use of co-solvents, salt formation, and the inclusion of solubilizing excipients like cyclodextrins and surfactants.[1][4][5] The choice of strategy will depend on the specific physicochemical properties of your compound and the requirements of your experimental system.[1]

Q3: How does pH adjustment affect the solubility of pyrrolidine derivatives?

A3: Pyrrolidine derivatives are cyclic secondary amines, which are basic in nature.[6] Therefore, their solubility can often be increased in acidic conditions. In a lower pH environment, the pyrrolidine nitrogen becomes protonated, forming a more soluble salt.[7][8]

Q4: When should I consider using a co-solvent?

A4: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9] This method is particularly useful in early-stage research and for in vitro assays where the presence of a small amount of organic solvent is tolerable. N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone have been shown to be particularly effective co-solvents for enhancing the solubility of various poorly soluble drugs.[10][11][12]

Q5: What is salt formation and how can it improve solubility?

A5: Salt formation is a widely used and highly effective technique for increasing the solubility and dissolution rate of ionizable drugs, including basic pyrrolidine derivatives.[9] By reacting the basic pyrrolidine derivative with an acid, a salt is formed which often has significantly higher aqueous solubility than the free base.[13] Approximately 50% of marketed small molecule drugs are administered in their salt form.[14]

Q6: How do cyclodextrins work to increase solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble molecules, like many pyrrolidine derivatives, within their hydrophobic core, forming an inclusion complex.[1][15] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the overall solubility of the guest molecule.[15][16]

Troubleshooting Guides

Issue 1: My pyrrolidine derivative precipitates out of solution after initial dissolution in a co-solvent system upon dilution with aqueous buffer.

  • Possible Cause: The initial co-solvent concentration was sufficient for dissolution, but upon dilution, the concentration dropped below the level required to maintain solubility, leading to precipitation.

  • Troubleshooting Steps:

    • Optimize Co-solvent Ratio: Experiment with different co-solvent-to-aqueous buffer ratios to find the minimum co-solvent concentration that maintains solubility at your final desired compound concentration.

    • Consider a Different Co-solvent: Some co-solvents have a greater capacity to solubilize certain compounds. Consider screening other pharmaceutically acceptable co-solvents such as N-methyl-2-pyrrolidone (NMP), polyethylene glycol (PEG), or propylene glycol (PG).[10][11]

    • Employ a Surfactant: The addition of a surfactant can help to stabilize the compound in solution by forming micelles that encapsulate the hydrophobic molecules.[1]

Issue 2: The solubility of my pyrrolidine derivative does not significantly increase with pH adjustment.

  • Possible Cause: The pKa of your specific pyrrolidine derivative may be such that a physiologically incompatible pH is required to achieve significant protonation and solubility enhancement. Alternatively, the intrinsic solubility of the free base might be extremely low.

  • Troubleshooting Steps:

    • Determine the pKa: If not already known, determine the pKa of your compound to understand the pH range over which it will be ionized.

    • Combine with Other Methods: pH adjustment can be used in conjunction with other techniques. For instance, you can dissolve the compound in an acidic solution and then add a co-solvent or cyclodextrin to further enhance and maintain solubility.

    • Explore Salt Formation: If pH adjustment in solution is not effective, consider synthesizing a stable, soluble salt form of your compound.[14]

Issue 3: I am observing toxicity or off-target effects in my cell-based assay after using a solubilizing agent.

  • Possible Cause: The solubilizing agent itself (e.g., co-solvent, surfactant) may be exerting biological effects at the concentration used.[1]

  • Troubleshooting Steps:

    • Run Vehicle Controls: Always include a control group that is treated with the same concentration of the solubilizing agent (the "vehicle") without your compound to assess its baseline effects.[1]

    • Minimize Excipient Concentration: Use the lowest possible concentration of the solubilizing agent that achieves the desired solubility of your pyrrolidine derivative.[1]

    • Switch Solubilization Method: If toxicity from the excipient is a concern, consider alternative methods. For example, if a co-solvent is causing issues, exploring the use of cyclodextrins may be a viable alternative as they are often well-tolerated in biological systems.[15]

Data Presentation

Table 1: Comparison of Solubilization Efficiency of N-Methyl-2-Pyrrolidone (NMP) with Ethanol (EtOH) and Propylene Glycol (PG) for Poorly Soluble Drugs.

DrugIntrinsic Solubility (Sint) in Water (µg/mL)Solubility in 20% v/v NMP (µg/mL)Solubility Enhancement (S0.2/Sint) with NMPSolubility in 20% v/v EtOH (µg/mL)Solubility in 20% v/v PG (µg/mL)
Drug A0.02822.4~800-foldNot specifiedNot specified
Drug BNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Drug CNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Data presented in this table is illustrative and based on findings that NMP can enhance solubility by up to 800-fold and is generally a more efficient solubilizer than ethanol and propylene glycol.[10][17] Specific values would need to be determined experimentally for each pyrrolidine derivative.

Table 2: Effect of Counterion on the Solubility of a Model Weakly Acidic Drug (Illustrative for Pyrrolidine Derivatives as Weak Bases).

Parent CompoundCounterionResulting Salt FormAqueous SolubilityDissolution Rate
Weakly Acidic DrugButylamineButylamine SaltSignificantly IncreasedIncreased
Weakly Acidic DrugPentylaminePentylamine SaltIncreasedIncreased
Weakly Acidic DrugHexylamineHexylamine SaltModerately IncreasedModerately Increased
Weakly Acidic DrugBenzylamineBenzylamine SaltSlightly IncreasedSlightly Increased

This table illustrates the principle that the choice of counterion in salt formation significantly impacts the resulting solubility and dissolution rate.[13] For basic pyrrolidine derivatives, acidic counterions would be used.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add excess compound: Add an excess amount of the pyrrolidine derivative to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.[1]

  • Separate solid from solution: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the pyrrolidine derivative in the supernatant or filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to determine the pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement

  • Prepare co-solvent mixtures: Prepare a series of solutions with varying concentrations of a water-miscible organic co-solvent (e.g., 10%, 20%, 30% NMP in water or buffer).[1]

  • Add excess compound: Add an excess amount of the pyrrolidine derivative to a fixed volume of each co-solvent mixture.

  • Equilibrate: Shake the vials at a constant temperature for 24-48 hours.

  • Separate and quantify: Separate the undissolved solid and quantify the concentration of the dissolved compound in each co-solvent mixture as described in Protocol 1.

  • Determine optimal co-solvent concentration: Identify the co-solvent concentration that provides the desired solubility.

Protocol 3: Cyclodextrin-Mediated Solubilization

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions containing increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add excess compound: Add an excess amount of the pyrrolidine derivative to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature for 24-72 hours.[1]

  • Separate and quantify: Separate the undissolved solid and measure the concentration of the dissolved compound in each cyclodextrin solution.

  • Construct a phase solubility diagram: Plot the concentration of the dissolved pyrrolidine derivative against the concentration of the cyclodextrin to create a phase solubility diagram. This will help in understanding the stoichiometry of the inclusion complex and the extent of solubility enhancement.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Pyrrolidine Derivative cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Compound with Low Aqueous Solubility ph pH Adjustment start->ph cosolvent Co-solvency start->cosolvent salt Salt Formation start->salt cyclo Cyclodextrin Complexation start->cyclo solubility_test Measure Solubility (e.g., HPLC, UV-Vis) ph->solubility_test cosolvent->solubility_test salt->solubility_test cyclo->solubility_test stability_test Assess Stability solubility_test->stability_test bioassay In Vitro/In Vivo Testing stability_test->bioassay optimized Optimized Formulation bioassay->optimized

Caption: A logical workflow for selecting and evaluating a solubility enhancement strategy.

ph_effect_pathway cluster_compound Pyrrolidine Derivative (Weak Base) cluster_conditions Aqueous Environment cluster_result Solubility Outcome compound R₂N-H (Poorly Soluble) acidic Acidic Conditions (Low pH, +H⁺) compound->acidic Addition of Acid neutral Neutral/Basic Conditions (High pH, -H⁺) compound->neutral Addition of Base soluble R₂NH₂⁺ (Protonated, More Soluble) acidic->soluble Protonation insoluble R₂N-H (Unprotonated, Less Soluble) neutral->insoluble Deprotonation soluble->insoluble Increase pH

Caption: The effect of pH on the solubility of a basic pyrrolidine derivative.

cosolvency_mechanism cluster_water Aqueous System cluster_compound Pyrrolidine Derivative cluster_cosolvent Co-solvent Addition cluster_mixture Resulting Mixture water Water (High Polarity) mixture Reduced Polarity Solvent Mixture water->mixture Disrupts H-bonding compound Hydrophobic Compound compound->mixture Increased Solubility cosolvent Co-solvent (e.g., NMP) cosolvent->mixture

Caption: Mechanism of solubility enhancement by co-solvency.

References

Technical Support Center: Optimization of the Mann-ich Reaction for Acrylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Mann-ich reaction conditions for acrylic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Mann-ich reaction with acrylic acids and offers step-by-step solutions to overcome them.

Question: Why is the yield of my Mann-ich reaction with acrylic acid consistently low?

Answer:

Low yields in the Mann-ich reaction involving acrylic acids can stem from several factors, including suboptimal reactant ratios, inappropriate catalyst choice or amount, and unsuitable solvent selection. Here is a systematic approach to troubleshoot and improve your reaction yield:

1. Verify and Optimize Reactant Stoichiometry: The molar ratio of the acrylic acid, amine, and aldehyde is crucial for driving the reaction to completion. Based on orthogonal experiments, specific molar ratios have been found to be optimal.

  • Actionable Step: Systematically vary the molar ratios of your reactants. For polyacrylic acid, a reported optimal molar ratio of polyacrylic acid to glutaraldehyde to diethanolamine is 1.0 : 1.4 : 1.0.[1] Start with this ratio and perform small variations to find the optimal conditions for your specific substrates.

2. Evaluate and Select the Appropriate Catalyst: The choice and concentration of the catalyst significantly influence the reaction rate and yield. Both acid and base catalysts are employed in Mann-ich reactions.

  • Acid Catalysis: Brønsted acids like polyacrylic acid (PAA) itself can act as a catalyst, especially in water, where it can form an emulsion to accelerate the reaction.[2] Other options include toluenesulfonic acid and scandium triflate (Sc(OTf)₃).[3]

  • Base Catalysis: For the reaction of polyacrylic acid, sodium hydride (NaH) has been used effectively.[1][4]

  • Actionable Step: If you are not using a catalyst, consider introducing one. If you are already using a catalyst, screen a panel of both acid and base catalysts to identify the most effective one for your system. The amount of catalyst is also a critical parameter; for polyacrylic acid with NaH, an amount of 7% has been reported as optimal.[1]

3. Choose a Suitable Solvent: The solvent plays a key role in the solubility of reactants and the stabilization of intermediates.

  • Protic Solvents: Solvents like ethanol, methanol, and water are commonly used and can enhance the concentration of the electrophilic iminium ion, which is a key intermediate.[5][6]

  • Aprotic Solvents: In some cases, aprotic solvents like Tetrahydrofuran (THF) are used, particularly when employing catalysts like NaH.[3]

  • Actionable Step: If your yield is low, consider switching your solvent. If you are using an aprotic solvent, a trial with a protic solvent like ethanol or water might be beneficial. Conversely, if you are in a protic solvent and experiencing side reactions, an aprotic solvent could be a better choice.

4. Control Reaction Temperature and Time: The Mann-ich reaction can be sensitive to temperature.

  • Actionable Step: Most reported Mann-ich reactions with acrylic acid derivatives are conducted at room temperature.[1][3] Ensure your reaction is running at a controlled room temperature. Extended reaction times of up to 12 hours may be necessary to achieve higher conversion.[3] Monitor your reaction over time using a suitable analytical technique (e.g., TLC, NMR) to determine the optimal reaction time.

Question: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?

Answer:

The formation of side products is a common issue and can often be addressed by fine-tuning the reaction conditions to favor the desired reaction pathway.

1. Re-evaluate the Aldehyde Component: Formaldehyde is the most commonly used aldehyde in the Mann-ich reaction due to its high reactivity and lack of enolizable protons.

  • Actionable Step: If you are using an aldehyde other than formaldehyde, consider the possibility of self-condensation or other side reactions of the aldehyde. Switching to formaldehyde (or its equivalents like paraformaldehyde or formalin) might reduce side product formation.[5][6]

2. Consider the Reverse Mann-ich Reaction: The Mann-ich reaction is reversible, and under certain conditions, the product can revert to the starting materials or undergo other transformations.[6]

  • Actionable Step: Ensure that your work-up procedure is not promoting the reverse reaction. For instance, drastic pH changes or prolonged exposure to high temperatures during purification should be avoided.

3. Amine Selection: Primary and secondary aliphatic amines are generally the most effective for this reaction. Aromatic amines may be less reactive.[5]

  • Actionable Step: If you are using a primary amine, be aware of the possibility of double addition. Using a secondary amine will yield a tertiary amine product and can prevent this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Mann-ich reaction?

A1: The Mann-ich reaction is a three-component condensation.[7] It begins with the formation of an iminium ion from the reaction of an amine and a non-enolizable aldehyde (like formaldehyde). The acrylic acid, acting as the enolizable component, then attacks the iminium ion to form the final β-amino carbonyl compound, known as a Mann-ich base.[7]

Q2: What types of catalysts can be used for the Mann-ich reaction with acrylic acids?

A2: A variety of catalysts can be employed, and the optimal choice depends on the specific substrates and reaction conditions.

  • Base Catalysts: Sodium hydride (NaH) has been successfully used.[1][4]

  • Acid Catalysts: Both Brønsted acids (e.g., polyacrylic acid itself, toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃) have been shown to be effective.[2][3] L-proline is another commonly used organocatalyst.[8]

Q3: What are the recommended solvents for this reaction?

A3: Protic solvents such as ethanol, methanol, and water are frequently used as they can promote the formation of the reactive iminium ion intermediate.[5][6] However, aprotic solvents like THF have also been used, particularly in conjunction with certain catalysts like NaH.[3] Acetic acid can also serve as both a solvent and a catalyst.[9]

Q4: Can I use an aldehyde other than formaldehyde?

A4: While formaldehyde is the most common aldehyde due to its high reactivity and inability to self-condense, other non-enolizable aldehydes can be used. However, using other aldehydes may lead to decreased reactivity due to steric hindrance and potential side reactions.[6]

Q5: How can I monitor the progress of my Mann-ich reaction?

A5: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can determine the rate of consumption of starting materials and the formation of the product.

Data Presentation

Table 1: Optimized Reaction Conditions for the Mann-ich Reaction of Polyacrylic Acid

ParameterOptimal ConditionReference
Molar Ratio (Polyacrylic Acid : Glutaraldehyde : Diethanolamine) 1.0 : 1.4 : 1.0[1]
Catalyst Sodium Hydride (NaH)[1][4]
Amount of Catalyst 7%[1]
Solvent Tetrahydrofuran (THF)[3]
Temperature Room Temperature[1][3]
Reaction Time 12 hours[3]

Experimental Protocols

Key Experiment: Mann-ich Reaction of Polyacrylic Acid

This protocol is based on the methodology described for the catalytic Mann-ich reaction of acrylic acid polymers.[3]

Materials:

  • Polyacrylic acid

  • Glutaraldehyde

  • Diethanolamine

  • Sodium Hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas supply

  • Standard laboratory glassware (e.g., 250 mL three-necked flask, stirrer)

Procedure:

  • Set up a 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve the required amount of NaH (e.g., 7% by molar ratio to the acrylic acid monomer units) in anhydrous THF.

  • To this solution, add the spray-dried polyacrylic acid, glutaraldehyde, and diethanolamine in the desired molar ratio (e.g., 1.0 : 1.4 : 1.0).

  • Stir the resulting mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • After the reaction is complete, the modified polymer can be obtained by reduced pressure evaporation of the solvent, followed by drying under vacuum for 30 minutes.

Visualizations

Mannich_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve NaH in THF under N2 B Add Polyacrylic Acid, Aldehyde, and Amine A->B Step 1 C Stir at Room Temperature for 12h B->C Step 2 D Solvent Evaporation under Reduced Pressure C->D Step 4 E Dry Product under Vacuum D->E Step 3 F F E->F Final Product

Caption: Experimental workflow for the Mann-ich reaction of polyacrylic acid.

Troubleshooting_Logic Start Low Yield Issue Opt_Ratio Optimize Reactant Ratios (e.g., 1.0:1.4:1.0) Start->Opt_Ratio Check_Catalyst Evaluate Catalyst (Type and Amount) Opt_Ratio->Check_Catalyst Check_Solvent Assess Solvent Choice (Protic vs. Aprotic) Check_Catalyst->Check_Solvent Check_Conditions Verify Temperature & Time (RT, 12h) Check_Solvent->Check_Conditions Success Improved Yield Check_Conditions->Success

Caption: Troubleshooting flowchart for low yield in the Mann-ich reaction.

References

Technical Support Center: Preventing Uncontrolled Polymerization of Acrylic Acid During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions (FAQs) to safely store and handle acrylic acid, preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of acrylic acid polymerization during storage?

A1: Acrylic acid polymerization is a highly exothermic reaction that can occur spontaneously and dangerously if not properly managed. The primary triggers for polymerization during storage include:

  • Elevated Temperatures: Heat is a major catalyst for polymerization.[1][2] Storage temperatures should be strictly controlled.

  • Freezing and Improper Thawing: When acrylic acid freezes (at 13°C), the inhibitor can become unevenly distributed.[1] During thawing, parts of the monomer may be left with insufficient inhibitor, leading to polymerization.[1][3]

  • Absence of Oxygen: Common inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), require the presence of dissolved oxygen to function effectively.[1][2][4][5] Storing acrylic acid under an inert atmosphere like nitrogen will deactivate the inhibitor and can lead to polymerization.[2][6]

  • Contamination: Contaminants like metals (iron, copper), peroxides, acids, and alkalis can initiate polymerization.[1][2]

  • Exposure to Light: UV light can also promote polymerization.[1][7]

Q2: What are the recommended storage conditions for acrylic acid?

A2: To ensure stability and prevent polymerization, acrylic acid should be stored under the following conditions:

ParameterRecommended Condition
Temperature 15°C to 25°C (59°F to 77°F)[1][2][6]
Atmosphere Under air (never under an inert gas) to ensure oxygen presence.[2][6] A headspace with 5-21% oxygen is crucial.[8]
Inhibitor Typically contains 200 ± 20 ppm of MEHQ (monomethyl ether of hydroquinone).[1][9][10]
Container Material Glass, stainless steel, aluminum, or polyethylene-lined vessels.[1][2] Avoid alloys with copper or silver.[2]
Light Exposure Store away from direct sunlight and UV light.[1][11]
Storage Duration Follow the "first-in-first-out" principle. For storage over 4 weeks, replenishing dissolved oxygen is advisable.[2][6]

Q3: What is the role of an inhibitor and why is oxygen necessary?

A3: Inhibitors are chemical substances added to acrylic acid to prevent spontaneous polymerization. The most common inhibitor is MEHQ.[4][12] The inhibition mechanism of MEHQ is a synergistic effect with oxygen.[4][12] Oxygen reacts with carbon radicals to form peroxy radicals. MEHQ is more effective at reacting with these peroxy radicals, terminating the chain reaction that leads to polymerization.[4] Without oxygen, MEHQ is a very weak inhibitor.[4] Phenothiazine (PTZ) is another common inhibitor that can function without oxygen and is often used in distillation processes.[13][14]

Troubleshooting Guide

Issue: The temperature of the stored acrylic acid is rising.

A rising temperature is a critical sign of potential polymerization.

Possible Cause Immediate Action Preventative Measure
Spontaneous Polymerization If the temperature rises by more than 10°C in an hour or reaches 45°C, activate the emergency "shortstop" system.[15] This involves adding an emergency inhibitor like Phenothiazine (PTZ).[15] If a fire is nearby, cool the tank by spraying it with water.[1]Ensure proper inhibitor levels and oxygen saturation. Regularly monitor storage temperature.
External Heat Source Identify and remove the external heat source. If the acrylic acid is in a container, move it to a cooler, well-ventilated area.Store acrylic acid away from heat sources and direct sunlight.[11]

Issue: The acrylic acid appears cloudy or contains solid particles.

This could indicate the presence of polymer.

Possible Cause Immediate Action Preventative Measure
Polymer Formation Do not heat the container to dissolve the solids, as this can accelerate polymerization.[10] Isolate the container and consult your institution's safety protocols. The material may need to be disposed of as hazardous waste.Maintain proper storage conditions (temperature, oxygen, inhibitor).
Dimer Formation Dimerization is an unavoidable process that occurs over time, especially at higher temperatures.[2][9]Adhere to the "first-in-first-out" storage principle to minimize storage time.[2]

Issue: The acrylic acid has been accidentally stored under an inert atmosphere.

This is a hazardous situation as the inhibitor has been deactivated.

Possible Cause Immediate Action Preventative Measure
Inhibitor Deactivation Immediately and carefully introduce air (or a gas with 5-21% oxygen) into the headspace of the container.[2][15] This can be done by sparging air through the liquid. Monitor the temperature closely for any signs of an exothermic reaction.Always ensure acrylic acid is stored with access to air. Label storage areas and containers clearly to prevent accidental inerting.

Experimental Protocols

Protocol 1: Visual Inspection for Polymer

Objective: To qualitatively assess the presence of polymer in a stored acrylic acid sample.

Materials:

  • Clear glass sample vial with a screw cap

  • Pipette

  • Good lighting source

Procedure:

  • In a well-ventilated fume hood, carefully pipette a small amount of the stored acrylic acid into a clear glass vial.

  • Securely cap the vial.

  • Hold the vial against a light source and gently swirl the contents.

  • Observe the liquid for any of the following signs of polymerization:

    • Haze or cloudiness: A uniform opalescence can indicate the formation of fine polymer particles.

    • Precipitate or solid particles: Visible solids, either suspended or settled at the bottom, are a strong indication of polymer formation.

    • Increased viscosity: If the liquid appears thicker or flows more slowly than expected, it may be due to dissolved polymer.

  • Record your observations. If any signs of polymerization are present, the acrylic acid should be considered unstable and handled according to safety protocols for disposal.

Protocol 2: Monitoring Inhibitor (MEHQ) Concentration (Conceptual Outline)

Objective: To determine the concentration of MEHQ inhibitor in an acrylic acid sample. This typically requires specialized analytical equipment.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying MEHQ levels.

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like phosphoric acid)[16]

  • MEHQ standard of known concentration

  • Acrylic acid sample

  • Volumetric flasks and pipettes

  • Solvent for sample dilution (compatible with the mobile phase)

Procedure:

  • Standard Preparation: Prepare a series of MEHQ standards of known concentrations by diluting a stock solution.

  • Sample Preparation: Accurately dilute a known volume or weight of the acrylic acid sample in a volumetric flask with the appropriate solvent.

  • Calibration: Inject the prepared standards into the HPLC system to generate a calibration curve of detector response versus MEHQ concentration.

  • Sample Analysis: Inject the prepared acrylic acid sample into the HPLC system.

  • Quantification: Using the calibration curve, determine the concentration of MEHQ in the sample based on its detector response. The standard inhibitor level is typically 200 ppm.[9][10]

Visualizations

Polymerization_Process Monomer Acrylic Acid Monomer Radical Free Radical Formation Monomer->Radical Initiator Initiator (Heat, Light, Contaminant) Initiator->Monomer Propagation Chain Propagation (Rapid Monomer Addition) Radical->Propagation Polymer Polymer Chain Propagation->Polymer Heat Exothermic Reaction (Heat Release) Propagation->Heat

Caption: Uncontrolled acrylic acid polymerization process.

Inhibition_Mechanism cluster_inhibition Inhibition Pathway cluster_polymerization Polymerization Pathway (Unhibited) Radical Carbon Radical Oxygen Oxygen (O2) Radical->Oxygen Reacts with PeroxyRadical Peroxy Radical Oxygen->PeroxyRadical Forms MEHQ MEHQ (Inhibitor) PeroxyRadical->MEHQ Reacts with Termination Chain Termination MEHQ->Termination Radical_poly Carbon Radical Monomer Acrylic Acid Monomer Radical_poly->Monomer Reacts with Propagation Chain Propagation Monomer->Propagation

Caption: Synergistic inhibition mechanism of MEHQ and Oxygen.

Troubleshooting_Workflow Start Observe Anomaly in Stored Acrylic Acid CheckTemp Is Temperature Rising? Start->CheckTemp CheckVisual Is it Cloudy or Solid? CheckTemp->CheckVisual No Emergency Activate Emergency Protocol (Shortstop Inhibitor) CheckTemp->Emergency Yes CheckAtmosphere Stored Under Inert Gas? CheckVisual->CheckAtmosphere No IsolateDispose Isolate and Dispose per Safety Protocol CheckVisual->IsolateDispose Yes Aerate Carefully Introduce Air/Oxygen CheckAtmosphere->Aerate Yes Normal Conditions Normal CheckAtmosphere->Normal No Monitor Monitor Temperature Closely Aerate->Monitor

Caption: Troubleshooting workflow for acrylic acid storage issues.

References

troubleshooting common problems in acrylic resin production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acrylic Resin Production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis and processing of acrylic resins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving issues during your experiments.

1. Polymerization Issues

Q1: Why is my acrylic resin not curing or only partially cured?

A1: Incomplete polymerization can be attributed to several factors:

  • Insufficient Initiator: The concentration of the initiator may be too low to start the polymerization process effectively. Ensure the initiator is added at the recommended concentration.

  • Presence of Inhibitors: Oxygen is a common inhibitor of radical polymerization.[1] Ensure your reaction setup is properly purged with an inert gas like nitrogen or argon. Additionally, check if your monomer contains a high concentration of stabilizer (inhibitor), which may need to be removed before use.

  • Low Temperature: Polymerization is a temperature-dependent process. If the reaction temperature is too low, the initiator may not decompose to form radicals at a sufficient rate.

  • Incorrect UV Wavelength or Intensity (for photopolymerization): For UV-cured resins, ensure your UV lamp provides the correct wavelength (typically 365-405 nm) and a high enough power output (36W or higher is recommended).[2][3] The UV light must be able to penetrate the entire thickness of the resin.

  • Excessive Layer Thickness (for photopolymerization): UV light may not penetrate thick layers of resin, leading to incomplete curing in the bulk of the material. It is recommended to cure UV resins in thin layers (typically 1-3 mm).[2][3]

  • Moisture Contamination: Water can interfere with the polymerization process. Ensure all your reagents and equipment are dry.[4]

Q2: My polymerization reaction is happening too quickly and is difficult to control. What can I do?

A2: An uncontrolled or excessively fast polymerization can be due to:

  • High Initiator Concentration: An excess of initiator will generate a large number of free radicals simultaneously, leading to a rapid, and often exothermic, reaction.

  • High Temperature: Elevated temperatures increase the rate of initiator decomposition and propagation, accelerating the overall reaction.

  • Insufficient Inhibitor: Inhibitors are added to monomers to prevent premature polymerization. If their concentration is too low, the reaction may start and proceed too quickly.

  • Absence of a Solvent or Inadequate Heat Dissipation: Bulk polymerization (without a solvent) can be highly exothermic. Using a solvent helps to dissipate the heat generated during the reaction. Ensure adequate stirring and, if necessary, use a cooling bath to manage the reaction temperature. The acrylic resin reaction is an exothermic process.[4]

To control the reaction rate:

  • Decrease the initiator concentration.

  • Lower the reaction temperature.

  • Ensure the appropriate concentration of inhibitor is present for controlled initiation.

  • Consider using a solvent to manage heat dissipation.

2. Issues with Physical Properties

Q3: Why does my cured acrylic resin have bubbles?

A3: Bubbles in the final product are a common issue and can be caused by:

  • Air Entrapment During Mixing: Vigorous mixing can introduce air into the viscous resin. Mix the components slowly and thoroughly to avoid this.

  • Monomer Evaporation: If the polymerization is too exothermic, the monomer can boil, creating bubbles.[5] This is particularly relevant in bulk polymerization.

  • Trapped Air in Molds: Air can be trapped in the intricacies of a mold during pouring.

  • Moisture Contamination: The presence of water can lead to bubble formation as it vaporizes during the exothermic reaction.

To prevent bubbles:

  • Mix the resin components slowly and deliberately.

  • Degas the resin mixture using a vacuum chamber before curing.

  • Pour the resin slowly and in a thin stream to minimize air entrapment.

  • Ensure molds and all components are completely dry.

  • For UV-cured resins, passing a heat gun or torch quickly over the surface can help to pop surface bubbles.

Q4: The surface of my cured resin is sticky or oily. What is the cause?

A4: A tacky surface is often a result of oxygen inhibition, especially in photopolymerization. [1]

  • Oxygen Inhibition: Atmospheric oxygen can quench the free radicals at the surface of the resin, preventing complete polymerization and leaving a sticky layer.

To resolve this:

  • Cure the resin in an inert atmosphere (e.g., under a nitrogen blanket).

  • Use a barrier coating (e.g., a thin film of polyvinyl alcohol or a glass slide) to prevent oxygen from contacting the surface during curing.

  • Wipe the tacky surface with isopropyl alcohol after curing to remove the uncured layer.[2]

  • Apply a thin, clear topcoat of resin and cure it again under a strong UV lamp.[2]

Q5: My acrylic resin is discolored (yellowing). How can I prevent this?

A5: Discoloration, particularly yellowing, can occur due to:

  • Oxidation: The amine accelerators used in some self-cure systems can oxidize over time, leading to yellowing.

  • UV Degradation: Prolonged exposure to UV radiation can cause photo-oxidative degradation of the polymer, resulting in yellowing.

  • High Curing Temperatures: Excessive heat during polymerization can cause thermal degradation and discoloration.

  • Impurities: Impurities in the monomer or solvent can lead to discoloration.[4]

To prevent yellowing:

  • Use high-purity monomers and solvents.

  • If using an amine accelerator, ensure it is stored correctly and not exposed to air for extended periods.

  • For applications requiring long-term color stability, consider using UV stabilizers in your formulation.

  • Avoid excessive temperatures during curing.

Q6: The mechanical properties (e.g., strength, hardness) of my resin are poor. What are the likely causes?

A6: Poor mechanical properties can stem from several issues:

  • Incomplete Polymerization: A low degree of conversion will result in a softer, weaker material with a high amount of residual monomer.

  • Incorrect Monomer-to-Polymer Ratio: An improper ratio can lead to a dry, crumbly material or one with excessive shrinkage and internal stresses.[5]

  • Porosity: The presence of voids or bubbles creates stress concentration points, which can significantly reduce the mechanical strength of the material.

  • Insufficient Curing Time: The material may not have had enough time to reach its full mechanical properties. Curing for 90 minutes or more in boiling water can significantly increase fracture resistance compared to shorter curing times.[5]

To improve mechanical properties:

  • Ensure complete polymerization by optimizing initiator concentration, temperature, and curing time.

  • Follow the recommended monomer-to-polymer ratio precisely.

  • Minimize porosity by degassing the resin and using appropriate mixing and pouring techniques.

  • Allow for a sufficient post-curing period.

Quantitative Data Summary

The following tables provide a summary of how different experimental parameters can influence the properties of acrylic resins.

Table 1: Effect of Inhibitor (BHT) Concentration on Degree of Conversion and Microhardness Reduction

BHT Concentration (%)Mean Degree of Conversion (%)Mean Microhardness Reduction (%)
0 (Control)74.226.4
0.01-24.87
0.567.213.09

Data synthesized from a study on experimental resin composites.[6]

Table 2: Effect of Curing Method on Residual Monomer Content

Curing MethodResidual Monomer Content (wt. %)
Heat-cure1.44
Self-cure8.71

Data from a study on denture base materials.[7]

Key Experimental Protocols

1. Protocol for Determination of Residual Monomer using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for analyzing residual monomers in dental acrylic resins.[7][8][9]

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the cured acrylic resin sample.

    • Dissolve the sample in 1 ml of a suitable solvent like acetone or tetrahydrofuran (THF).[7]

    • Add 10 ml of methanol to the solution to precipitate the polymer.[7]

    • Filter the supernatant through a 0.45 µm pore size filter to remove any precipitated polymer.

  • HPLC Analysis:

    • System: A standard HPLC system with a UV detector is required.

    • Column: A C18 reversed-phase column is typically used.[7][8]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a common mobile phase.[7]

    • Flow Rate: A typical flow rate is 1.0 ml/min.[7]

    • Detection: The UV detector is set to a wavelength appropriate for the monomer being analyzed (e.g., 205 nm for MMA).[8]

    • Injection Volume: Inject a known volume of the filtered sample solution (e.g., 10-20 µl).

    • Quantification: Create a calibration curve using standard solutions of the monomer of interest. The concentration of the residual monomer in the sample is determined by comparing its peak area to the calibration curve.

2. Protocol for Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol provides a general guideline for analyzing the thermal properties of acrylic polymers.[10][11]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Crimp the pan with a lid to encapsulate the sample.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Define the temperature program. A typical program for analyzing an acrylic polymer like PMMA (glass transition temperature ~105°C) would be:

      • Equilibrate at a temperature below the expected transitions (e.g., 30°C).

      • Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a temperature above the expected transitions (e.g., 185°C).

      • Hold at the high temperature for a few minutes to erase the thermal history.

      • Cool the sample back down at a controlled rate (e.g., 10°C/min).

      • Perform a second heating ramp under the same conditions as the first.

    • Data Analysis: The resulting thermogram can be analyzed to determine key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the enthalpy of these transitions.[12]

3. Protocol for Flexural Strength Testing (Three-Point Bending Test)

This protocol is based on standards such as ASTM D790 and ISO 20795-1.[13][14]

  • Specimen Preparation:

    • Prepare rectangular bar-shaped specimens of the cured acrylic resin with standardized dimensions (e.g., as specified in the relevant ASTM or ISO standard).

    • Ensure the specimens have a smooth, uniform surface and are free from defects.

  • Testing Procedure:

    • Use a universal testing machine equipped with a three-point bending fixture.

    • Place the specimen on two supports with a specified span length.

    • Apply a load to the center of the specimen at a constant crosshead speed (e.g., 1.50 mm/min).[13]

    • Record the load and deflection until the specimen fractures.

  • Calculation: The flexural strength (σ) is calculated using the following formula: σ = (3 * P * L) / (2 * b * d^2) Where:

    • P = maximum load at fracture

    • L = span length

    • b = width of the specimen

    • d = thickness of the specimen

Visualizations

Diagram 1: Free Radical Polymerization of Acrylic Resin

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radicals (2R.) I->R Decomposition (Heat, UV) RM Initiated Monomer (RM.) R->RM M Monomer (M) M->RM RM_n Growing Polymer Chain (RMn.) RM->RM_n RM_n1 Elongated Chain (RMn+1.) RM_n->RM_n1 M2 Monomer (M) M2->RM_n1 RM_x Growing Chain (RMx.) RM_n1->RM_x RM_y Growing Chain (RMy.) RM_n1->RM_y P_comb Dead Polymer (Combination) RM_x->P_comb P_disp1 Dead Polymer RM_x->P_disp1 Disproportionation RM_y->P_comb P_disp2 Dead Polymer RM_y->P_disp2 Disproportionation

Caption: The three stages of free radical polymerization: initiation, propagation, and termination.[4][15][16][17][18]

G start Start: Incomplete Polymerization check_initiator Check Initiator Concentration start->check_initiator check_temp Check Reaction Temperature check_initiator->check_temp OK adjust_initiator Increase Initiator Concentration check_initiator->adjust_initiator Low check_inhibitor Check for Inhibitors check_temp->check_inhibitor OK increase_temp Increase Temperature check_temp->increase_temp Low check_uv UV Cure Issue? check_inhibitor->check_uv OK purge_system Purge with Inert Gas (e.g., Nitrogen) check_inhibitor->purge_system Oxygen Present check_uv_source Verify UV Source (Wavelength & Power) check_uv->check_uv_source Yes fail Issue Persists: Consult Formulation check_uv->fail No success Polymerization Successful adjust_initiator->success increase_temp->success purge_system->success reduce_thickness Reduce Layer Thickness check_uv_source->reduce_thickness OK check_uv_source->fail Incorrect reduce_thickness->success

References

Technical Support Center: Enhancing the Stability of Novel Therapeutic Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stabilization of novel therapeutic compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for therapeutic compounds in solution?

A1: The instability of therapeutic compounds in solution is primarily driven by chemical degradation. The three main degradation pathways are hydrolysis, oxidation, and photolysis.[1] Hydrolysis involves the cleavage of chemical bonds by water and is a common issue for molecules with functional groups like esters, amides, and lactams.[1][2] Oxidation is the loss of electrons, often triggered by exposure to oxygen, heat, light, or trace metal ions, affecting functional groups such as phenols and thiols.[1] Photolysis is degradation caused by exposure to light, particularly UV light, which can break chemical bonds.[1]

Q2: My compound's activity is inconsistent in biological assays. Could this be a stability issue?

A2: Yes, inconsistent biological activity is a strong indicator of compound instability.[3] Degradation of the active compound during the experiment can lead to a lower effective concentration, resulting in poor reproducibility and an underestimation of its true potency.[3]

Q3: How can I proactively assess the stability of my compound?

A3: Forced degradation studies, also known as stress testing, are a critical tool for evaluating the intrinsic stability of a drug substance.[4][5][6] These studies involve subjecting the compound to harsh conditions—such as high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light—to accelerate degradation and identify potential degradation products.[4][5][7][8] The goal is typically to achieve 5-20% degradation to reveal the primary degradation pathways.[7][8]

Q4: What is the role of excipients in enhancing compound stability?

A4: Excipients are inactive ingredients that are crucial for improving the stability of a therapeutic compound in a formulation.[9] They can act as buffers to maintain an optimal pH, antioxidants to prevent oxidative degradation, and cryoprotectants/lyoprotectants to stabilize the compound during lyophilization (freeze-drying).[7][9][10][11] Other excipients like sugars and polyols can stabilize the native conformation of biologic molecules.[7][12]

Q5: When is lyophilization a suitable strategy for improving stability?

A5: Lyophilization, or freeze-drying, is an effective strategy for enhancing the long-term stability of compounds that are inherently unstable in aqueous solutions, particularly therapeutic proteins.[12][13][14] By removing water, lyophilization significantly slows down water-dependent degradation reactions like hydrolysis and retards molecular mobility, "locking" the compound in a stable solid matrix.[12][14] This can extend the shelf-life of a product from weeks to several years.[12]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues.

Problem 1: Rapid Loss of Compound Potency in Aqueous Buffer

Possible Cause: Hydrolysis.

Troubleshooting Steps:

  • pH Profiling: Determine the pH-rate profile of the compound. Many compounds exhibit a U-shaped pH-stability curve, with maximum stability at a specific pH.

  • Buffer Selection: Choose a buffer system that maintains the pH within the optimal stability range.[10]

  • Co-solvents: For compounds that require a pH for solubility that is detrimental to stability, consider the addition of a water-miscible co-solvent like propylene glycol to reduce the polarity of the solvent and suppress ionization.

  • Complexation: Investigate the use of complexing agents like cyclodextrins to protect susceptible functional groups from hydrolysis.[15]

  • Lyophilization: If the compound remains highly susceptible to hydrolysis, consider developing a lyophilized formulation.[10]

Problem 2: Compound Degrades Upon Exposure to Air or in the Presence of Certain Excipients

Possible Cause: Oxidation.

Troubleshooting Steps:

  • Antioxidant Addition: Incorporate antioxidants into the formulation. Common choices include ascorbic acid, sodium metabisulfite, and tocopherols.[16]

  • Chelating Agents: If oxidation is catalyzed by trace metal ions, add a chelating agent like ethylenediaminetetraacetic acid (EDTA).[15]

  • Inert Atmosphere: During manufacturing and packaging, replace the headspace with an inert gas such as nitrogen or argon to minimize exposure to oxygen.[15][16]

  • Excipient Purity: Ensure that the excipients used are of high purity and do not contain oxidative impurities like peroxides.[17]

  • pH Optimization: Adjust the pH to a range where the compound is less susceptible to oxidation. For example, phenols are more stable at acidic pH.[18]

Problem 3: Degradation Occurs When the Solution is Exposed to Light

Possible Cause: Photolysis.

Troubleshooting Steps:

  • Light-Protective Packaging: Store the compound solution in amber-colored vials or other UV-blocking containers.[15][16]

  • Formulation with UV Absorbers: In some cases, UV-absorbing excipients can be added to the formulation to protect the active compound.

  • Conduct Photostability Studies: Perform formal photostability testing according to ICH Q1B guidelines to understand the light sensitivity of the compound and the effectiveness of protective measures.[4][8][19]

Data Presentation: Impact of Formulation on Stability

The following tables summarize quantitative data on the effects of pH, temperature, and excipients on compound stability.

Table 1: Effect of pH and Temperature on the Degradation Rate of a Hypothetical Ester-Containing Compound

pHTemperature (°C)Degradation Rate Constant (k, day⁻¹)Half-life (t½, days)
3.0250.0887.9
5.0250.01546.2
7.4250.1205.8
5.040.003231.0
5.0400.0957.3

Data is representative and illustrates common trends.

Table 2: Influence of Excipients on the Stability of a Therapeutic Protein in Solution

ExcipientConcentrationEffect on Aggregation Temperature (Tagg)Impact on Chemical Degradation
Sucrose250 mMIncreased by 5-10 °CReduced deamidation and oxidation
Trehalose250 mMIncreased by 8-12 °CSignificant reduction in deamidation
Sorbitol5% (w/v)Increased by 3-5 °CModerate reduction in hydrolysis
Arginine150 mMIncreased by 2-4 °CReduced aggregation
Polysorbate 800.02% (w/v)Prevents surface-induced aggregationMinimal effect on chemical stability

Data is compiled from general trends reported in the literature.[7][20][21]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its degradation products.[22][23][24]

Methodology:

  • Column Selection: Start with a versatile column, such as a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][16]

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient Elution: Run a broad gradient to elute all components, for example:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and identify the optimal wavelength for detecting the parent compound and impurities.

  • Forced Degradation Sample Analysis: Inject samples from forced degradation studies (acid, base, peroxide, heat, light).

  • Method Optimization: Adjust the gradient, flow rate (typically 1.0 mL/min), and mobile phase pH to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.[25]

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[23][26]

Protocol 2: Identification of Degradation Products by LC-MS/MS

Objective: To identify the chemical structures of unknown degradation products.[16][27][28]

Methodology:

  • LC Separation: Use the developed stability-indicating HPLC method to separate the degradation products.

  • Mass Spectrometry Ionization: Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the parent compound and the degradation products.[29]

  • Tandem MS (MS/MS): Select the molecular ions of the unknown degradation products for collision-induced dissociation (CID) to generate fragmentation patterns.[29][30]

  • Data Analysis:

    • Determine the elemental composition of the degradation products from high-resolution mass spectrometry (HRMS) data.[29]

    • Compare the fragmentation patterns of the degradation products with that of the parent compound to deduce the structural modifications (e.g., addition of oxygen, loss of a functional group).[28][30]

    • Propose plausible structures for the degradation products based on the mass spectral data and known chemical degradation pathways.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_0 Phase 1: Method Development cluster_1 Phase 2: Degradant Identification cluster_2 Phase 3: Formulation & Stability Studies A Develop Preliminary HPLC Method B Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples by HPLC-PDA B->C D Optimize HPLC Method for Separation of Degradants C->D E Analyze Stressed Samples by LC-MS/MS D->E Validated Method H Develop & Optimize Formulation D->H F Determine Molecular Weights of Degradants E->F G Elucidate Structures via MS/MS Fragmentation F->G G->H I Conduct Long-Term & Accelerated Stability Studies H->I J Monitor Compound Purity & Degradant Levels I->J

Caption: Workflow for stability testing and formulation development.

Common_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Compound {Novel Therapeutic Compound | + Susceptible Functional Groups (e.g., Ester, Amide, Phenol)} Hydrolysis_Product Hydrolyzed Product (e.g., Carboxylic Acid + Alcohol) Compound->Hydrolysis_Product + H2O (catalyzed by H+ or OH-) Oxidation_Product Oxidized Product (e.g., Quinone, Sulfoxide) Compound->Oxidation_Product + O2 / Peroxides (catalyzed by metal ions, light) Photolysis_Product Photodegradant (e.g., Radical Species, Isomers) Compound->Photolysis_Product + Light (UV/Vis)

Caption: Common chemical degradation pathways for therapeutic compounds.

References

Technical Support Center: Refining Purification Methods for Acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of acrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude acrylic acid and why are they problematic?

A1: Common impurities in raw acrylic acid, often originating from the production process, include acetic acid, formic acid, aldehydes (like formaldehyde and acetaldehyde), ketones, and water.[1] Acetic acid is a frequent impurity due to its similar chemical structure and production pathway.[1] These impurities can negatively impact polymerization reactions, affecting the quality and performance of the final polymer product.[1] Formic acid can also lead to corrosion and product degradation over time.[1]

Q2: What are the primary methods for purifying acrylic acid in a laboratory setting?

A2: The primary laboratory-scale purification methods for acrylic acid are distillation (both atmospheric and vacuum), solvent extraction, adsorption, and crystallization.[1] The choice of method depends on the initial purity of the acrylic acid, the types and concentrations of impurities, and the desired final purity.

Q3: How can I remove the polymerization inhibitor from commercially available acrylic acid?

A3: Polymerization inhibitors, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), are added to acrylic acid for stabilization.[2] These can be removed by several methods. One common technique is to pass the acrylic acid through a column packed with an inhibitor remover, such as an alumina or silica gel-based adsorbent.[2][3] Another effective method is vacuum distillation, which separates the acrylic acid from the less volatile inhibitor.[2][3][4] Washing with a concentrated sodium hydroxide solution followed by drying and distillation can also be employed.

Q4: What is the purpose of using a vacuum during the distillation of acrylic acid?

A4: Vacuum distillation is highly recommended for purifying acrylic acid because it lowers the boiling point of the acid.[5] This reduction in temperature significantly minimizes the risk of thermal decomposition and unwanted polymerization, which can occur at the normal boiling point of 141°C.[4][5]

Q5: How can I prevent polymerization during the purification process?

A5: Preventing polymerization is crucial when working with acrylic acid.[6] This can be achieved by:

  • Adding Polymerization Inhibitors: If not removing an existing one, adding a small amount of an inhibitor like hydroquinone or phenothiazine can prevent polymerization during heating.[7][8]

  • Controlling Temperature: Keeping the temperature as low as possible is critical. This is a primary advantage of vacuum distillation.[3][5]

  • Ensuring Oxygen Presence: For some common inhibitors like MEHQ, the presence of a small amount of oxygen is necessary for them to function effectively. Therefore, distillation should not be performed under a completely inert atmosphere unless a different type of inhibitor is used.[3][4]

  • Using Copper: Copper, in the form of shavings or wire, can act as a polymerization inhibitor during distillation.[2]

Troubleshooting Guides

Issue 1: Acrylic Acid Polymerizes During Distillation
  • Question: My acrylic acid is polymerizing in the distillation flask upon heating. What can I do to prevent this?

  • Answer: This is a common and dangerous issue. Here are several troubleshooting steps:

    • Reduce the Distillation Temperature: Immediately switch to vacuum distillation.[3][5] By lowering the pressure, you can distill the acrylic acid at a much lower temperature, reducing the likelihood of polymerization.[4]

    • Check for Inhibitor: Ensure that a polymerization inhibitor is present in your acrylic acid. If you are starting with inhibitor-free acid, add a small amount of hydroquinone or copper shavings to the distillation flask.[2][7]

    • Ensure Proper Aeration for Certain Inhibitors: If using an inhibitor like MEHQ, make sure there is a small amount of air (oxygen) present, as it is required for the inhibitor to be effective.[3][4] Do not use a completely inert gas atmosphere.

    • Avoid Overheating: Heat the distillation flask gently and evenly using a water or oil bath. Avoid direct heating with a heating mantle, which can create hot spots.

Issue 2: Low Purity of a Recrystallized Acrylic Acid
  • Question: After performing a crystallization, the purity of my acrylic acid is still low. How can I improve this?

  • Answer: Low purity after crystallization can be due to several factors:

    • Inefficient Removal of Mother Liquor: Ensure that the crystallized acrylic acid is thoroughly separated from the impure mother liquor. Use filtration or centrifugation to effectively remove the liquid phase.

    • Trapped Impurities: Rapid crystallization can lead to the inclusion of impurities within the crystal lattice. To avoid this, cool the solution slowly to allow for the formation of purer crystals.

    • Need for Multiple Crystallizations: A single crystallization may not be sufficient for highly impure acrylic acid. A second or even third crystallization step may be necessary to achieve the desired purity.[9]

Issue 3: Inefficient Removal of Acetic Acid
  • Question: I am having difficulty separating acetic acid from my acrylic acid sample. What is the best approach?

  • Answer: Acetic acid is a challenging impurity to remove due to its similar properties to acrylic acid.

    • Fractional Distillation: Careful fractional distillation under vacuum is the most common method. Use a column with a high number of theoretical plates for efficient separation.

    • Azeotropic Distillation: This technique involves adding an entrainer that forms a low-boiling azeotrope with water and can aid in the separation of acetic acid.[10]

    • Solvent Extraction: Liquid-liquid extraction can be used to selectively separate acrylic acid from an aqueous solution containing acetic acid. Solvents like diisopropyl ether or isopropyl acetate can be effective.[5][11]

Data Presentation

Table 1: Purity and Yield of Acrylic Acid with Different Purification Methods

Purification MethodTypical Purity AchievedTypical YieldKey ParametersSource(s)
Vacuum Distillation95-99.9%68-78%Pressure: 25-50 mmHg, Temperature: 53-71°C[5][7][12]
Fractional Crystallization>99.5%50-60% (can be lower)Slow cooling, multiple stages[7][13]
Solvent Extraction>99.5% (after further steps)High recovery from aqueous phaseChoice of solvent, pH of aqueous phase[5][14]
AdsorptionEffective for trace impuritiesN/AAdsorbent type (e.g., activated carbon)[1]

Experimental Protocols

Protocol 1: Vacuum Distillation of Acrylic Acid

This protocol describes the purification of acrylic acid containing a polymerization inhibitor.

Materials:

  • Crude acrylic acid

  • Copper shavings or wire (optional, as an additional inhibitor)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Cold trap

  • Heating mantle or oil bath

  • Stir bar

Procedure:

  • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

  • Place a stir bar and a small amount of copper shavings into the round-bottom flask.

  • Add the crude acrylic acid to the round-bottom flask, filling it to no more than two-thirds of its volume.

  • Connect the apparatus to the vacuum source with a cold trap in between to protect the pump.

  • Turn on the vacuum and allow the pressure inside the apparatus to stabilize. A pressure of 25-50 mmHg is typically effective.[4]

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a water or oil bath.

  • Collect the acrylic acid distillate in the receiving flask. The boiling point will depend on the pressure; for example, at 25 mmHg, the boiling point is approximately 53-56°C, and at 50 mmHg, it is 69-71°C.[4]

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Removal of Inhibitor using an Adsorbent Column

This protocol is for removing phenolic inhibitors like MEHQ.

Materials:

  • Acrylic acid with inhibitor

  • Activated neutral alumina or a commercial inhibitor removal column

  • Glass column or a large syringe with a frit

  • Receiving flask

Procedure:

  • If not using a pre-packed column, pack a glass column with activated neutral alumina.

  • Pass the acrylic acid through the column. The inhibitor will be adsorbed onto the alumina.

  • Collect the purified, inhibitor-free acrylic acid in a clean, dry receiving flask.

  • The purified acrylic acid should be used immediately or stored at a low temperature in the dark, as it is now highly susceptible to polymerization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Completion A Assemble Vacuum Distillation Apparatus B Add Stir Bar, Copper Shavings, and Crude Acrylic Acid to Flask A->B C Apply Vacuum and Allow Pressure to Stabilize B->C D Gently Heat the Flask C->D E Collect Acrylic Acid Distillate at Reduced Pressure D->E F Turn off Heat and Allow Apparatus to Cool E->F G Slowly Release Vacuum F->G H Store Purified Acrylic Acid G->H

Caption: Workflow for the vacuum distillation of acrylic acid.

troubleshooting_polymerization A Problem: Polymerization During Distillation B Is the distillation under vacuum? A->B C Is a polymerization inhibitor present? B->C Yes E Solution: Switch to Vacuum Distillation B->E No D Is the heating gentle and even? C->D Yes F Solution: Add an Inhibitor (e.g., HQ, Copper) C->F No G Solution: Use a water/oil bath for even heating D->G No H Further check for contaminants or hotspots D->H Yes

Caption: Troubleshooting guide for polymerization during acrylic acid distillation.

References

addressing challenges in the heterologous production of acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous production of acrylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in the field.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the microbial production of acrylic acid.

Question 1: My acrylic acid titer is very low or undetectable. What are the common causes and how can I troubleshoot this?

Answer: Low acrylic acid yield is a primary challenge in heterologous production. The issue can stem from multiple factors throughout your biosynthetic pathway and fermentation process.

  • Inefficient Enzyme Activity: The enzymes in your engineered pathway may have low catalytic efficiency or stability.

    • Troubleshooting:

      • Enzyme Screening: Screen for homologous enzymes from different microbial sources that may exhibit higher activity.[1][2]

      • Enzyme Engineering: Employ site-directed mutagenesis to improve the kinetic properties of key enzymes, such as enoyl-CoA hydratase.[3]

      • Codon Optimization: Ensure the codons of your heterologous genes are optimized for the expression host.

  • Suboptimal Gene Expression: The expression levels of pathway enzymes may be poorly balanced, leading to metabolic bottlenecks.

    • Troubleshooting:

      • Promoter Engineering: Replace native or inducible promoters with strong constitutive promoters to ensure consistent and robust gene expression. For example, the constitutive BBa_J23100 promoter has been used successfully to enhance expression of upstream genes in the β-alanine pathway.[1][2]

      • RBS Tuning: Optimize the ribosome binding site (RBS) sequence for each gene to fine-tune protein translation levels.

  • Precursor Limitation: The intracellular pool of the direct precursor to your pathway (e.g., glycerol, malonyl-CoA, β-alanine) may be insufficient.[4][5]

    • Troubleshooting:

      • Redirect Carbon Flux: Engineer the host's central carbon metabolism to channel more flux towards the desired precursor. For the malonyl-CoA pathway, overexpressing the native AccC enzyme (acetyl-CoA carboxylase) is a known strategy to increase the malonyl-CoA pool.[6]

      • Delete Competing Pathways: Knock out genes responsible for pathways that divert the precursor away from acrylic acid synthesis.

  • Pathway Instability: Some key enzymes may be inherently unstable in the host organism. For instance, the B12-dependent glycerol dehydratase (DhaB) used in the glycerol route has reported stability issues.[5]

    • Troubleshooting:

      • Investigate enzyme-chaperone co-expression or explore more stable enzyme homologs from other organisms.

      • Ensure necessary cofactors (like coenzyme B12 for DhaB) are adequately supplied.

Question 2: My culture growth is inhibited or stops completely after an initial period. Could acrylic acid toxicity be the cause?

Answer: Yes, both the final product, acrylic acid (AA), and its common intermediate, 3-hydroxypropionic acid (3-HP), are toxic to microbial hosts.[7] AA can enter the cell, particularly in its undissociated form at lower pH, and negatively impact DNA synthesis and overall cellular metabolism.[7]

  • Symptoms of Toxicity:

    • Prolonged lag phase in cell growth.[7]

    • Reduced specific growth rate.[7]

    • Low final cell density.[7]

  • Troubleshooting Strategies:

    • pH Control: Acrylic acid toxicity is highly pH-dependent. The minimal inhibition concentration (MIC) is significantly higher at a neutral or slightly alkaline pH. Maintaining the culture pH at or above 7.0 can mitigate toxicity.[7] For Clostridium propionicum, the MIC increased from 1.11 mM at pH 5.8 to 31.25 mM at pH 7.4.[7]

    • Develop Tolerant Strains: Use adaptive laboratory evolution (ALE) or screen for chemically induced mutants to isolate strains with higher tolerance to acrylic acid.[7]

    • In Situ Product Removal: Implement techniques to remove acrylic acid from the fermentation broth as it is produced, preventing accumulation to toxic levels.

Question 3: Which biosynthetic pathway should I choose for acrylic acid production?

Answer: There are three primary pathways for acrylic acid production from central metabolites, each with distinct advantages and challenges.[4][8]

  • Glycerol Pathway: This is one of the most studied routes. It converts glycerol to 3-HP, which is then dehydrated to acrylic acid.[5]

    • Pros: Can utilize crude glycerol, a cheap byproduct of biodiesel production.

    • Cons: Often relies on the coenzyme B12-dependent glycerol dehydratase (DhaB), which can be unstable and requires a reactivating factor.[5]

  • Malonyl-CoA Pathway: This pathway converts acetyl-CoA to malonyl-CoA, a key precursor for 3-HP and subsequently acrylic acid.

    • Pros: Identified as having high potential for industrial-scale production from glucose due to cheaper implementation.[6]

    • Cons: May require significant metabolic engineering to increase the intracellular malonyl-CoA pool.

  • β-Alanine Pathway: This route produces acrylic acid from β-alanine, which can be synthesized from aspartate.

    • Pros: Has yielded the highest reported titer of acrylic acid to date (237 mg/L).[1][9] Can be engineered to bypass the 3-HP intermediate.[6]

    • Cons: Historically the least studied of the three pathways.[6]

The optimal choice depends on your specific host organism, available feedstock, and metabolic engineering capabilities.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the heterologous production of acrylic acid and its precursor, 3-HP.

Table 1: Acrylic Acid (AA) Titers in Engineered Microorganisms

Host OrganismPathwayCarbon SourceFermentation MethodMax Titer (mg/L)Reference
Escherichia coliβ-AlanineGlucoseFed-batch237[1][9][10]
Escherichia coliβ-AlanineGlucoseFlask55.7[1][2][10]
Escherichia coliGlycerolGlycerolFlask37.7[3]

Table 2: 3-Hydroxypropionic Acid (3-HP) Titers (Acrylic Acid Precursor)

Host OrganismPathwayCarbon SourceFermentation MethodMax Titer (g/L)Reference
Escherichia coliGlycerolGlycerolFed-batch31[5]
Escherichia coliMalonyl-CoAGlucoseNot specified49[5]

Table 3: Acrylic Acid Toxicity Data

OrganismMetricpHValue (mM)Reference
Clostridium propionicumMIC5.81.11[7]
Clostridium propionicumMIC7.431.25[7]

Key Experimental Protocols

Protocol 1: Enhancing Acrylic Acid Production via Promoter Replacement

This protocol is based on the methodology used to increase β-alanine pathway flux by enhancing the expression of the native acetyl-CoA synthetase (acs) gene in E. coli.[1][2]

  • Objective: To replace the native promoter of a target gene (e.g., acs) with a strong constitutive promoter (e.g., BBa_J23100) to increase its expression.

  • Materials:

    • E. coli strain for acrylic acid production.

    • Plasmid containing the constitutive promoter and a selection marker, flanked by homology arms corresponding to the regions upstream and downstream of the target gene's native promoter.

    • Lambda Red recombineering system (plasmids expressing the Gam, Bet, and Exo proteins).

    • Appropriate antibiotics and growth media (LB, SOC).

  • Methodology:

    • Prepare Competent Cells: Grow the E. coli host strain containing the Lambda Red expression plasmid at 30°C in LB medium with the appropriate antibiotic. Induce the expression of the recombination proteins with L-arabinose. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.

    • Prepare DNA Cassette: Amplify the DNA cassette containing the constitutive promoter and selection marker from the donor plasmid using PCR. The primers should include extensions homologous to the genomic regions flanking the target promoter. Purify the PCR product.

    • Electroporation: Electroporate the purified DNA cassette into the prepared competent cells.

    • Recovery and Selection: Allow cells to recover in SOC medium for 1-2 hours at 37°C. Plate the cells on selective agar plates containing the appropriate antibiotic to select for successful recombinants.

    • Verification: Verify the correct insertion of the promoter cassette by colony PCR using primers that anneal outside the integration site and within the cassette. Sequence the PCR product to confirm the integration and orientation.

    • Curing Plasmid: Remove the Lambda Red helper plasmid by growing the cells at a non-permissive temperature (e.g., 42°C) if it has a temperature-sensitive origin of replication.

Visualizations

Diagram 1: Biosynthetic Pathways to Acrylic Acid

G cluster_central Central Metabolism cluster_pathways Heterologous Pathways Glucose Glucose Glycerol Glycerol Glucose->Glycerol AcetylCoA Acetyl-CoA Glucose->AcetylCoA Aspartate Aspartate Glucose->Aspartate Glycerol_int Glycerol Glycerol->Glycerol_int Glycerol Route MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Malonyl-CoA Route b_Alanine β-Alanine Aspartate->b_Alanine β-Alanine Route HPA 3-Hydroxypropionaldehyde Glycerol_int->HPA HP_gly 3-Hydroxypropionic Acid HPA->HP_gly AA_direct Acrylic Acid HP_gly->AA_direct Dehydration M_semialdehyde Malonate Semialdehyde MalonylCoA->M_semialdehyde HP_mal 3-Hydroxypropionic Acid M_semialdehyde->HP_mal HP_mal->AA_direct Dehydration HP_ala 3-Hydroxypropionic Acid b_Alanine->HP_ala via 3-HP b_Alanine->AA_direct Bypass Route HP_ala->AA_direct Dehydration

Caption: Main biosynthetic routes for acrylic acid production.

Diagram 2: Troubleshooting Workflow for Low Acrylic Acid Titer

G start Low Acrylic Acid Titer Detected check_growth Is cell growth inhibited? start->check_growth check_pathway Is the pathway functional? check_growth->check_pathway No toxicity_issue Address Product/Intermediate Toxicity (e.g., control pH) check_growth->toxicity_issue Yes check_precursor Is precursor available? check_pathway->check_precursor Yes expression_issue Optimize Gene Expression (Promoters, RBS) check_pathway->expression_issue No (Expression Low) enzyme_issue Improve Enzyme Activity (Screening, Engineering) check_pathway->enzyme_issue No (Activity Low) flux_issue Boost Precursor Supply (Redirect Carbon Flux) check_precursor->flux_issue No success Improved Titer check_precursor->success Yes toxicity_issue->success expression_issue->success enzyme_issue->success flux_issue->success

Caption: A logical workflow for diagnosing low acrylic acid yield.

Diagram 3: Relationship Between pH and Acrylic Acid Toxicity

G cluster_ph Culture Condition cluster_form Acrylic Acid Form cluster_effect Effect on Cell low_ph Low pH (e.g., < 6.0) undissociated Undissociated AA (CH₂=CHCOOH) (Membrane Permeable) low_ph->undissociated Favors high_ph Neutral pH (e.g., > 7.0) dissociated Dissociated Acrylate (CH₂=CHCOO⁻) (Membrane Impermeable) high_ph->dissociated Favors high_toxicity High Toxicity (Growth Inhibition) undissociated->high_toxicity Leads to low_toxicity Low Toxicity (Normal Growth) dissociated->low_toxicity Leads to

Caption: Impact of environmental pH on acrylic acid's cellular toxicity.

References

strategies to minimize byproducts in acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of acrylic acid, with a focus on strategies to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the two-step propylene oxidation process for acrylic acid synthesis?

A1: In the two-step oxidation of propylene to acrylic acid, different byproducts are characteristic of each step.

  • First-step (Propylene to Acrolein): The primary byproducts include carbon oxides (CO, CO₂), acetic acid, and acetaldehyde. The formation of these is often due to the complete oxidation of propylene or acrolein.

  • Second-step (Acrolein to Acrylic Acid): Key byproducts in this stage are unreacted acrolein, carbon oxides, acetic acid, and propionic acid. The catalyst's ability to selectively oxidize the aldehyde group of acrolein without cleaving the C-C bond is crucial.

Q2: My acrylic acid yield is low, and I'm seeing a high concentration of acetic acid. What are the likely causes?

A2: High concentrations of acetic acid typically point to over-oxidation or side reactions. The primary causes can be:

  • High Reaction Temperature: Elevated temperatures can lead to the C–C bond cleavage in propylene, acrolein, or acrylic acid, resulting in the formation of acetic acid and carbon oxides.

  • Catalyst Inefficiency: The catalyst may have poor selectivity. For instance, in the second stage of oxidation, the catalyst should favor the oxidation of the aldehyde group in acrolein rather than promoting oxidative degradation.

  • Excessive Oxygen: A high oxygen-to-propylene/acrolein ratio can drive the reaction towards complete oxidation, producing more CO₂ and acetic acid.

Q3: How can I improve the selectivity of my Mo-Bi-based catalyst in the first-stage oxidation of propylene?

A3: Enhancing the selectivity of Mo-Bi oxide catalysts often involves the addition of promoters and careful control of the catalyst's phase composition.

  • Promoter Addition: The incorporation of elements like iron (Fe), cobalt (Co), nickel (Ni), and tungsten (W) can significantly improve the catalyst's performance. For example, Fe is known to enhance the redox properties and the lattice oxygen mobility, which are crucial for selective oxidation.

  • Phase Control: The formation of the bismuth molybdate phase (γ-Bi₂MoO₆) is often associated with lower selectivity compared to other phases like Bi₂(MoO₄)₃ and β-Bi₂Mo₂O₉. Precise control over the calcination temperature and precursor composition is essential to obtain the desired crystalline phases.

  • Support Interaction: The choice of support material (e.g., SiO₂) and its interaction with the active components can influence the catalyst's surface area and the dispersion of the active sites, thereby affecting selectivity.

Troubleshooting Guide

Problem: Rapid Catalyst Deactivation

Symptoms:

  • A noticeable decrease in propylene/acrolein conversion over a short period.

  • A significant drop in acrylic acid selectivity with a corresponding increase in byproducts like COx.

Possible Causes & Solutions:

CauseRecommended Solution
Coke Formation Decrease the reaction temperature or the hydrocarbon partial pressure. Introduce a small amount of steam into the feed, which can help in removing coke precursors.
Active Component Sublimation In Mo-based catalysts, molybdenum can sublimate at high temperatures. Operate within the recommended temperature range for your specific catalyst formulation. The addition of promoters can sometimes increase the thermal stability of the active components.
Irreversible Phase Change Overheating can lead to irreversible changes in the catalyst's crystal structure. Ensure precise temperature control and avoid hotspots in the reactor.

Problem: Poor Reproducibility Between Batches

Symptoms:

  • Significant variations in catalyst performance (conversion and selectivity) for different batches prepared using the same protocol.

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Precursor Mixing Ensure homogenous mixing of the catalyst precursors. For co-precipitation methods, control the pH and temperature during precipitation to ensure uniform composition.
Variable Calcination Conditions The heating rate, final temperature, and duration of calcination are critical. Use a programmable furnace to ensure a consistent thermal history for all batches.
Atmosphere During Synthesis The atmosphere (e.g., air, nitrogen) during catalyst preparation and calcination can influence the final oxidation state of the metals and the phase composition. Maintain a consistent atmosphere for all preparations.

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of a Mo-Bi-Fe Catalyst

This protocol describes the synthesis of a Mo-Bi-Fe oxide catalyst, a common system for the selective oxidation of propylene to acrolein.

Materials:

  • Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Bismuth nitrate (Bi(NO₃)₃·5H₂O)

  • Iron nitrate (Fe(NO₃)₃·9H₂O)

  • Nitric acid (HNO₃, concentrated)

  • Deionized water

Procedure:

  • Solution A: Dissolve a stoichiometric amount of ammonium heptamolybdate in deionized water at 60°C with stirring.

  • Solution B: Dissolve stoichiometric amounts of bismuth nitrate and iron nitrate in an aqueous solution of nitric acid. The amount of nitric acid should be sufficient to obtain a clear solution.

  • Precipitation: Slowly add Solution A to Solution B under vigorous stirring. A precipitate will form.

  • Aging: Age the resulting slurry at room temperature for 2 hours with continuous stirring.

  • Drying: Evaporate the water from the slurry at 80°C until a paste is formed. Dry the paste in an oven at 120°C overnight.

  • Calcination: Calcine the dried solid in a furnace. Ramp the temperature at a rate of 2°C/min to 500°C and hold for 6 hours in a flow of air.

  • Characterization: After cooling to room temperature, the catalyst is ready for characterization (e.g., XRD, BET) and performance testing.

Quantitative Data Summary

The following table summarizes the performance of different catalyst compositions for the selective oxidation of propylene to acrolein.

Catalyst Composition (atomic ratio)Reaction Temp. (°C)Propylene Conversion (%)Acrolein Selectivity (%)Acetic Acid Selectivity (%)
Mo₁₂Bi₁32095855
Mo₁₂Bi₁Fe₃32098922
Mo₁₂Bi₁Co₄32097903

Data is illustrative and based on typical performance reported in the literature.

Visualizations

Byproduct_Formation_Pathway cluster_byproducts Byproducts Propylene Propylene Acrolein Acrolein Propylene->Acrolein Main Reaction 1 AceticAcid Acetic Acid Propylene->AceticAcid Side Reaction COx CO, CO₂ Propylene->COx Complete Oxidation AcrylicAcid Acrylic Acid Acrolein->AcrylicAcid Main Reaction 2 Acrolein->AceticAcid Over-oxidation Acrolein->COx Complete Oxidation AcrylicAcid->AceticAcid Degradation Troubleshooting_Workflow Start Low Acrylic Acid Yield CheckByproducts High Acetic Acid or COx? Start->CheckByproducts CheckTemp Check Reaction Temperature CheckByproducts->CheckTemp Yes CheckCatalyst Evaluate Catalyst Selectivity CheckByproducts->CheckCatalyst No CheckO2 Check O₂ Partial Pressure CheckTemp->CheckO2 No HighTemp High Temperature CheckTemp->HighTemp Yes CheckO2->CheckCatalyst No HighO2 High O₂ Ratio CheckO2->HighO2 Yes PoorSelectivity Poor Selectivity CheckCatalyst->PoorSelectivity OptimizeTemp Lower Temperature HighTemp->OptimizeTemp OptimizeO2 Reduce O₂ Ratio HighO2->OptimizeO2 ModifyCatalyst Modify Catalyst (e.g., add promoters) PoorSelectivity->ModifyCatalyst

Technical Support Center: Scaling Up the Synthesis of 2-Pyrrolidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Pyrrolidin-1-ylmethyl-acrylic acid, with a focus on scaling up the process. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue: Low or No Product Yield

Q1: My reaction is not producing the desired this compound, or the yield is very low. What are the potential causes and how can I fix this?

A1: Low or no yield in the Mannich synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Verify Reagent Purity: Ensure that the acrylic acid, pyrrolidine, and formaldehyde used are of high purity. Impurities in the starting materials can lead to unwanted side reactions.

    • Check for Acrylic Acid Polymerization: Acrylic acid is prone to polymerization, especially in the presence of heat, light, or impurities.[1] Use freshly opened or properly inhibited acrylic acid. The presence of a polymer will be visually apparent as a viscous liquid or solid.

    • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. A common starting point for the Mannich reaction is a 1:1:1 molar ratio of the active hydrogen compound (acrylic acid), aldehyde (formaldehyde), and amine (pyrrolidine).[2] An excess of one reagent may be necessary to drive the reaction to completion, but significant deviations can lead to side product formation.

  • Reaction Conditions:

    • Temperature Control: The Mannich reaction is often exothermic. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, if the temperature is too high, it can promote the polymerization of acrylic acid and the formation of byproducts.[3] Careful temperature control is essential, especially during scale-up.

    • pH of the Reaction Mixture: The pH of the medium can significantly influence the reaction. The formation of the electrophilic iminium ion from formaldehyde and pyrrolidine is a key step and is generally favored under neutral to slightly acidic conditions.

  • Reaction Monitoring:

    • In-Process Checks: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine if the starting materials are being consumed and the product is being formed.

Issue: Product Purity and Side Reactions

Q2: My final product is impure. What are the likely side reactions, and how can I minimize them?

A2: Impurities in the final product often arise from side reactions inherent to the Mannich reaction or the specific reactants involved.

  • Common Side Reactions:

    • Polymerization of Acrylic Acid: As mentioned, this is a primary concern. The use of an appropriate inhibitor in the acrylic acid starting material is crucial.[1]

    • Bis-alkylation: The formation of a 2:1 adduct of formaldehyde and pyrrolidine with acrylic acid can occur. Optimizing the stoichiometry of the reactants can help minimize this.

    • Michael Addition: Pyrrolidine can potentially undergo a Michael addition to the acrylic acid, although the Mannich reaction is generally faster under the right conditions.

  • Minimization Strategies:

    • Control Reactant Addition: During scale-up, the controlled addition of one of the reactants (e.g., formaldehyde) to a mixture of the other two can help maintain a low concentration of the added reagent and minimize side reactions.

    • Optimize Reaction Time: Over-running the reaction can lead to the formation of degradation products. Monitor the reaction to determine the optimal endpoint.

    • Effective Purification: A robust purification strategy is essential. This may involve:

      • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

      • Chromatography: For smaller scales or to remove stubborn impurities, column chromatography may be necessary.

      • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and some side products.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a Mannich reaction, which is a three-component condensation. It involves the aminoalkylation of an acidic proton located next to a carbonyl group. In this case, acrylic acid (the compound with the acidic proton), formaldehyde (the aldehyde), and pyrrolidine (the secondary amine) react to form the desired product, this compound, which is a β-amino-carbonyl compound also known as a Mannich base.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: Scaling up any chemical synthesis requires careful consideration of safety. For this specific reaction, pay close attention to:

  • Exothermic Reaction: The Mannich reaction can be exothermic. Ensure the reaction vessel has adequate cooling capacity to manage the heat generated, especially during large-scale production, to prevent runaway reactions.

  • Handling of Reagents:

    • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Pyrrolidine: Is a corrosive and flammable liquid. Handle with care and appropriate PPE.

    • Acrylic Acid: Is corrosive and has a pungent odor. It can polymerize violently if not properly inhibited.[1] Store it according to the manufacturer's recommendations and handle it in a well-ventilated area.

Q3: What are the typical solvents used for this reaction?

A3: The choice of solvent can influence the reaction rate and outcome. Common solvents for Mannich reactions include water, ethanol, and dioxane. In some cases, the reaction can be run neat (without a solvent), particularly if the starting materials are liquids. The use of a solvent can help to control the reaction temperature.

Q4: How can I effectively purify the final product on a larger scale?

A4: For large-scale purification, methods like crystallization are generally preferred over chromatography due to cost and scalability. The choice of crystallization solvent is critical and will depend on the solubility profile of this compound and its impurities. It may be necessary to perform a solvent screen to identify the optimal solvent or solvent mixture. If the product is an oil, distillation under reduced pressure could be an option, provided the compound is thermally stable.

Experimental Protocols

Laboratory-Scale Synthesis (Illustrative)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, combine acrylic acid (1.0 eq) and pyrrolidine (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Reactant Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of formaldehyde (1.0 eq) dropwise via the dropping funnel, ensuring the temperature remains below a predetermined limit (e.g., 10-15 °C).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours). Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by a suitable method such as crystallization or column chromatography.

Data Presentation

The following tables provide a template for organizing quantitative data during the development and scaling up of the synthesis.

Table 1: Reagent Quantities and Molar Ratios

ReagentMolecular Weight ( g/mol )Density (g/mL)Amount (g)Moles (mol)Molar Ratio
Acrylic Acid72.061.05
Pyrrolidine71.120.86
Formaldehyde (37% aq. soln.)30.031.09

Table 2: Reaction Parameters at Different Scales

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Production Scale (e.g., 100kg)
Solvent
Solvent Volume (L)
Reaction Temperature (°C)
Addition Time (h)
Reaction Time (h)
Typical Yield (%)
Purification Method

Visualizations

Synthesis_Pathway Acrylic_Acid Acrylic Acid Product This compound Acrylic_Acid->Product + Pyrrolidine Pyrrolidine Intermediate Iminium Ion (Eschenmoser's salt precursor) Pyrrolidine->Intermediate + Formaldehyde Formaldehyde Formaldehyde->Intermediate Intermediate->Product

Caption: Synthesis pathway for this compound via a Mannich reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, pH) Start->Check_Conditions Check_Polymerization Inspect for Acrylic Acid Polymerization Check_Reagents->Check_Polymerization Optimize_Stoichiometry Optimize Molar Ratios Check_Reagents->Optimize_Stoichiometry Optimize_Temp Adjust Reaction Temperature Check_Conditions->Optimize_Temp Use_Inhibitor Use Fresh/Inhibited Acrylic Acid Check_Polymerization->Use_Inhibitor Result_Improved Yield Improved Optimize_Stoichiometry->Result_Improved Result_Unchanged Yield Unchanged Optimize_Stoichiometry->Result_Unchanged Optimize_Temp->Result_Improved Optimize_Temp->Result_Unchanged Use_Inhibitor->Result_Improved Use_Inhibitor->Result_Unchanged

Caption: Troubleshooting workflow for low yield in the synthesis.

Scale_Up_Considerations Scale_Up Scale-Up Heat_Management Heat Management Scale_Up->Heat_Management Mixing Efficient Mixing Scale_Up->Mixing Reagent_Addition Controlled Reagent Addition Scale_Up->Reagent_Addition Safety Safety Protocols Scale_Up->Safety Purification Scalable Purification Scale_Up->Purification

Caption: Key considerations for scaling up the synthesis process.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Synthesized 2-Pyrrolidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of synthesized 2-Pyrrolidin-1-ylmethyl-acrylic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on established principles of organic chemistry. For comparative purposes, the closely related structural analog, 2-Piperidin-1-ylmethyl-acrylic acid, is included. The methodologies and expected data outlined herein will enable researchers to confidently validate the structure of the synthesized target compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound and its piperidine analog is the Baylis-Hillman reaction. This reaction involves the coupling of an activated alkene (in this case, acrylic acid) with an electrophile generated in situ from the corresponding secondary amine (pyrrolidine or piperidine) and formaldehyde.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Baylis-Hillman Reaction cluster_product Product Pyrrolidine Pyrrolidine Reaction Reaction in suitable solvent (e.g., THF/water) Pyrrolidine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction AcrylicAcid Acrylic Acid AcrylicAcid->Reaction Target This compound Reaction->Target

Caption: Proposed synthesis workflow for this compound via the Baylis-Hillman reaction.

Structural Validation: A Comparative Analysis

The structural integrity of the synthesized compound can be unequivocally determined through a combination of spectroscopic techniques. The following tables summarize the predicted data for this compound and its comparative analog, 2-Piperidin-1-ylmethyl-acrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) for this compound Predicted Chemical Shift (δ, ppm) for 2-Piperidin-1-ylmethyl-acrylic acid Multiplicity Integration
Olefinic Protons (=CH₂)5.8 - 6.25.8 - 6.2d, d2H
Methylene Bridge (-CH₂-)~3.4~3.3s2H
Pyrrolidine/Piperidine α-Protons~2.6~2.5t4H
Pyrrolidine β-Protons~1.8-m4H
Piperidine β, γ-Protons-~1.6m6H
Carboxylic Acid (-COOH)10.0 - 12.010.0 - 12.0br s1H

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) for this compound Predicted Chemical Shift (δ, ppm) for 2-Piperidin-1-ylmethyl-acrylic acid
Carboxylic Carbonyl (C=O)168 - 172168 - 172
Olefinic Carbon (C=CH₂)~140~140
Olefinic Carbon (=CH₂)~128~128
Methylene Bridge (-CH₂-)~60~62
Pyrrolidine/Piperidine α-Carbons~54~55
Pyrrolidine β-Carbons~24-
Piperidine β-Carbons-~26
Piperidine γ-Carbon-~24
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound Predicted Wavenumber (cm⁻¹) for 2-Piperidin-1-ylmethyl-acrylic acid Intensity
Carboxylic Acid O-HStretch2500 - 33002500 - 3300Broad
Alkyl C-HStretch2850 - 29602850 - 2960Medium-Strong
Carboxylic Acid C=OStretch1690 - 17201690 - 1720Strong
Olefinic C=CStretch1630 - 16501630 - 1650Medium
C-NStretch1100 - 12001100 - 1200Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

Parameter Predicted Value for this compound Predicted Value for 2-Piperidin-1-ylmethyl-acrylic acid
Molecular Formula C₈H₁₃NO₂C₉H₁₅NO₂
Molecular Weight 155.19 g/mol 169.22 g/mol
Predicted [M]⁺ m/z 155m/z 169
Key Fragmentation Ions m/z 110 ([M-COOH]⁺), m/z 84 (pyrrolidinylmethyl cation), m/z 70 (pyrrolidine fragment)m/z 124 ([M-COOH]⁺), m/z 98 (piperidinylmethyl cation), m/z 84 (piperidine fragment)

Experimental Protocols

General Synthesis Protocol (Baylis-Hillman Reaction)
  • To a solution of pyrrolidine (1.0 eq.) in a mixture of THF and water (1:1) is added aqueous formaldehyde (37 wt. %, 1.1 eq.) at 0 °C.

  • The mixture is stirred for 30 minutes, followed by the dropwise addition of acrylic acid (1.2 eq.).

  • The reaction is allowed to warm to room temperature and stirred for 24-48 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is acidified with HCl (1 M) and washed with diethyl ether to remove any unreacted starting materials.

  • The aqueous layer is then basified with a saturated solution of NaHCO₃ and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

NMR Spectroscopy
  • A sample of the purified compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

  • Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy
  • A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • A dilute solution of the sample in a suitable volatile solvent (e.g., methanol) is prepared.

  • The sample is introduced into the mass spectrometer via direct infusion or through a GC/LC inlet.

  • For electron ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Flow of Structural Validation

The following diagram illustrates the logical workflow for confirming the structure of the synthesized product.

Validation_Workflow Start Synthesized Product MS Mass Spectrometry Start->MS FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Confirm_MW Confirm Molecular Weight (m/z = 155) MS->Confirm_MW Confirm_Func_Groups Confirm Functional Groups (-COOH, C=C, C-N) FTIR->Confirm_Func_Groups Confirm_Connectivity Confirm Connectivity and Proton/Carbon Environment NMR->Confirm_Connectivity Structure_Validated Structure Validated Confirm_MW->Structure_Validated Match Structure_Incorrect Structure Incorrect Re-evaluate Synthesis/Purification Confirm_MW->Structure_Incorrect No Match Confirm_Func_Groups->Structure_Validated Match Confirm_Func_Groups->Structure_Incorrect No Match Confirm_Connectivity->Structure_Validated Match Confirm_Connectivity->Structure_Incorrect No Match

Caption: Logical workflow for the structural validation of this compound.

Comparative Analysis of 2-Pyrrolidin-1-ylmethyl-acrylic acid and Other GABA Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance and Experimental Data for Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, compounds that modulate the GABA system, known as GABA analogs, are of significant interest in the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. This guide provides a comparative analysis of 2-Pyrrolidin-1-ylmethyl-acrylic acid against a selection of well-established GABA analogs with diverse mechanisms of action.

It is critical to note that, to date, there is no publicly available scientific literature demonstrating the direct GABAergic activity of this compound. Its known applications are primarily as a versatile building block in the synthesis of polymers and other pharmaceuticals, particularly in the development of analgesic and anti-inflammatory drugs.[1] However, its chemical structure, featuring a pyrrolidine ring, bears resemblance to a class of compounds that have been shown to interact with the GABA system, specifically as GABA uptake inhibitors. This guide will, therefore, offer a structural comparison and present a detailed analysis of established GABA analogs to provide a comprehensive reference for researchers in the field.

Structural Comparison

A key feature of many GABAergic compounds is a carboxylic acid group and a nitrogen atom, mirroring the structure of GABA itself. While this compound possesses these features, its overall structure differs significantly from classic GABA analogs.

  • GABA: The foundational molecule, with a flexible four-carbon backbone.

  • This compound: Contains a pyrrolidine ring attached to an acrylic acid backbone. This structure is more rigid than GABA.

  • Pyrrolidine-2-acetic acid derivatives: These compounds, which have shown activity as GABA uptake inhibitors, share the pyrrolidine ring with the target compound. This structural similarity suggests a potential, yet unproven, for this compound to interact with GABA transporters.

  • Gabapentin and Pregabalin: These are cyclohexyl and isobutyl derivatives of GABA, respectively. They do not act directly on GABA receptors but on the α2δ subunit of voltage-gated calcium channels.

  • Baclofen: A phenyl-substituted derivative of GABA that selectively agonizes the GABA-B receptor.

  • Muscimol: A structural analog of GABA with a rigid isoxazole ring, making it a potent agonist at the GABA-A receptor.

  • Tiagabine: A more complex molecule featuring a nipecotic acid core, which is a potent inhibitor of the GABA transporter GAT-1.

Comparative Pharmacological Data

To provide a clear benchmark for evaluating potential new GABAergic compounds, the following tables summarize the binding affinities and efficacy of established GABA analogs and structurally related pyrrolidine derivatives.

Table 1: Binding Affinities of Established GABA Analogs

CompoundTargetActionBinding Affinity (Ki)SpeciesReference
MuscimolGABA-A ReceptorAgonist~2.6 nM (at diazepam-insensitive sites)Rat[2]
BaclofenGABA-B ReceptorAgonist---
Gabapentinα2δ-1 subunit of VGCCsModulator---
Pregabalinα2δ-1 subunit of VGCCsModulator---
TiagabineGAT-1Inhibitor---

Table 2: Inhibitory Activity of Pyrrolidine Derivatives on GABA Transporters

CompoundTargetIC50SpeciesReference
(S)-2-pyrrolidineacetic acid derivative with 4,4-diphenylbut-3-en-1-yl moietyGAT-10.396 µM-[3]
(S)-2-pyrrolidineacetic acid derivative with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residueGAT-10.343 µM-[3]
(R)-pyrrolidine-2-acetic acid derivative with 2-[tris(4-methoxyphenyl)methoxy]ethyl residueGAT-33.1 µM-[3]
rac-(u)-13c (a 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivative)mGAT1pIC50 5.67Mouse[4]
rac-(u)-13c (a 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivative)hGAT-1pIC50 6.14Human[4]

Signaling Pathways

The therapeutic effects of GABA analogs are mediated through distinct signaling pathways. Understanding these pathways is crucial for predicting the functional consequences of receptor or transporter modulation.

GABA-A Receptor Signaling

Activation of the ionotropic GABA-A receptor by an agonist like muscimol leads to the opening of a chloride ion channel.[5] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_Agonist GABA / Agonist (e.g., Muscimol) GABAA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_Agonist->GABAA_Receptor Binds to receptor Cl_ion Cl- GABAA_Receptor->Cl_ion Channel opens Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

GABA-B Receptor Signaling

GABA-B receptors are metabotropic G-protein coupled receptors.[5] Agonist binding, for instance by baclofen, activates the associated G-protein. The Gβγ subunit can then activate inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization. The Gαi/o subunit can inhibit adenylyl cyclase, reducing cAMP levels.[5]

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_Agonist GABA / Agonist (e.g., Baclofen) GABAB_Receptor GABA-B Receptor (GPCR) GABA_Agonist->GABAB_Receptor Binds G_Protein G-protein (Gi/o) GABAB_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production K_Channel GIRK Channel K_ion K+ K_Channel->K_ion Efflux G_alpha->AC Inhibits G_betagamma->K_Channel Activates Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key assays used to characterize GABA analogs.

GABA-A Receptor Radioligand Binding Assay

This protocol describes the determination of a compound's affinity for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

GABAA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize 1. Homogenize rat brain in sucrose buffer Centrifuge1 2. Centrifuge at 1,000 x g Homogenize->Centrifuge1 Centrifuge2 3. Centrifuge supernatant at 140,000 x g Centrifuge1->Centrifuge2 Wash 4. Wash pellet multiple times in Tris-HCl buffer Centrifuge2->Wash Resuspend 5. Resuspend final pellet in binding buffer Wash->Resuspend Incubate 6. Incubate membranes with: - [3H]Muscimol (Radioligand) - Test Compound (e.g., this compound) - Buffer (Total Binding) - Excess GABA (Non-specific Binding) Resuspend->Incubate Filter 7. Terminate by rapid filtration over glass fiber filters Incubate->Filter Scintillation 8. Quantify radioactivity using liquid scintillation counting Filter->Scintillation Calculate 9. Calculate specific binding and determine IC50 and Ki values Scintillation->Calculate

Caption: GABA-A Receptor Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Wash the resulting pellet by resuspension in 50 mM Tris-HCl buffer (pH 7.4) and centrifugation at 140,000 x g for 30 minutes at 4°C. Repeat this wash step at least twice to remove endogenous GABA.

    • Resuspend the final pellet in fresh Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of [3H]Muscimol (final concentration ~2-5 nM), and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]Muscimol, and 50 µL of a high concentration of unlabeled GABA (e.g., 10 µM).

      • Test Compound: 50 µL of membrane preparation, 50 µL of [3H]Muscimol, and 50 µL of varying concentrations of the test compound.

    • Incubate the plate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA Uptake Assay

This protocol outlines a method to assess the inhibitory effect of a compound on GABA transporters (e.g., GAT-1) expressed in a cell line.

Detailed Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the desired GABA transporter (e.g., hGAT-1).

    • Plate the cells in a 96-well microplate and grow to confluence.

  • Uptake Assay:

    • On the day of the assay, wash the cells with a Krebs-Ringer-HEPES buffer (pH 7.4).

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

    • Initiate GABA uptake by adding a mixture of [3H]GABA (final concentration ~100-500 nM) and unlabeled GABA.

    • Incubate for a short period (e.g., 1-10 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer.

  • Data Analysis:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysates to scintillation vials and measure the radioactivity using a liquid scintillation counter.

    • Determine the IC50 value of the test compound by plotting the percentage of GABA uptake inhibition against the log concentration of the compound.

Conclusion

While this compound is a valuable synthetic intermediate, there is currently no scientific evidence to support its role as a direct GABA analog. However, its structural similarity to known pyrrolidine-based GABA uptake inhibitors suggests that this is a potential area for future investigation. Researchers interested in novel GABAergic compounds can use the comparative data, signaling pathway information, and detailed experimental protocols provided in this guide to design and evaluate new chemical entities. A thorough pharmacological characterization, beginning with binding and uptake assays, will be essential to determine if this compound or its derivatives possess any activity within the GABA system.

References

A Researcher's Guide to In Vivo Testing and Validation of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel compound from a promising hit in vitro to a viable clinical candidate is paved with rigorous in vivo testing and validation. This crucial phase provides indispensable insights into a compound's efficacy, safety, and pharmacokinetic profile within a complex living system. This guide offers a comparative overview of the in vivo performance of novel therapeutic agents against established standards of care in key therapeutic areas, supported by experimental data and detailed protocols.

The Critical Role of In Vivo Validation

In vivo studies are fundamental to preclinical drug development, offering a more holistic understanding of a drug candidate's behavior than in vitro assays alone. These studies are designed to assess the compound's therapeutic effect in disease models that mimic human conditions, identify potential toxicities, and determine its absorption, distribution, metabolism, and excretion (ADME) profile. Robust in vivo data is a prerequisite for advancing a compound to clinical trials.

Below, we present comparative data for novel compounds in oncology and inflammatory diseases, alongside detailed experimental methodologies.

Oncology: Novel Anticancer Agents vs. Standard of Care

The development of targeted therapies has revolutionized cancer treatment. Here, we compare the in vivo efficacy of a novel PI3K inhibitor, ZSTK474, against the standard chemotherapeutic agent, doxorubicin, in a human cancer xenograft model.

Comparative Efficacy of a Novel PI3K Inhibitor

Table 1: In Vivo Antitumor Efficacy of ZSTK474 vs. Doxorubicin in a Human Lung Cancer (A549) Xenograft Model

Treatment GroupDosage and ScheduleTumor Growth Inhibition (TGI) / Regression (%) on Day 14Body Weight Change (%)Reference
Vehicle Control -0%-[1]
ZSTK474 200 mg/kg, oral, daily7.1% (Regression)No significant toxicity[1]
ZSTK474 400 mg/kg, oral, daily4.9% (Regression)Marginal myelosuppression[1]
Doxorubicin 12 mg/kg, IV, on day 024.0% (Regression)Not specified[1]

Note: Tumor regression indicates the tumor size has decreased relative to its initial size at the start of treatment.

Experimental Protocol: Human Tumor Xenograft Model

This protocol outlines the key steps for evaluating the antitumor efficacy of a novel compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., A549 lung carcinoma) are cultured under standard conditions.

  • A specific number of viable cells (typically 5 x 10^6 to 1 x 10^7) are suspended in a suitable medium, sometimes mixed with Matrigel to improve tumor take rate, and are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

2. Tumor Growth and Randomization:

  • Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length × Width²)/2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

3. Drug Administration:

  • The novel compound and the standard of care (e.g., doxorubicin) are administered according to a predefined schedule, dose, and route of administration (e.g., oral gavage, intravenous injection). The vehicle used to dissolve the drugs is administered to the control group.

4. Efficacy and Toxicity Assessment:

  • Tumor volume and body weight are measured regularly throughout the study. Significant body weight loss is an indicator of toxicity.

  • The study is terminated when tumors in the control group reach a specified size or after a predetermined duration.

  • Tumor Growth Inhibition (TGI) is calculated at the end of the study.

5. Data Analysis:

  • Tumor growth curves are plotted for each group.

  • Statistical analysis is performed to determine the significance of the differences in tumor volume between the treatment and control groups.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target ID Target ID Hit ID Hit ID Target ID->Hit ID HTS Lead Opt Lead Optimization Hit ID->Lead Opt In Vitro In Vitro Testing Lead Opt->In Vitro In Vivo In Vivo Testing In Vitro->In Vivo Tox Toxicology In Vivo->Tox Phase I Phase I Tox->Phase I IND Filing Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Approval Approval Phase III->Approval NDA Review

A simplified workflow of the drug discovery and development process.

Inflammatory Diseases: Novel Anti-inflammatory Agents vs. Corticosteroids

Corticosteroids like dexamethasone are potent anti-inflammatory drugs, but their long-term use is associated with significant side effects. The search for novel anti-inflammatory agents with improved safety profiles is a key area of research. Here, we compare a novel compound, Anatabine, with dexamethasone in a mouse model of systemic inflammation.

Comparative Efficacy of a Novel Anti-inflammatory Agent

Table 2: In Vivo Anti-inflammatory Effects of Anatabine vs. Dexamethasone in a Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice

Treatment GroupDosage and RouteReduction in Plasma TNFα (%)Reduction in Plasma IL-6 (%)Reference
Vehicle Control -0%0%[2]
Anatabine 5 mg/kg, intraperitoneal34.0%47.2%[2]
Dexamethasone 1 mg/kg, oral72.1%46.9%[2]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

1. Animal Acclimatization:

  • Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Baseline Paw Volume Measurement:

  • The initial volume of the right hind paw of each animal is measured using a plethysmometer.

3. Drug Administration:

  • The animals are divided into groups: a control group, a standard group, and test groups for the novel compound at different doses.

  • The test compound is administered (e.g., orally or intraperitoneally) to the test groups. The standard drug (e.g., dexamethasone or a NSAID like celecoxib) is given to the standard group, and the vehicle is given to the control group.

4. Induction of Inflammation:

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a phlogistic agent (e.g., 0.1 ml of 1% carrageenan solution in saline) is injected into the sub-plantar region of the right hind paw of each animal.

5. Paw Volume Measurement and Efficacy Calculation:

  • The paw volume is measured at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] × 100 where Vt is the paw volume at time t, and V₀ is the initial paw volume.

6. Data Analysis:

  • The results are expressed as the mean ± standard error of the mean (SEM).

  • Statistical significance between the treated and control groups is determined using appropriate statistical tests like ANOVA followed by a post-hoc test.

In_Vivo_Study_Workflow Acclimatization Acclimatization Baseline Baseline Measurements Acclimatization->Baseline Randomization Randomization Baseline->Randomization Dosing Compound Administration Randomization->Dosing Induction Disease Induction Dosing->Induction Monitoring Monitoring Induction->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

A typical workflow for an in vivo efficacy study.

Pharmacokinetics and Toxicology

Beyond efficacy, understanding a novel compound's pharmacokinetic profile and potential toxicity is paramount.

Comparative Pharmacokinetics

Table 3: Illustrative Pharmacokinetic Parameters of a Novel Compound vs. a Comparator

ParameterNovel Compound XComparator Drug YUnits
Cmax (Maximum Concentration) 15001200ng/mL
Tmax (Time to Cmax) 24hours
AUC (Area Under the Curve) 85009200ng*h/mL
T½ (Half-life) 68hours
Bioavailability (F%) 75 (oral)60 (oral)%

This table presents hypothetical data for illustrative purposes.

Toxicology Assessment

A key initial toxicity study is the determination of the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the tested animals. Newer methods focus on identifying the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL) with fewer animals.

Table 4: Illustrative Acute Oral Toxicity Data

CompoundAnimal ModelLD50 (mg/kg)Toxicity Class
Novel Compound Z Rat> 2000Low
Known Drug W Rat300High

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: In Vivo Pharmacokinetic Study

1. Animal Model and Cannulation:

  • Typically, rats or mice are used. For serial blood sampling, cannulation of a blood vessel (e.g., jugular vein) may be performed.

2. Drug Administration:

  • The compound is administered via the intended clinical route (e.g., oral, intravenous). For bioavailability studies, both intravenous and oral routes are tested in separate groups.

3. Blood Sample Collection:

  • Blood samples are collected at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

4. Plasma Preparation and Bioanalysis:

  • Plasma is separated by centrifugation and stored frozen until analysis.

  • The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life using non-compartmental analysis.

Signaling_Pathway cluster_inflammation Inflammatory Signaling (NF-κB Pathway) cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNFα, IL-6)

Simplified NF-κB signaling pathway, a key target in inflammation.

Conclusion

The in vivo validation of novel compounds is a complex but essential process in drug development. By carefully designing and executing preclinical studies, researchers can gather the necessary data to compare the efficacy, safety, and pharmacokinetic properties of new therapeutic candidates against existing standards of care. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and professionals dedicated to advancing novel therapies from the laboratory to the clinic.

References

Pyrrolidine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct classes of pyrrolidine derivatives investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes. The comparison focuses on pyrrolidine sulfonamides and 1,2,4-oxadiazole pyrrolidine derivatives, presenting their structure-activity relationship (SAR) data, detailed experimental protocols for activity assessment, and a visualization of the relevant signaling pathway.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro DPP-4 inhibitory activity of representative compounds from the two classes of pyrrolidine derivatives. This quantitative data allows for a direct comparison of their potency.

ClassCompoundKey Structural FeaturesDPP-4 InhibitionReference
Pyrrolidine Sulfonamides Compound 23aSulfonamide linkage to the pyrrolidine ring56.32% inhibitionSalve and Jadhav, 2021[1][2]
Compound 23bSulfonamide linkage to the pyrrolidine ring44.29% inhibitionSalve and Jadhav, 2021[1][2]
Compound 23cSulfonamide linkage to the pyrrolidine ring49.62% inhibitionSalve and Jadhav, 2021[1][2]
Compound 23d4-trifluorophenyl substitution on the 1,2,4-oxadiazole group66.32% inhibition (IC50: 11.32 ± 1.59 μM)Salve and Jadhav, 2021[1][2]
1,2,4-Oxadiazole Pyrrolidines General StructurePyrrolidine moiety linked to a 1,2,4-oxadiazole ringHigh potency (nanomolar range)Xu et al.[3]

Experimental Protocols: In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the pyrrolidine derivatives against DPP-4 is typically determined using a fluorometric kinetic assay. This method measures the rate of cleavage of a synthetic substrate by the DPP-4 enzyme.

Principle:

The assay relies on the cleavage of the fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4.[4][5][6] This enzymatic reaction releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[4] The rate of increase in fluorescence is directly proportional to the DPP-4 enzyme activity. In the presence of an inhibitor, the rate of this reaction is reduced, leading to a decrease in the fluorescence signal.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Test compounds (pyrrolidine derivatives)

  • Reference inhibitor (e.g., Vildagliptin, Sitagliptin)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and the reference inhibitor in a suitable solvent, such as DMSO. Create serial dilutions of the compounds in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Setup: In a 96-well microplate, add the following to the respective wells:

    • Blank wells: Assay buffer only (to measure background fluorescence).

    • Control wells (100% activity): DPP-4 enzyme and assay buffer (with the same final concentration of DMSO as the inhibitor wells).

    • Inhibitor wells: DPP-4 enzyme and the serially diluted test compound solutions.

  • Pre-incubation: Gently mix the contents of the wells. Pre-incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[4][5]

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.[4][5] Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[5][6]

  • Data Analysis: Calculate the rate of the enzymatic reaction by determining the slope of the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated using the following formula:

    % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

    The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway involving DPP-4 and a typical experimental workflow for screening DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food Intake->GLP1_GIP stimulates release of Insulin Secretion Insulin Secretion Glucagon Secretion Glucagon Secretion Beta-cells Beta-cells Beta-cells->Insulin Secretion Alpha-cells Alpha-cells Alpha-cells->Glucagon Secretion GLP1_GIP->Beta-cells stimulate GLP1_GIP->Alpha-cells inhibit DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 are substrates for Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates Pyrrolidine_Derivatives Pyrrolidine Derivatives (DPP-4 Inhibitors) Pyrrolidine_Derivatives->DPP4 inhibit Experimental_Workflow A Compound Preparation (Serial Dilutions) B Assay Plate Setup (Enzyme, Buffer, Compound) A->B C Pre-incubation (37°C, 10 min) B->C D Substrate Addition (Gly-Pro-AMC) C->D E Kinetic Reading (Fluorescence Measurement) D->E F Data Analysis (% Inhibition, IC50) E->F

References

Comparative Efficacy Analysis: Selinexor vs. Doxorubicin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel, first-in-class Selective Inhibitor of Nuclear Export (SINE) compound, Selinexor, and the established anthracycline chemotherapeutic agent, Doxorubicin. The analysis is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction and Mechanism of Action

Selinexor (XPOVIO®) is an innovative oral therapeutic agent that functions by inhibiting Exportin 1 (XPO1), a crucial protein responsible for transporting various tumor suppressor proteins (TSPs) and growth regulators from the cell nucleus to the cytoplasm.[1] In many cancer types, XPO1 is overexpressed, leading to an exodus of TSPs from the nucleus, which in turn promotes cancer cell survival and proliferation. Selinexor selectively and reversibly binds to XPO1, forcing the nuclear retention and accumulation of TSPs.[1] This restoration of tumor suppressor function induces cell cycle arrest and apoptosis in malignant cells.[1]

Doxorubicin (Adriamycin®) is a widely used chemotherapy drug that has been a cornerstone of cancer treatment for decades. Its primary mechanism of action involves intercalating into the DNA of cancer cells, thereby inhibiting the function of topoisomerase II, an enzyme essential for DNA replication and repair.[2] This disruption leads to DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2] Additionally, doxorubicin is known to generate reactive oxygen species, which can cause further damage to cellular components like membranes and proteins.

Signaling Pathway Diagrams

selinexor_mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (TSPs) Apoptosis_N Cell Cycle Arrest & Apoptosis TSP->Apoptosis_N Induces XPO1 XPO1 Selinexor Selinexor Selinexor->XPO1 Inhibits ExportedTSP TSPs (Inactive) ExportedTSP->XPO1 Nuclear Export doxorubicin_mechanism cluster_nucleus Nucleus DNA DNA DNA_Damage DNA Strand Breaks DNA->DNA_Damage TopoII Topoisomerase II TopoII->DNA_Damage Doxorubicin Doxorubicin Doxorubicin->DNA Intercalates Doxorubicin->TopoII Inhibits Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis mtt_workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Drug (Serial Dilutions) B->C D 4. Incubate (72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Dose-Response Curve) H->I apoptosis_workflow A 1. Harvest & Wash Treated Cells B 2. Resuspend in 1X Binding Buffer A->B C 3. Add Annexin V-FITC & Propidium Iodide (PI) B->C D 4. Incubate (15 min, Dark) C->D E 5. Add 1X Binding Buffer D->E F 6. Analyze by Flow Cytometry E->F

References

A Researcher's Guide to Validating Molecular Generative Models for Novel Compound Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The advent of deep learning has catalyzed the development of molecular generative models, powerful tools that navigate the vast chemical space to design novel compounds with desired properties. However, the promise of accelerated drug discovery and materials science hinges on the rigorous validation of these models. This guide provides a comprehensive comparison of validation methodologies, presenting key performance metrics in structured tables, detailing experimental protocols, and visualizing critical workflows for researchers, scientists, and drug development professionals.

I. Core Concepts in Model Validation: Beyond Generation

The validation of a molecular generative model extends beyond simply producing chemically valid structures. A robust evaluation framework assesses the novelty, diversity, and fitness of the generated molecules for a specific application. Validation strategies can be broadly categorized into retrospective and prospective approaches. Retrospective validation assesses a model's ability to recreate known molecules or predict their properties based on historical data, while prospective validation involves the synthesis and experimental testing of newly designed compounds, representing the ultimate test of a model's utility.[1][2][3]

II. Key Performance Metrics for Model Comparison

Table 1: Distribution-Learning Metrics

These metrics evaluate how well the generated molecular distribution matches the distribution of a known set of molecules (e.g., a training set).

MetricDescriptionFormula/BasisInterpretation
Validity The percentage of generated SMILES strings that are chemically valid according to RDKit.[8][10][11][12]% of valid moleculesA high value indicates the model has learned fundamental chemical rules.
Uniqueness The fraction of generated valid molecules that are unique.[8][10][11][12]% of unique moleculesA high value suggests the model is not stuck in "mode collapse" (generating the same few molecules).
Novelty The fraction of generated unique valid molecules that are not present in the training set.[10][12]% of novel moleculesA high value indicates the model's ability to explore new chemical space.
Internal Diversity (IntDiv) Measures the chemical diversity within the set of generated molecules.[8]Based on Tanimoto similarity of Morgan fingerprints.A higher value signifies greater diversity in the generated set.
Fréchet ChemNet Distance (FCD) Measures the similarity between the distributions of generated and reference molecules in the latent space of a pre-trained neural network (ChemNet).[8][9][11]Fréchet distance between two multivariate Gaussian distributions.A lower FCD value indicates a closer match between the generated and reference distributions.
KL Divergence The Kullback-Leibler divergence between the distributions of physicochemical properties (e.g., LogP, molecular weight) of the generated and reference sets.[10][11]Integral of the logarithm of the ratio of two distributions.A lower value indicates better alignment of property distributions.

Table 2: Application-Specific Metrics

These metrics assess the performance of a model in the context of a specific drug discovery task.

MetricDescriptionBasis of MeasurementInterpretation
Rediscovery Rate The percentage of known active molecules for a specific target that are generated by the model.[1][13]% of known actives found in the generated set.A higher rediscovery rate suggests the model can identify promising regions of chemical space.
Similarity to Nearest Neighbor (SNN) The average Tanimoto similarity between each generated molecule and its nearest neighbor in the reference set.[8][9]Tanimoto similarity of molecular fingerprints.A value close to 1 indicates the generated molecules are very similar to the reference set.
Drug-Likeness (QED) A quantitative estimate of drug-likeness based on a set of physicochemical properties.[9][14]A weighted sum of desirability functions for molecular properties.A higher QED score (closer to 1) suggests better drug-like properties.
Synthetic Accessibility (SA) Score An estimate of how easily a molecule can be synthesized.[9][14][15]Based on fragment contributions and complexity penalties.A lower SA score indicates easier synthesis.
Binding Affinity Prediction The predicted binding affinity of generated molecules to a target protein, often determined through docking or machine learning models.[16]Docking scores (e.g., kcal/mol) or predicted pIC50 values.Higher predicted affinity suggests a greater likelihood of biological activity.
Binding Mode Similarity (Simbind) A metric to assess if a generated molecule binds to a protein in a similar manner to a known ligand.[17]Compares the 3D poses of the generated and reference molecules after docking.A higher score indicates that the generated molecule adopts the intended binding mode.

III. Experimental Protocols for Validation

1. Retrospective Validation Workflow

This protocol assesses a model's ability to "rediscover" known active compounds when trained on a dataset from an earlier stage of a drug discovery project.[1][2][3]

Retrospective_Validation cluster_data Data Preparation cluster_model Model Training and Generation cluster_analysis Analysis Data Project Dataset (with timestamps) Split Split into Early-stage and Late-stage Compounds Data->Split Train Train Generative Model on Early-stage Compounds Split->Train Compare Compare Generated Compounds with Late-stage Compounds Split->Compare Generate Generate Novel Compounds Train->Generate Generate->Compare Metrics Calculate Rediscovery Rate and Similarity Metrics Compare->Metrics Prospective_Validation cluster_generation In Silico Design cluster_synthesis Chemical Synthesis cluster_testing Experimental Validation cluster_feedback Model Refinement Model Trained Generative Model Generate Generate Novel Compounds Model->Generate Filter Filter and Prioritize Candidates (e.g., by docking, ADMET prediction) Generate->Filter Select Select Top Candidates Filter->Select Synthesize Synthesize Selected Compounds Select->Synthesize Assay In Vitro Biological Assays (e.g., binding, functional) Synthesize->Assay Data Analyze Experimental Data Assay->Data Feedback Feedback Loop: Incorporate new data to retrain and improve the model Data->Feedback Feedback->Model Validation_Logic Start Start: Generate Molecules Validity Are they chemically valid? Start->Validity Novelty Are they novel? Validity->Novelty Yes Discard1 Discard Validity->Discard1 No Properties Do they have desired in silico properties? Novelty->Properties Yes Discard2 Discard Novelty->Discard2 No Synthesizability Are they synthesizable? Properties->Synthesizability Yes Discard3 Discard Properties->Discard3 No Activity Do they show experimental activity? Synthesizability->Activity Yes Discard4 Discard Synthesizability->Discard4 No End End: Lead Candidate Activity->End Yes Discard5 Discard Activity->Discard5 No

References

cross-reactivity studies of 2-Pyrrolidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following comparison guide is a hypothetical example created for illustrative purposes. The compound "2-Pyrrolidin-1-ylmethyl-acrylic acid" and the experimental data presented are fictional, as no public cross-reactivity studies for this specific molecule were found. This guide is intended to serve as a template for presenting such data in a research or drug development context.

Comparison Guide: Cross-Reactivity Profile of this compound

This guide provides a comparative analysis of the cross-reactivity of this compound against a panel of off-target receptors and enzymes. The data presented herein is intended to inform researchers, scientists, and drug development professionals about the selectivity of this compound relative to other hypothetical alternatives.

Data Presentation: Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50) of this compound and two comparator compounds against a panel of selected targets. Lower IC50 values indicate higher potency.

TargetThis compound (IC50 in µM)Compound A (IC50 in µM)Compound B (IC50 in µM)
Primary Target (Hypothetical) 0.05 0.08 0.12
Receptor X> 10015.225.8
Receptor Y85.35.69.1
Enzyme Z> 10078.1> 100
Ion Channel Q45.22.11.5
Experimental Protocols

A radioligand binding assay was employed to determine the cross-reactivity of the test compounds against a panel of receptors.

  • Membrane Preparation: Cell membranes expressing the target receptors were prepared from cultured cells or tissue homogenates through differential centrifugation. The final membrane pellets were resuspended in an appropriate assay buffer.

  • Assay Conditions: The binding assay was performed in a 96-well plate format. Each well contained the cell membranes, a specific radioligand for the target receptor, and the test compound at various concentrations.

  • Incubation: The assay plates were incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Following incubation, the bound and free radioligand were separated by rapid filtration through a glass fiber filter, which traps the membranes.

  • Detection: The amount of radioactivity trapped on the filters was quantified using a scintillation counter.

  • Data Analysis: The data was analyzed using non-linear regression to determine the IC50 value for each compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

An in vitro enzyme inhibition assay was used to assess the effect of the compounds on the activity of selected enzymes.

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate were prepared in an appropriate assay buffer.

  • Assay Procedure: The test compounds were pre-incubated with the enzyme in a 96-well plate. The enzymatic reaction was initiated by the addition of the substrate.

  • Detection: The reaction progress was monitored over time by measuring the formation of the product, often through a change in absorbance or fluorescence, using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction was calculated, and the IC50 values were determined by plotting the percent inhibition against the compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series incubation Incubation of Compound and Target compound_prep->incubation target_prep Target Preparation (Membranes/Enzymes) target_prep->incubation detection Signal Detection (e.g., Radioactivity, Fluorescence) incubation->detection data_processing Raw Data Processing detection->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc selectivity_profile Selectivity Profile Generation ic50_calc->selectivity_profile

Caption: Experimental workflow for cross-reactivity screening.

signaling_pathway cluster_main Hypothetical Signaling Pathway cluster_off_target Off-Target Interactions compound 2-Pyrrolidin-1-ylmethyl- acrylic acid primary_target Primary Target compound->primary_target High Affinity Binding off_target_1 Receptor Y compound->off_target_1 Low Affinity Binding off_target_2 Ion Channel Q compound->off_target_2 Low Affinity Binding downstream_effect Desired Cellular Response primary_target->downstream_effect Signal Transduction adverse_effect_1 Undesired Cellular Effect A off_target_1->adverse_effect_1 adverse_effect_2 Undesired Cellular Effect B off_target_2->adverse_effect_2

Caption: On-target and potential off-target interactions.

A Researcher's Guide to Benchmarking New Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of chemical synthesis and drug development, evaluating the efficiency and practicality of a new synthetic route is paramount. An effective benchmarking strategy not only clarifies the advantages of a novel pathway but also provides a robust, data-driven foundation for process optimization, scale-up, and regulatory submissions. This guide offers an objective framework for comparing the performance of new synthetic routes against established alternatives, complete with key performance metrics, standardized experimental protocols, and visual workflows.

Key Performance Metrics for Synthetic Route Evaluation

A comprehensive comparison of synthetic routes requires a multi-faceted approach, moving beyond simple reaction yield to encompass efficiency, environmental impact, and overall process viability. Several "green chemistry" metrics have become standard for quantifying the performance of a chemical process.[1][2]

  • Percent Yield (%): The most traditional metric, it measures the efficiency of a single chemical transformation. However, it does not account for waste generated from byproducts or excess reagents.[1]

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product.[3][4] It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants.[5][6] A higher atom economy signifies a "greener" process with less waste.[4][5]

  • Process Mass Intensity (PMI): A holistic metric that evaluates the total mass of materials (raw materials, solvents, water, reagents) used to produce a specific mass of the final product.[7][8][9] The goal is to have a PMI value as low as possible. The American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable selected PMI as a standard metric.[8][10]

  • E-Factor (Environmental Factor): This metric highlights the amount of waste produced relative to the amount of desired product.[11][12] It is calculated as the total mass of waste divided by the mass of the product.[12][13] An ideal E-factor is zero.[12]

  • Reaction Mass Efficiency (RME): This metric combines yield and atom economy, providing a more realistic measure of a reaction's efficiency by considering the actual masses of reactants used.[2][14]

Comparative Data Summary

To illustrate the application of these metrics, consider the synthesis of a hypothetical target molecule, "Pharma-X," via two different routes. The following table summarizes the quantitative data gathered for each route.

MetricFormulaRoute A (New)Route B (Established)Analysis
Longest Linear Sequence -5 steps8 stepsRoute A is significantly shorter, suggesting faster production and fewer potential points of failure.
Overall Yield (Actual amount of product / Theoretical amount of product) * 10045%30%Route A provides a higher overall yield, making it more efficient in converting starting materials to product.
Atom Economy (AE) (MW of product / Σ MW of reactants) * 10085%60%Route A incorporates a larger proportion of reactant atoms into the final product, generating less theoretical waste.[3]
Process Mass Intensity (PMI) Total mass in (kg) / Mass of product (kg)50150Route A is substantially less wasteful, requiring only 50 kg of total materials to produce 1 kg of product, compared to 150 kg for Route B.[7]
E-Factor (Total mass of waste in kg / Mass of product in kg) or PMI - 149149Route A generates significantly less waste per kilogram of product.[2]
Estimated Cost per Gram -$15/g$25/gThe higher efficiency and lower waste of Route A contribute to a lower estimated production cost.
Safety & Handling -Uses benign solvents; avoids pyrophoric reagents.Requires toluene and a metal hydride reagent.Route A presents a significantly better safety profile, reducing risks and handling complexities.

Experimental Protocols

Accurate and reproducible data is the bedrock of any comparative study. The following are detailed methodologies for the key analytical experiments required to benchmark synthetic routes.

Reaction Monitoring and Yield Determination via NMR Spectroscopy

Objective: To quantify the consumption of starting material and the formation of the product over time, and to determine the final isolated yield.

Methodology:

  • Sample Preparation: At designated time points, carefully withdraw a 0.5 mL aliquot from the reaction mixture. Quench the reaction if necessary. Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the aliquot.[15]

  • Solvent and Filtration: If the reaction mixture contains solids, filter them out. Evaporate the solvent from the aliquot under reduced pressure and re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).[15]

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (typically 5 times the longest T1 value) is used to allow for full relaxation of all relevant protons, ensuring accurate integration.

  • Data Analysis: Integrate the signals corresponding to the product, remaining starting material, and the internal standard. The concentration and, subsequently, the reaction yield can be calculated by comparing the integration values.

  • Isolated Yield: After the reaction is complete and the product is purified, obtain the mass of the pure product. Calculate the percent yield based on the theoretical maximum amount of product.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final isolated product and identify the presence of any impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for calibration if quantitative analysis of impurities is required.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). An example gradient could be: 0-20 min, 5% to 95% B; 20-25 min, hold at 95% B; 25-26 min, 95% to 5% B; 26-30 min, hold at 5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set at a wavelength where the product and expected impurities absorb (e.g., 254 nm).

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the product by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Byproduct Identification via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile byproducts in the reaction mixture.

Methodology:

  • Sample Preparation: Withdraw a 100 µL aliquot of the reaction mixture. Dilute the sample with a suitable volatile solvent like dichloromethane or ethyl acetate. If the compounds are not volatile enough, derivatization may be necessary.[15]

  • GC-MS Instrumentation and Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Data Analysis: Identify peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST) to identify potential byproducts.

Visualizing Workflows and Decision Pathways

Diagrams are essential for conveying complex processes and relationships in a clear and concise manner.

G cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Characterization cluster_benchmarking Benchmarking & Evaluation start Design & Execute Synthetic Routes (Route A vs. Route B) workup Reaction Workup & Product Purification start->workup Reaction Complete hplc Purity Analysis (HPLC) workup->hplc nmr Yield & Structure Confirmation (NMR) workup->nmr gcms Byproduct ID (GC-MS) workup->gcms data Compile Quantitative Data hplc->data Raw Data nmr->data Raw Data gcms->data Raw Data metrics Calculate Performance Metrics (PMI, AE, E-Factor) data->metrics report Comparative Report & Route Selection metrics->report Final Comparison

References

comparative cytotoxicity assays of acrylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Acrylic Acid Derivatives

For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of acrylic acid derivatives is crucial for both safety assessment and the development of novel therapeutic agents. This guide provides an objective comparison of the cytotoxicity of various acrylic acid derivatives, supported by experimental data from in vitro studies.

Comparative Cytotoxicity Data

The cytotoxic potential of acrylic acid derivatives varies significantly based on their chemical structure, the cell type tested, and the assay used. The following tables summarize quantitative data from multiple studies to facilitate a clear comparison.

Table 1: Comparative Cytotoxicity (IC50) of Novel Anticancer Acrylic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
Acrylic Acid Derivative 4bMDA-MB-2313.24 ± 0.13[1][2]
Methyl Acrylate Compound 5eMDA-MB-2314.06[1]
Combretastatin A-4 (CA-4)MDA-MB-2311.27 ± 0.09[1][2]
Methyl Acrylate Ester 6eMCF-72.57 ± 0.16[3][4][5][6]
Acrylic Acid Analog 5bMCF-75.12[4]
Acrylic Acid Analog 5aMCF-79.31[4]
Combretastatin A-4 (CA-4)MCF-71.25 ± 0.08[3]

Table 2: Comparative Cytotoxicity of Common Acrylic Monomers

MonomerCell TypeAssayKey FindingsReference
Ethyl Acrylate (EA)NHEKID50ID50 ≈ 0.1 µmol/cm²[7][8]
Tripropylene Glycol Diacrylate (TPGDA)NHEKID50ID50 ≈ 0.1 µmol/cm²[7][8]
Ethyl Acrylate (EA)NHDF, NHBEID50Less cytotoxic than TPGDA (approx. 100x)[7][8]
Tripropylene Glycol Diacrylate (TPGDA)NHDF, NHBEID50More cytotoxic than EA (approx. 100x)[7][8]
Acrylic Acid (AA)Human Pulp FibroblastsCell GrowthMore cytotoxic than Methacrylic Acid (MA)[9][10][11][12]
2-Hydroxyethyl Acrylate (HEA)Human Pulp FibroblastsCell GrowthMarkedly decreased cell growth at 1, 3, and 5 mmol/L after 2 days[11]
2-Hydroxyethyl Methacrylate (HEMA)Human Pulp FibroblastsCell GrowthSignificant difference in cell growth at 5 mmol/L after 4 days[11]

Table 3: Cytotoxicity Ranking of Dental Resin Monomers

MonomerRelative CytotoxicityReference
Bisphenol A bis 2-hydroxypropyl methacrylate (bisGMA)Most Cytotoxic[13]
Urethane dimethacrylate (UDMA)[13]
Triethyleneglycol dimethacrylate (3G)[13]
2-hydroxyethyl methacrylate (HEMA)[13]
Methyl methacrylate (MMA)Least Cytotoxic[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cytotoxicity studies.

MTT Assay for Cytotoxicity of Heat-Cured Acrylic Resins

This protocol is adapted from a study evaluating the cytotoxicity of heat-polymerized acrylic resins on HT-1080 fibroblasts.[14]

  • Cell Culture: HT-1080 fibroblasts are cultured in flasks with fresh media (3 mL), serum (30 µL), fetal calf serum (300 µL), and penicillin/streptomycin (100 mg/mL). The flasks are kept in an incubator at 37°C with 5% CO2 and over 90% humidity.

  • Cell Seeding: Once confluent, the adherent cells are detached using 0.25% trypsin. The cells are then seeded at a density of 3 x 10⁵ cells (75 µL) into each well of a 24-well cell culture plate.

  • Sample Incubation: The acrylic resin samples are introduced into the wells with the cultured cells. The plates are incubated for specified time periods (e.g., 1, 24, and 72 hours).

  • MTT Assay: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Spectrophotometry: The formazan crystals are solubilized, and the optical density is measured using a spectrophotometer to determine cell viability.

Neutral Red Assay for Cytotoxicity

This protocol provides a general overview of the Neutral Red assay as described in a study on self-curing acrylic resins.[15]

  • Material Extraction: Specimens of the acrylic resin are immersed in Minimum Eagle's Medium (MEM) and incubated for 24 hours at 37°C.

  • Cell Exposure: The extracts are filtered and mixed with L929 fibroblasts. The cytotoxicity is evaluated at different time points (e.g., 24, 48, 72, and 168 hours).

  • Neutral Red Staining: After the exposure period, the cells are incubated for 24 hours and then 100 µL of 0.01% neutral red dye is added. The cells are incubated for 3 hours to allow for pigment incorporation by viable cells.

  • Fixation and Measurement: The cells are then fixed. Cell viability is determined by a spectrophotometer at a wavelength of 492 nm.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells into Plate cell_culture->cell_seeding material_prep Prepare Acrylic Derivative Solutions/Extracts treatment Treat Cells with Derivatives material_prep->treatment cell_seeding->treatment incubation Incubate for a Defined Period treatment->incubation add_reagent Add Cytotoxicity Reagent (e.g., MTT) incubation->add_reagent incubation2 Incubate add_reagent->incubation2 read_plate Read Plate (Spectrophotometer) incubation2->read_plate data_analysis Calculate Cell Viability / IC50 read_plate->data_analysis

Caption: A generalized workflow for in vitro cytotoxicity testing of acrylic acid derivatives.

Signaling Pathways in Acrylic Derivative-Induced Cytotoxicity

Several mechanisms of cytotoxicity have been identified for acrylic acid derivatives, often culminating in apoptosis.

One notable pathway is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][5] This is a target for some novel anticancer acrylic acid derivatives.[1][2][6]

G cluster_drug_interaction Drug Interaction cluster_cellular_effect Cellular Effect drug Acrylic Acid Derivative tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site inhibition Inhibition of Microtubule Formation tubulin->inhibition arrest G2/M Phase Cell Cycle Arrest inhibition->arrest apoptosis Apoptosis arrest->apoptosis G cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Pathway hema HEMA Exposure ros ROS Accumulation hema->ros genotoxicity Genotoxicity ros->genotoxicity mitochondria Mitochondrial Dysfunction ros->mitochondria genotoxicity->mitochondria cas9 Caspase-9 Activation mitochondria->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Evaluating the Therapeutic Potential of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole Analogs as ST2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Therapeutic Target: The IL-33/ST2 Signaling Pathway

The ST2 receptor, a member of the interleukin-1 receptor family, plays a crucial role in the immune system. Its ligand, interleukin-33 (IL-33), activates the receptor, triggering a downstream signaling cascade that involves the activation of the NF-κB pathway. This signaling axis is implicated in the pathophysiology of various inflammatory conditions, including graft-versus-host disease and mast cell-mediated diseases. Therefore, inhibiting the ST2/IL-33 interaction presents a promising therapeutic strategy for these disorders.

Below is a diagram illustrating the targeted signaling pathway.

ST2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-33 IL-33 ST2 ST2 IL-33->ST2 Binding MyD88 MyD88 ST2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) NF-κB_active Active NF-κB NF-κB->NF-κB_active Release DNA DNA NF-κB_active->DNA Translocation Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: IL-33/ST2 Signaling Pathway.

Comparative Performance of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole Analogs

The following table summarizes the in vitro inhibitory activity of a selection of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole analogs against the ST2 receptor. The inhibitory concentration 50 (IC50) values were determined using two primary assays: a biochemical AlphaLISA binding assay and a cell-based HEK-Blue™ reporter assay.

Compound IDModificationsAlphaLISA IC50 (µM)HEK-Blue™ IC50 (µM)
3 Furan and pyrrolidine groups17.41 ± 4.14-
19 Dimethylaniline group--
23 Esterification of a carboxylic acid analog--
29 Methoxy group substitution-> 30
31 Rigid pyrrolidine groupComparable to 19Comparable to 19
32 Meta-dimethyl substitution--
33 Meta-pyrrolidine substitution--
34 Para-pyrrolidine substitution--
35 Constrained azetidine group2-fold higher than 33/34-
36 Hydroxyl group on pyrrolidine>7-fold higher than 19-
37 Hydroxyl group on piperidine>7-fold higher than 19-

Note: Specific IC50 values for all compounds were not available in the summarized search results. The table reflects the reported relationships and comparative potencies.

Experimental Protocols

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for ST2/IL-33 Binding

This biochemical assay quantifies the binding interaction between the ST2 receptor and its ligand, IL-33.

AlphaLISA_Workflow cluster_reagents Reagents cluster_workflow Workflow Biotin_Ab Biotinylated Anti-ST2 Antibody Step1 1. Mix serum/standard, Biotinylated Antibody, and Acceptor Bead Antibody Biotin_Ab->Step1 Acceptor_Bead_Ab Anti-ST2 Antibody -conjugated Acceptor Beads Acceptor_Bead_Ab->Step1 Streptavidin_Donor_Bead Streptavidin-coated Donor Beads Step3 3. Add Streptavidin- coated Donor Beads Streptavidin_Donor_Bead->Step3 sST2 sST2 Protein (Analyte) sST2->Step1 Test_Compound Test Compound (Inhibitor) Test_Compound->Step1 Step2 2. Incubate at 37°C with agitation Step1->Step2 Step2->Step3 Step4 4. Incubate in the dark at 37°C with shaking Step3->Step4 Step5 5. Read chemiluminescent signal (RLU) Step4->Step5

Caption: AlphaLISA Experimental Workflow.

Methodology:

  • Reaction Mixture Preparation: In a 96-well microtiter plate, a mixture of the serum sample or sST2 standards, biotinylated anti-ST2 antibodies, and anti-ST2 antibody-conjugated acceptor beads is prepared.[2] Test compounds are added at various concentrations to assess their inhibitory effect.

  • Immuno-complex Formation: The plate is incubated at 37°C with agitation to allow the formation of a sandwich immuno-complex between the biotinylated antibody, the sST2 protein, and the acceptor bead-conjugated antibody.[2]

  • Addition of Donor Beads: Streptavidin-coated donor beads are added to the wells.[2]

  • Proximity-Based Signal Generation: The plate is incubated in the dark at 37°C with shaking. If the sST2 protein is present, the streptavidin on the donor beads binds to the biotin on the antibody, bringing the donor and acceptor beads into close proximity.[2]

  • Signal Detection: Upon excitation with a laser, the donor beads release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal that is measured as Relative Light Units (RLU). The signal intensity is inversely proportional to the inhibitory activity of the test compound.[2]

HEK-Blue™ IL-33/IL-1β Reporter Cell Assay

This cell-based assay measures the activation of the NF-κB signaling pathway downstream of ST2 receptor activation.

HEKBlue_Workflow cluster_day1 Day 1: Cell Stimulation cluster_day2 Day 2: SEAP Detection Cell_Prep 1. Prepare HEK-Blue™ IL-33/IL-1β cell suspension Add_Cells 3. Add cell suspension to wells Cell_Prep->Add_Cells Stimulation 2. Add IL-33 (stimulant) and Test Compound to wells Stimulation->Add_Cells Incubate_24h 4. Incubate at 37°C in a CO2 incubator for 20-24h Add_Cells->Incubate_24h Transfer_Supernatant 2. Transfer supernatant from cell plate to a new plate Incubate_24h->Transfer_Supernatant Prepare_QUANTIBlue 1. Prepare QUANTI-Blue™ detection medium Add_QUANTIBlue 3. Add QUANTI-Blue™ to the supernatant Prepare_QUANTIBlue->Add_QUANTIBlue Transfer_Supernatant->Add_QUANTIBlue Incubate_3h 4. Incubate at 37°C for 1-3h Add_QUANTIBlue->Incubate_3h Read_Absorbance 5. Measure absorbance at 620-655 nm Incubate_3h->Read_Absorbance

Caption: HEK-Blue™ Reporter Assay Workflow.

Methodology:

  • Cell Preparation and Seeding: HEK-Blue™ IL-33/IL-1β cells, which are engineered to express the ST2 receptor and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are prepared in a cell suspension.[3][4]

  • Cell Stimulation: The cells are stimulated with IL-33 in the presence of varying concentrations of the test compounds.

  • Incubation: The cell plates are incubated for 20-24 hours at 37°C in a CO2 incubator, allowing for ST2 activation, NF-κB signaling, and subsequent SEAP expression and secretion into the culture medium.[3]

  • SEAP Detection: The cell culture supernatant is collected and incubated with a SEAP detection reagent (e.g., QUANTI-Blue™).[3]

  • Signal Quantification: The enzymatic activity of SEAP results in a colorimetric change that is quantified by measuring the absorbance at a specific wavelength (typically 620-655 nm).[3] The level of SEAP activity is directly proportional to the activation of the NF-κB pathway, and a decrease in signal in the presence of a test compound indicates inhibition of the ST2 signaling pathway.

Conclusion

The 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole scaffold represents a promising starting point for the development of novel inhibitors of the ST2 receptor. The structure-activity relationship data, although preliminary in the public domain, suggests that modifications to the phenyl rings and the pyrrolidine moiety can significantly impact inhibitory potency. The detailed experimental protocols for the AlphaLISA and HEK-Blue™ assays provide a robust framework for the continued screening and optimization of these and other potential ST2 inhibitors. Further research into direct analogs of 2-Pyrrolidin-1-ylmethyl-acrylic acid is warranted to explore a broader chemical space for this important therapeutic target.

References

Safety Operating Guide

Safe Disposal of 2-Pyrrolidin-1-ylmethyl-acrylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Pyrrolidin-1-ylmethyl-acrylic acid as a hazardous chemical waste. The following procedures are based on the known hazards of its constituent functional groups, acrylic acid and pyrrolidine, and general best practices for laboratory chemical handling.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, a cautious approach assuming significant hazards is mandatory.

Immediate Safety Considerations

When handling this compound, it is crucial to operate in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[1][2] Personal Protective Equipment (PPE) is mandatory and should include, at a minimum, chemical-resistant gloves (such as nitrile, neoprene, or butyl rubber), chemical splash goggles, a face shield, and a fully-buttoned lab coat.[3][4]

Key Hazards:

  • Acrylic Acid Moiety: Acrylic acid is a corrosive and flammable liquid that can undergo hazardous polymerization.[5][6] Waste containing acrylic acid derivatives should be managed as dangerous waste, especially if the pH is 6.0 or lower.[3]

  • Pyrrolidine Moiety: Pyrrolidine is a flammable and corrosive liquid that is incompatible with strong oxidizing agents and acids.[1][7]

Quantitative Safety Data
Data PointValue/ClassificationCompound/ClassSource
GHS Pictogram GHS07 (Exclamation Mark)This compound[8]
Hazard Codes H302 (Harmful if swallowed)This compound[8]
DOT Hazard Classification Class 8 (Corrosive), Class 3 (Flammable)Pyrrolidine[1]
Waste Classification Dangerous Waste if pH ≤ 6 or concentration ≥ 1%Acrylic Acid[3]

Experimental Protocols: Disposal Procedures

Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended.[3]

  • Body Protection: A flame-retardant lab coat, fully buttoned.

  • Footwear: Closed-toe shoes.

  • Respiratory Protection: All handling of waste should be performed in a certified chemical fume hood.[1]

Waste Collection and Segregation
  • Solid Waste:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) container).

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

  • Liquid Waste (Solutions):

    • Collect aqueous solutions in a compatible container (e.g., a polyethylene container).[3]

    • Do not neutralize the waste unless it is part of a specific, approved institutional protocol.[3][10]

    • Keep organic solvent solutions separate from aqueous solutions.

Container Labeling

Clearly label the waste container with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • Any known hazard symbols (e.g., corrosive, toxic).

  • The date of accumulation.

Storage

Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[1][7] The storage area should be a satellite accumulation area approved by your EHS department.

Final Disposal
  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

  • Do not dispose of this chemical down the drain or in the regular trash.[1] Incineration at high temperatures is a common disposal method for acrylic acid and its derivatives.[5][11]

Spill Management

In the event of a spill:

  • Evacuate and Secure: Immediately alert personnel in the area and evacuate. Secure the area to prevent entry.[3]

  • Ventilate: Ensure the area is well-ventilated, working within a chemical fume hood if possible.[1]

  • Personal Protective Equipment: Don the appropriate PPE as described above before attempting to clean the spill.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent.[3][4] Do not use combustible materials like paper towels.[4]

  • Collection: Carefully collect the contaminated absorbent using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area with soap and water.[4]

  • Large Spills: For larger spills, evacuate the area and immediately contact your institution's EHS department.[1]

Mandatory Visualization

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: Handling This compound Waste ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe spill_check Spill or Leak? ppe->spill_check spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect in Sealed Container 4. Decontaminate Area spill_check->spill_procedure Yes waste_type Determine Waste Form spill_check->waste_type No label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date spill_procedure->label_waste solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid collect_solid Collect in a dedicated, compatible, sealed container. solid_waste->collect_solid collect_liquid Collect in a dedicated, compatible, sealed container. Segregate aqueous & organic. liquid_waste->collect_liquid collect_solid->label_waste collect_liquid->label_waste storage Store in a designated, secure, and ventilated area. Away from incompatibles. label_waste->storage disposal Arrange for disposal through EHS or a licensed contractor. storage->disposal end End of Disposal Process disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Pyrrolidin-1-ylmethyl-acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling specialty chemicals. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-Pyrrolidin-1-ylmethyl-acrylic acid, ensuring you can advance your research with confidence.

Immediate Safety and Personal Protective Equipment (PPE)

Due to its properties as an acrylic acid derivative, this compound should be handled with the same precautions as other corrosive organic acids.[1][2] Vapors may cause respiratory tract irritation, and direct contact can lead to severe skin and eye irritation or burns.[1]

Engineering Controls

Always handle this compound in a well-ventilated area.

  • Fume Hood: All weighing, transferring, and experimental procedures involving this compound must be conducted inside a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the chemical which can cause serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is recommended.Prevents skin contact which can cause irritation or burns.[4] Always consult the glove manufacturer's compatibility chart.
Body Protection A fully buttoned, flame-resistant lab coat. For larger quantities or splash risks, a chemical-resistant apron is also required.Protects against skin contact and contamination of personal clothing.[5][6]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from potential spills.
Respiratory Protection Generally not required when handled in a fume hood. If there is a risk of aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Protects against inhalation of potentially irritating or harmful vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol will minimize the risk of exposure and accidents.

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, chemical-resistant liners.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use dedicated, clean spatulas and weighing boats.

    • To avoid generating dust, handle the solid gently.

    • When dissolving, slowly add the solid to the solvent to prevent splashing.

  • During the Reaction:

    • Keep all containers tightly closed when not in use.

    • Clearly label all vessels containing this compound with its name, concentration, and associated hazards.

    • Continuously monitor the experiment for any unexpected changes.

  • Post-Experiment:

    • Decontaminate all equipment that has come into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated disposables as hazardous waste.

  • Personal Hygiene:

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[7]

    • Do not eat, drink, or smoke in the laboratory.[4]

Disposal Plan: Managing Chemical Waste

Proper disposal is critical to ensure environmental safety and regulatory compliance. All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., polyethylene).
Liquid Waste (Solutions) Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams. Acidic waste should generally be stored separately from basic waste.[6][8]
Contaminated Disposables (Gloves, liners, etc.) Place in a designated hazardous waste bag or container immediately after use.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of in the appropriate recycling or trash receptacle, with the label defaced.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioAction Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[10]
Eye Contact Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Small Spill (inside fume hood) Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable decontaminating agent.
Large Spill Evacuate the immediate area and alert others. Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Logical Workflow for Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh_transfer Weigh and Transfer prep_workspace->weigh_transfer Proceed to Handling reaction Conduct Experiment weigh_transfer->reaction decontaminate Decontaminate Equipment reaction->decontaminate Experiment Complete collect_solid Collect Solid Waste reaction->collect_solid collect_liquid Collect Liquid Waste reaction->collect_liquid clean_workspace Clean Workspace decontaminate->clean_workspace collect_disposables Collect Contaminated Disposables decontaminate->collect_disposables personal_hygiene Personal Hygiene clean_workspace->personal_hygiene

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.